molecular formula C20H26N10O15P2 B15141979 5'-Phosphoguanylyl-(3',5')-guanosine CAS No. 33008-99-0

5'-Phosphoguanylyl-(3',5')-guanosine

Cat. No.: B15141979
CAS No.: 33008-99-0
M. Wt: 708.4 g/mol
InChI Key: ZEHOHLFQOXAZHX-MHARETSRSA-N
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Description

PGpG is a 5'-phospho-(3'->5')-dinucleotide. It is a conjugate acid of a pGpG(3-).

Properties

CAS No.

33008-99-0

Molecular Formula

C20H26N10O15P2

Molecular Weight

708.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C20H26N10O15P2/c21-19-25-13-7(15(34)27-19)23-3-29(13)17-10(32)9(31)5(43-17)1-42-47(39,40)45-12-6(2-41-46(36,37)38)44-18(11(12)33)30-4-24-8-14(30)26-20(22)28-16(8)35/h3-6,9-12,17-18,31-33H,1-2H2,(H,39,40)(H2,36,37,38)(H3,21,25,27,34)(H3,22,26,28,35)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1

InChI Key

ZEHOHLFQOXAZHX-MHARETSRSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C5N=C(NC6=O)N)COP(=O)(O)O)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C5N=C(NC6=O)N)COP(=O)(O)O)O)O)N=C(NC2=O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of 5'-Phosphoguanylyl-(3',5')-guanosine (c-di-GMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(3'-5')-cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) is a ubiquitous bacterial second messenger that plays a pivotal role in regulating a wide array of cellular processes. This small molecule acts as a central hub, integrating various environmental and cellular signals to control fundamental bacterial behaviors. High intracellular concentrations of c-di-GMP are generally associated with a sessile, community-based lifestyle, such as biofilm formation, while low levels promote motility and virulence. This intricate control is maintained by the coordinated action of enzymes that synthesize and degrade c-di-GMP, and its effects are mediated through a diverse set of effector proteins and RNA riboswitches. This technical guide provides a comprehensive overview of the core biochemical properties of c-di-GMP, including its metabolism, the quantitative parameters governing its interactions, detailed experimental protocols for its study, and visual representations of its key signaling pathways.

Core Biochemical Properties

Structure and Synthesis

5'-Phosphoguanylyl-(3',5')-guanosine is a cyclic dinucleotide synthesized from two molecules of guanosine triphosphate (GTP) by enzymes known as diguanylate cyclases (DGCs).[1][2][3][4] These enzymes are characterized by the presence of a conserved GGDEF domain, named after a highly conserved amino acid motif. The reaction involves the formation of a 3',5'-phosphodiester bond between the two guanosine monophosphate moieties.

Degradation

The intracellular concentration of c-di-GMP is tightly regulated through its degradation by phosphodiesterases (PDEs).[1][2][3][4] There are two main families of c-di-GMP-specific PDEs, distinguished by their catalytic domains:

  • EAL domain-containing PDEs: These enzymes linearize c-di-GMP to this compound (pGpG).[1][3]

  • HD-GYP domain-containing PDEs: These enzymes hydrolyze c-di-GMP into two molecules of guanosine monophosphate (GMP).[1][3]

The coordinated activity of DGCs and PDEs allows bacteria to rapidly modulate their intracellular c-di-GMP levels in response to environmental cues.

Quantitative Data

A quantitative understanding of the interactions of c-di-GMP with its metabolic enzymes and effector molecules is crucial for elucidating its signaling pathways. The following tables summarize key kinetic and binding affinity data from the literature.

Table 1: Kinetic Parameters of Diguanylate Cyclases (DGCs)
Enzyme (Organism)SubstrateKm (µM)kcat (s-1)Reference
WspR (Pseudomonas aeruginosa)GTPData not foundData not found
SadC (Pseudomonas aeruginosa)GTPData not foundData not found[2]
DgcO (Escherichia coli)GTPData not foundData not found
DgcM (Escherichia coli)GTPData not foundData not found
Table 2: Kinetic Parameters of Phosphodiesterases (PDEs)
Enzyme (Organism)SubstrateKm (µM)kcat (s-1)Reference
RocR (Pseudomonas aeruginosa)c-di-GMP3.2 ± 0.30.67 ± 0.03
PdeH (Escherichia coli)c-di-GMPData not foundData not found
PdeL (Escherichia coli)c-di-GMPData not foundData not found
Table 3: Dissociation Constants (Kd) of c-di-GMP Effector Proteins and Riboswitches
Effector (Organism)LigandKdMethodReference
FleQ (Pseudomonas aeruginosa)c-di-GMP15 - 20 µMNot specified[1]
PelD (Pseudomonas aeruginosa)c-di-GMP~0.5 µMIsothermal Titration Calorimetry[5]
BrlR (Pseudomonas aeruginosa)c-di-GMP2.2 µMNot specified[3]
TDE0214 (Treponema denticola)c-di-GMP1.73 µMEquilibrium Dialysis
c-di-GMP-I Riboswitch (Vibrio cholerae)c-di-GMP~10 pMIn-line probing
c-di-GMP-II Riboswitch (Clostridium difficile)c-di-GMP≤ 10 nMIn-line probing

Key Signaling Pathways

c-di-GMP signaling networks are complex and often involve multiple DGCs, PDEs, and effectors that regulate various cellular processes. The following diagrams illustrate key c-di-GMP signaling pathways in two well-studied model organisms, Pseudomonas aeruginosa and Escherichia coli.

c_di_GMP_Metabolism GTP 2 x GTP DGC Diguanylate Cyclase (GGDEF domain) GTP->DGC c_di_GMP c-di-GMP PDE_EAL Phosphodiesterase (EAL domain) c_di_GMP->PDE_EAL PDE_HDGYP Phosphodiesterase (HD-GYP domain) c_di_GMP->PDE_HDGYP pGpG pGpG Orn Oligoribonuclease pGpG->Orn GMP 2 x GMP DGC->c_di_GMP Synthesis PDE_EAL->pGpG Degradation PDE_HDGYP->GMP Degradation Orn->GMP

Core c-di-GMP synthesis and degradation pathway.

Pseudomonas_Biofilm_Regulation cluster_input Environmental Signals cluster_dgc Diguanylate Cyclases cluster_effectors Effectors cluster_output Phenotypic Output Surface Contact Surface Contact SadC SadC Surface Contact->SadC Nutrient Limitation Nutrient Limitation WspR WspR Nutrient Limitation->WspR c_di_GMP c-di-GMP SadC->c_di_GMP WspR->c_di_GMP SiaD SiaD SiaD->c_di_GMP FleQ FleQ c_di_GMP->FleQ PelD PelD c_di_GMP->PelD Alg44 Alg44 c_di_GMP->Alg44 Biofilm Formation Biofilm Formation FleQ->Biofilm Formation + Motility Motility FleQ->Motility - PelD->Biofilm Formation + Alg44->Biofilm Formation +

Simplified c-di-GMP signaling in P. aeruginosa biofilm formation.

E_coli_Motility_Regulation cluster_dgc Diguanylate Cyclases cluster_pde Phosphodiesterases cluster_effector Effector DgcO DgcO c_di_GMP c-di-GMP DgcO->c_di_GMP DgcM DgcM DgcM->c_di_GMP PdeH PdeH c_di_GMP->PdeH PdeL PdeL c_di_GMP->PdeL YcgR YcgR c_di_GMP->YcgR Flagellar_Motor Flagellar Motor YcgR->Flagellar_Motor Inhibits Motility Motility Flagellar_Motor->Motility

Simplified c-di-GMP regulation of motility in E. coli.

Experimental Protocols

Quantification of Intracellular c-di-GMP by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of c-di-GMP from bacterial cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Bacterial cell culture

  • Extraction buffer (e.g., acetonitrile (B52724)/methanol/water, 40:40:20, v/v/v, with 0.1 N formic acid)

  • Internal standard (e.g., 13C10,15N5-c-di-GMP)

  • LC-MS/MS system

Procedure:

  • Cell Harvesting: Rapidly harvest a defined volume of bacterial culture by centrifugation at 4°C.

  • Extraction: Resuspend the cell pellet in ice-cold extraction buffer. Lyse the cells using bead beating or sonication.

  • Protein Precipitation: Incubate the lysate on ice to precipitate proteins and other macromolecules.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris and precipitated proteins.

  • Sample Preparation: Transfer the supernatant to a new tube and add a known amount of the internal standard. Evaporate the sample to dryness under vacuum.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water).

  • LC-MS/MS Analysis: Inject the sample onto a reverse-phase LC column coupled to a tandem mass spectrometer. Separate c-di-GMP from other cellular components using an appropriate gradient.

  • Quantification: Detect and quantify c-di-GMP using multiple reaction monitoring (MRM) mode. The ratio of the signal from the endogenous c-di-GMP to the internal standard is used to calculate the absolute concentration.

LC_MS_Workflow start Bacterial Culture harvest Cell Harvesting (Centrifugation) start->harvest extract Extraction & Lysis (Bead Beating/Sonication) harvest->extract precipitate Protein Precipitation (Incubate on ice) extract->precipitate clarify Clarification (Centrifugation) precipitate->clarify prepare Sample Preparation (Add Internal Standard, Evaporate) clarify->prepare reconstitute Reconstitution prepare->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze quantify Quantification (MRM) analyze->quantify end Intracellular c-di-GMP Concentration quantify->end

Workflow for c-di-GMP quantification by LC-MS/MS.
Radiolabeled Filter Binding Assay for c-di-GMP-Protein Interaction

This assay is used to determine the binding affinity (Kd) of a protein for c-di-GMP using a radiolabeled ligand.

Materials:

  • Purified protein of interest

  • [α-32P]GTP

  • Purified diguanylate cyclase (e.g., WspR)

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂)

  • Nitrocellulose membrane (0.45 µm)

  • Vacuum filtration apparatus

  • Scintillation counter

Procedure:

  • Synthesis of [32P]c-di-GMP: Synthesize radiolabeled c-di-GMP by incubating a purified DGC with [α-32P]GTP. Purify the [32P]c-di-GMP from the reaction mixture.

  • Binding Reaction: Set up a series of binding reactions, each containing a fixed concentration of the purified protein and varying concentrations of [32P]c-di-GMP. Include a control with no protein.

  • Incubation: Incubate the reactions at room temperature to allow binding to reach equilibrium.

  • Filtration: Filter each reaction mixture through a nitrocellulose membrane under vacuum. Proteins and protein-ligand complexes will be retained on the membrane, while unbound [32P]c-di-GMP will pass through.

  • Washing: Wash the membrane with ice-cold binding buffer to remove any non-specifically bound radiolabel.

  • Quantification: Measure the amount of radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Plot the amount of bound [32P]c-di-GMP as a function of the free [32P]c-di-GMP concentration. Fit the data to a binding isotherm (e.g., the Michaelis-Menten equation) to determine the Kd.

Filter_Binding_Assay_Workflow start Synthesize [32P]c-di-GMP setup Set up Binding Reactions (Protein + varying [32P]c-di-GMP) start->setup incubate Incubate to Equilibrium setup->incubate filter Vacuum Filtration (Nitrocellulose membrane) incubate->filter wash Wash Membrane filter->wash quantify Scintillation Counting wash->quantify analyze Data Analysis (Binding Isotherm) quantify->analyze end Determine Kd analyze->end

Workflow for radiolabeled filter binding assay.
Isothermal Titration Calorimetry (ITC) for c-di-GMP-Protein Interaction

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Purified protein of interest

  • c-di-GMP solution

  • Dialysis buffer

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation: Dialyze both the purified protein and the c-di-GMP solution extensively against the same buffer to minimize heats of dilution. Degas both solutions before use.

  • Instrument Setup: Load the protein solution into the sample cell of the calorimeter and the c-di-GMP solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the c-di-GMP solution into the protein solution while maintaining a constant temperature.

  • Data Acquisition: The instrument measures the heat released or absorbed during each injection.

  • Data Analysis: Integrate the heat signal for each injection and plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

ITC_Workflow start Prepare Protein & c-di-GMP (Dialysis, Degassing) load Load Samples into ITC (Protein in cell, c-di-GMP in syringe) start->load titrate Perform Titration (Sequential injections) load->titrate acquire Acquire Heat Data titrate->acquire analyze Data Analysis (Binding Isotherm) acquire->analyze end Determine Kd, n, ΔH analyze->end

Workflow for Isothermal Titration Calorimetry.

Conclusion

This compound is a critical second messenger that governs a multitude of complex behaviors in bacteria. A thorough understanding of its biochemical properties, including the kinetics of its metabolism and its interactions with a diverse array of effector molecules, is essential for dissecting these intricate signaling networks. The experimental protocols and data presented in this guide provide a valuable resource for researchers in microbiology, biochemistry, and drug development who are working to unravel the complexities of c-di-GMP signaling and to identify novel targets for antimicrobial therapies. The continued investigation into this fascinating molecule will undoubtedly reveal further layers of regulation and provide new avenues for controlling bacterial behavior.

References

The Sentinel of the Cytosol: A Technical Guide to 5'-Phosphoguanylyl-(3',5')-guanosine's Progeny in Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the pivotal role of cyclic GMP-AMP (cGAMP) in the innate immune system, this technical guide is tailored for researchers, scientists, and drug development professionals. Herein, we elucidate the core mechanisms of the cGAS-STING signaling pathway, provide detailed experimental protocols for its investigation, and present a comprehensive analysis of quantitative data to facilitate comparative studies and therapeutic innovation.

The innate immune system stands as the body's first line of defense against invading pathogens. A central player in this intricate network is the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a critical surveillance system for cytosolic DNA. The presence of DNA in the cytoplasm, a cellular compartment where it is not typically found, serves as a potent danger signal, indicating viral or bacterial infection, or cellular damage. This guide focuses on the linchpin of this pathway, the second messenger molecule 2'3'-cyclic GMP-AMP (cGAMP), a close relative of 5'-Phosphoguanylyl-(3',5')-guanosine, and its profound impact on orchestrating an effective immune response.

Core Mechanism: The cGAS-STING Signaling Cascade

The cGAS-STING pathway is initiated by the detection of double-stranded DNA (dsDNA) in the cell's cytoplasm.[1][2] This triggers a cascade of molecular events that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, essential for combating pathogens and recruiting other immune cells.[3]

  • Cytosolic DNA Sensing by cGAS: The enzyme cyclic GMP-AMP synthase (cGAS) is the primary sensor of cytosolic dsDNA.[3][4] Upon binding to dsDNA, cGAS undergoes a conformational change and dimerization, which activates its enzymatic function.[5]

  • Synthesis of 2'3'-cGAMP: Activated cGAS utilizes adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) as substrates to synthesize the second messenger molecule, 2'3'-cyclic GMP-AMP (cGAMP).[5] This molecule is unique in its mixed phosphodiester linkages (2'-5' and 3'-5'), which are critical for its high-affinity binding to STING.

  • STING Activation and Translocation: 2'3'-cGAMP binds to the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein.[6] This binding induces a significant conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[4]

  • Downstream Signaling and Cytokine Production: In the Golgi, the activated STING dimer serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[7] TBK1 then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[7] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of genes encoding type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[8]

Quantitative Data on cGAMP-STING Interaction and Pathway Activation

The affinity of 2'3'-cGAMP for STING and the subsequent cellular responses are critical parameters in understanding the potency of this signaling pathway. The following tables summarize key quantitative data from various studies.

LigandSTING VariantBinding Affinity (Kd)Measurement Technique
2'3'-cGAMPHuman (Wild-Type)3.79 nM - 9.23 nMITC, SPR
2'2'-cGAMPHuman (Wild-Type)287 nMNot Specified
dd-2',3'-cGAMPHuman445 nMITC
Compound 8dHuman0.038 µMSPR
2'3'-cGAMPHuman0.543 µMSPR

Table 1: Binding Affinities of cGAMP and its Analogs to STING. Data compiled from multiple sources, showcasing the high affinity of the natural 2'3'-cGAMP and the varying affinities of synthetic analogs.

LigandCell LineEC50 for IFN-β Induction
G10THP-1 (HAQ variant)Less active
G10HEK293T (R232 variant)2.5 µM
G10HEK293T (H232 variant)4.3 µM
SR-717Not SpecifiedEC80 of 3.6 µM

Table 2: Functional Potency of STING Agonists. EC50 values for the induction of IFN-β in different cell lines, highlighting the impact of STING variants on agonist activity.

Experimental Protocols

A thorough understanding of the cGAS-STING pathway necessitates robust experimental methodologies. The following section provides detailed protocols for key assays used to investigate this signaling cascade.

Protocol 1: In Vitro cGAS Enzyme Activity Assay

This assay measures the ability of purified cGAS to produce 2'3'-cGAMP in the presence of dsDNA.

Materials:

  • Purified recombinant cGAS protein

  • Herring Testis DNA (HT-DNA) or other dsDNA substrate

  • ATP and GTP solutions

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • HPLC or LC-MS/MS system for cGAMP quantification

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, and GTP.

  • Add the dsDNA substrate to the reaction mixture.

  • Initiate the reaction by adding purified cGAS protein.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding EDTA.

  • Centrifuge the reaction mixture to pellet any precipitate.

  • Analyze the supernatant for 2'3'-cGAMP production using HPLC or LC-MS/MS.[9] A standard curve of known 2'3'-cGAMP concentrations should be used for quantification.[9]

Protocol 2: STING Activation Assay in Cell Culture

This protocol assesses the activation of the STING pathway in cultured cells in response to cGAMP or other agonists.

Materials:

  • Mammalian cell line expressing STING (e.g., THP-1, HEK293T)

  • 2'3'-cGAMP or other STING agonists

  • Cell culture medium and supplements

  • Transfection reagent (for intracellular delivery of cGAMP, if necessary)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies for Western blotting (e.g., anti-p-STING, anti-p-TBK1, anti-p-IRF3, and total protein controls)

  • ELISA kit for IFN-β quantification

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of 2'3'-cGAMP or other STING agonists. For intracellular delivery, use a suitable transfection reagent according to the manufacturer's instructions.

  • Incubate the cells for a specified time (e.g., 4-24 hours).

  • For Western Blot Analysis:

    • Harvest the cells and prepare cell lysates using lysis buffer.[6]

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated STING, TBK1, and IRF3, as well as total protein controls.

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.[8]

  • For IFN-β Quantification:

    • Collect the cell culture supernatant.

    • Quantify the concentration of secreted IFN-β using a commercially available ELISA kit according to the manufacturer's protocol.[1][10]

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

This biophysical technique measures the real-time interaction between cGAMP and STING to determine binding kinetics and affinity.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified recombinant STING protein (ligand)

  • 2'3'-cGAMP or analogs (analyte)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS)

Procedure:

  • Immobilize the purified STING protein onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of dilutions of the 2'3'-cGAMP analyte in running buffer.

  • Inject the analyte solutions over the sensor surface at a constant flow rate.

  • Monitor the change in the SPR signal (response units) in real-time to observe association and dissociation phases.

  • Regenerate the sensor surface between analyte injections using a suitable regeneration solution.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd).[11][12]

Protocol 4: Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes associated with the binding of cGAMP to STING, providing a complete thermodynamic profile of the interaction.

Materials:

  • Isothermal titration calorimeter

  • Purified recombinant STING protein

  • 2'3'-cGAMP or analogs

  • Dialysis buffer

Procedure:

  • Dialyze both the STING protein and the cGAMP analyte against the same buffer to minimize heats of dilution.

  • Load the STING protein into the sample cell of the calorimeter.

  • Load the cGAMP analyte into the injection syringe.

  • Perform a series of small injections of the analyte into the sample cell while monitoring the heat change.

  • Integrate the heat-flow peaks to obtain the enthalpy change (ΔH) for each injection.

  • Fit the integrated data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.[13][14]

Visualizing the Molecular Logic: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the cGAS-STING signaling pathway and the workflows of key experimental protocols using the Graphviz DOT language.

cGAS_STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (Viral, Bacterial, or Self) cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_ER STING (ER) cGAMP->STING_ER Binds & Activates STING_Golgi Activated STING (Golgi) STING_ER->STING_Golgi Translocates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFN_genes Interferon Genes pIRF3_dimer->IFN_genes Translocates & Activates Transcription STING_Golgi->TBK1 Recruits & Activates IFN_beta IFN-β (and other cytokines) IFN_genes->IFN_beta Expression

Caption: The cGAS-STING signaling pathway.

Western_Blot_Workflow start Cell Treatment with STING Agonist lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-STING) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western blot workflow for STING pathway activation.

SPR_Workflow start Immobilize STING on Sensor Chip analyte_prep Prepare cGAMP Analyte Dilutions start->analyte_prep injection Inject Analyte over Sensor Surface analyte_prep->injection data_acq Real-time Data Acquisition (Sensorgram) injection->data_acq regeneration Regenerate Sensor Surface data_acq->regeneration analysis Kinetic Analysis (Calculate Kd) data_acq->analysis regeneration->injection Next Concentration

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Conclusion

The cGAS-STING pathway, with 2'3'-cGAMP at its heart, represents a critical nexus in the innate immune response to a wide array of threats. A comprehensive understanding of its molecular mechanisms, supported by robust and reproducible experimental methodologies, is paramount for the development of novel immunomodulatory therapeutics. This technical guide provides a foundational resource for researchers dedicated to unraveling the complexities of this vital signaling cascade and harnessing its potential to combat disease.

References

The Discovery of Cyclic GMP-AMP (cGAMP) as a Pivotal Second Messenger in Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of cyclic GMP-AMP (cGAMP) as a second messenger has fundamentally reshaped our understanding of innate immunity. This technical guide provides a comprehensive overview of the seminal findings and experimental methodologies that led to the elucidation of the cGAS-STING signaling pathway. It details the enzymatic synthesis of 2'3'-cGAMP by cyclic GMP-AMP synthase (cGAS) upon cytosolic DNA recognition, its subsequent binding to and activation of the Stimulator of Interferon Genes (STING), and the downstream signaling cascade culminating in the production of type I interferons and other inflammatory cytokines. This document is intended to serve as a detailed resource, presenting key quantitative data in structured tables, outlining experimental protocols, and providing visual representations of the core signaling pathways and experimental workflows to aid researchers and professionals in the field of immunology and drug development.

Introduction

The innate immune system is the body's first line of defense against invading pathogens. A critical function of this system is the ability to detect pathogen-associated molecular patterns (PAMPs), such as foreign DNA in the cytoplasm. The presence of cytosolic DNA is a danger signal, indicating a viral or bacterial infection, or cellular damage.[1] For years, the precise mechanism by which cytosolic DNA triggered an immune response was not fully understood. It was known that the adaptor protein STING was essential for this process, but the identity of the direct DNA sensor and the signaling molecules involved remained elusive.[1][2]

A breakthrough came with the identification of cyclic GMP-AMP synthase (cGAS) as the primary sensor of cytosolic DNA.[3][4] Upon binding to double-stranded DNA (dsDNA), cGAS undergoes a conformational change and catalyzes the synthesis of a novel second messenger, cyclic GMP-AMP (cGAMP), from ATP and GTP.[5][6] This newly synthesized molecule, specifically the 2'3'-cGAMP isomer in metazoans, then binds directly to STING, initiating a signaling cascade that leads to the production of type I interferons and other cytokines crucial for orchestrating an effective immune response.[2][7] This discovery not only unveiled a new family of second messengers in animals but also established the cGAS-cGAMP-STING pathway as a central hub in innate immunity.[7][8]

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating a defensive response.[1] The pathway can be summarized in the following key steps:

  • DNA Sensing by cGAS: cGAS is the direct sensor of cytosolic dsDNA.[3] It binds to DNA in a sequence-independent manner.[3]

  • cGAS Activation and cGAMP Synthesis: Upon DNA binding, cGAS undergoes dimerization and a significant conformational change, which activates its nucleotidyltransferase activity.[9][10] Activated cGAS then catalyzes the synthesis of 2'3'-cGAMP from ATP and GTP.[5][6]

  • STING Activation by cGAMP: 2'3'-cGAMP acts as a second messenger and binds to the STING protein, which is located on the endoplasmic reticulum (ER).[2][11] This binding induces a conformational change in STING.

  • STING Translocation and TBK1 Recruitment: Activated STING translocates from the ER to the Golgi apparatus.[12] During this translocation, it recruits and activates TANK-binding kinase 1 (TBK1).[5]

  • IRF3 Phosphorylation and Nuclear Translocation: TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][5] Phosphorylated IRF3 forms dimers and translocates to the nucleus.

  • Induction of Type I Interferons: In the nucleus, IRF3 dimers bind to interferon-stimulated response elements (ISREs) in the promoters of genes encoding type I interferons (e.g., IFN-β) and other inflammatory cytokines, leading to their transcription and subsequent secretion.[1][5]

cGAS_STING_Pathway cGAS-STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds to cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING (on ER) cGAMP->STING_ER Binds to & Activates TBK1 TBK1 STING_ER->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pIRF3->Nucleus Translocates to IFN_Genes Type I Interferon Genes pIRF3_nucleus->IFN_Genes Induces Transcription

Caption: The cGAS-STING signaling pathway for cytosolic DNA sensing.

Quantitative Data

The discovery and characterization of the cGAS-STING pathway have been supported by extensive quantitative analysis. The following tables summarize key data from various studies.

Table 1: Binding Affinity of cGAMP Isomers to STING

The binding affinity of cGAMP to STING is a critical determinant of the potency of the immune response. The equilibrium dissociation constant (Kd) is a measure of this affinity, with lower values indicating a stronger interaction.

LigandSTING VariantKd ValueExperimental Method(s)Reference(s)
2'3'-cGAMPWild Type3.79 nM - 9.23 nMITC, SPR[13][14]
2'3'-cGAMPWild Type~4.0 nMITC, SPR[13]
2'2'-cGAMPWild Type287 nMNot Specified[13]

ITC: Isothermal Titration Calorimetry; SPR: Surface Plasmon Resonance.

Table 2: Enzymatic Synthesis of 2'3'-cGAMP

The efficiency of 2'3'-cGAMP synthesis by cGAS has been a subject of investigation for both basic research and biotechnological applications.

Enzyme SourceSubstratesActivatorYieldReference(s)
Recombinant mcGASATP, GTPdsDNA85-90%[15][16]
Multi-enzyme cascadeAdenosine, GTPdsDNA0.08 mol cGAMP / mol adenosine[17]

mcGAS: murine cyclic GMP-AMP synthase.

Key Experimental Protocols

The elucidation of the cGAS-STING pathway relied on a series of innovative experimental procedures. This section provides detailed methodologies for some of the key experiments.

In Vitro cGAS Activity Assay

This assay measures the ability of cGAS to synthesize cGAMP from ATP and GTP in the presence of a DNA activator.

Materials:

  • Recombinant cGAS protein

  • Herring Testes DNA (HT-DNA) or other dsDNA

  • ATP and GTP solutions

  • Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 µM ZnCl₂

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare the reaction mixture in the reaction buffer containing recombinant cGAS (e.g., 0.1 µM), dsDNA (e.g., 2 nM), ATP (e.g., 100-400 µM), and GTP (e.g., 100-400 µM).

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction by heating the samples to 95°C for 5 minutes.

  • Analyze the reaction products by HPLC to quantify the amount of cGAMP produced. A standard curve of known cGAMP concentrations should be used for accurate quantification.[16]

cGAS_Activity_Assay In Vitro cGAS Activity Assay Workflow cluster_workflow start Prepare Reaction Mixture (cGAS, dsDNA, ATP, GTP) incubate Incubate at 37°C start->incubate stop_reaction Stop Reaction (Heat at 95°C) incubate->stop_reaction analyze Analyze by HPLC stop_reaction->analyze

Caption: Workflow for the in vitro cGAS activity assay.

STING Activation Assay in Cell Culture

This protocol describes how to assess STING activation in cells by measuring the phosphorylation of STING and IRF3, or the induction of IFN-β.

Materials:

  • Cell line (e.g., THP-1, HEK293T expressing STING)

  • 2'3'-cGAMP or other STING agonists

  • Transfection reagent (for cell lines that do not readily take up cGAMP)

  • Lysis buffer

  • Antibodies for Western blotting (anti-p-STING, anti-STING, anti-p-IRF3, anti-IRF3)

  • ELISA kit for IFN-β

  • qPCR reagents for IFN-β mRNA quantification

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.

  • Cell Treatment: Treat the cells with varying concentrations of a STING agonist (e.g., 2'3'-cGAMP). For cells like HEK293T, a transfection reagent is required to deliver cGAMP into the cytoplasm.[18] Include a vehicle control.

  • Incubation: Incubate the cells for a specified duration. For phosphorylation analysis, a shorter incubation (e.g., 1-4 hours) is typical. For cytokine production or gene expression analysis, a longer incubation (e.g., 18-24 hours) is required.[18]

  • Endpoint Measurement:

    • Western Blotting: Lyse the cells, quantify protein concentration, and perform Western blotting to detect the phosphorylated forms of STING and IRF3.[18]

    • ELISA: Collect the cell culture supernatant and measure the concentration of secreted IFN-β using an ELISA kit according to the manufacturer's instructions.[12]

    • RT-qPCR: Isolate total RNA from the cells, reverse transcribe it to cDNA, and perform qPCR to measure the relative expression of IFN-β mRNA, normalized to a housekeeping gene.[19]

STING_Activation_Assay STING Activation Assay Workflow cluster_workflow start Seed Cells treat Treat with STING Agonist (e.g., 2'3'-cGAMP) start->treat incubate Incubate treat->incubate endpoint Endpoint Measurement incubate->endpoint western Western Blot (p-STING, p-IRF3) endpoint->western elisa ELISA (IFN-β protein) endpoint->elisa qpcr RT-qPCR (IFN-β mRNA) endpoint->qpcr

Caption: Workflow for assessing STING activation in cell culture.

cGAMP Quantification from Cell Extracts

This protocol outlines a method to detect and quantify cGAMP produced by cells in response to stimuli like DNA transfection or viral infection.

Materials:

  • Mammalian cells (e.g., L929, THP-1)

  • Stimulus (e.g., HT-DNA, Herpes Simplex Virus-1)

  • Cell lysis buffer

  • Method for cGAMP detection (e.g., LC-MS/MS, coupled enzyme assay)

Procedure:

  • Cell Stimulation: Transfect cells with DNA or infect them with a DNA virus for a specified time course.[7][20]

  • Cell Lysis and Extraction: Lyse the cells and prepare a cytosolic extract.

  • cGAMP Quantification:

    • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for accurate cGAMP quantification.[21]

    • Coupled Enzyme Assay (e.g., cGAMP-Luc): This method involves the enzymatic degradation of cGAMP to AMP by ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1), followed by the detection of AMP using a luciferase-based assay.[22]

    • ELISA: Commercially available ELISA kits can also be used for cGAMP quantification.[23]

Conclusion and Future Directions

The discovery of cGAMP as a second messenger and the elucidation of the cGAS-STING pathway represent a paradigm shift in our understanding of innate immunity. This pathway is not only crucial for antiviral and antibacterial defense but is also implicated in autoimmune diseases and cancer immunity.[24][25] The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research in this exciting field.

Future research will likely focus on several key areas:

  • Therapeutic Modulation of the cGAS-STING Pathway: The development of small molecule agonists and antagonists of the cGAS-STING pathway holds immense therapeutic potential for cancer immunotherapy and the treatment of autoimmune disorders.[26]

  • Regulation of cGAS and STING: A deeper understanding of the mechanisms that regulate the activity of cGAS and STING will be crucial for developing more targeted therapies.

  • Non-canonical cGAS-STING Signaling: Exploring the roles of the cGAS-STING pathway beyond type I interferon induction will likely reveal novel functions in various physiological and pathological processes.

The continued exploration of cGAMP signaling will undoubtedly uncover new insights into the intricate workings of the innate immune system and pave the way for novel therapeutic interventions.

References

An In-depth Technical Guide to the Mechanism of cGAS Activation by Cytosolic DNA

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclic GMP-AMP synthase (cGAS) is a principal sensor of cytosolic double-stranded DNA (dsDNA), a danger signal indicating pathogen invasion or cellular damage. Upon activation, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP), which initiates a potent innate immune response through the STING pathway, leading to the production of type I interferons and other inflammatory cytokines.[1][2][3][4][5] Understanding the precise molecular mechanism of cGAS activation is critical for developing novel therapeutics targeting autoimmune diseases, infections, and cancer. This guide provides a detailed examination of the DNA-induced structural rearrangements, oligomerization, and catalytic activation of cGAS, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Molecular Mechanism of cGAS Activation

The activation of cGAS is a multi-step process initiated by the recognition of cytosolic dsDNA. In its resting state, cGAS exists as an inactive monomer with an autoinhibited catalytic pocket.[1][6] The activation cascade involves DNA binding, significant conformational changes, and oligomerization, which collectively license the enzyme for catalysis.

DNA Sensing and Binding

cGAS binds to the sugar-phosphate backbone and minor groove of B-form dsDNA in a sequence-independent manner.[2][7] This broad specificity allows it to recognize DNA from various sources, including viruses, bacteria, and damaged host cells.[1][4] The initial interaction is mediated by a positively charged surface on the cGAS protein.[8] While cGAS can also bind to single-stranded DNA and dsRNA, these interactions do not induce the necessary conformational changes for activation.[9]

A key feature of cGAS activation is its dependence on DNA length. While short DNA fragments (~20 bp) can bind to a single cGAS molecule, they are inefficient at inducing a full activation response.[10] Efficient activation and the subsequent robust production of type I interferons require longer dsDNA, typically greater than 45 base pairs, which can support the formation of higher-order cGAS-DNA complexes.[10][11][12]

Conformational Changes and Oligomerization

The binding of a sufficiently long dsDNA molecule triggers a profound conformational change in cGAS.[9][11] A critical "activation loop," which obstructs the active site in the apo state, is displaced and rearranged.[1] This rearrangement exposes the catalytic pocket, making it competent for substrate (ATP and GTP) binding.[2][11]

Simultaneously, DNA binding promotes the dimerization of cGAS. Structural studies have revealed that the minimal active complex consists of a 2:2 stoichiometry, with two cGAS molecules bridging two parallel dsDNA molecules.[1][11][13][14] Each cGAS monomer possesses two distinct DNA-binding surfaces (sites A and B), and in the dimer, each protomer interacts with both DNA strands.[11][15] This "ladder-like" arrangement is thought to stabilize the active conformation and is essential for enzymatic activity.[10][11] Functional analyses have confirmed that both the protein-protein dimerization interface and the two DNA-binding surfaces are critical for cGAS activation.[1][6][15] Recent evidence also suggests that cGAS and DNA can form liquid-like droplets, which may act as microreactors to concentrate the components and enhance 2'3'-cGAMP production.[10]

Catalytic Activation and 2'3'-cGAMP Synthesis

Once the active dimeric complex is formed, the rearranged catalytic pocket can bind one molecule of GTP and one molecule of ATP. The synthesis of 2'3'-cGAMP is a two-step process catalyzed by the nucleotidyltransferase domain of cGAS.[16][17]

  • First Phosphodiester Bond Formation: cGAS first catalyzes a reaction between GTP and ATP to form a linear intermediate, pppG(2'-5')pA.[18]

  • Cyclization: The enzyme then catalyzes a second phosphodiester bond formation, linking the 3'-hydroxyl of the adenosine (B11128) to the 5'-triphosphate of the guanosine, releasing pyrophosphate and forming the cyclic dinucleotide 2'3'-cGAMP.[1][3]

The resulting 2'3'-cGAMP molecule contains one 2'-5' and one 3'-5' phosphodiester bond, a unique linkage that allows it to bind with high affinity to its downstream effector, STING.[1][8]

Quantitative Analysis of cGAS-DNA Interaction and Catalysis

The following tables summarize key quantitative parameters derived from biochemical and biophysical studies of cGAS.

Table 1: Michaelis-Menten Kinetic Parameters for cGAS Kinetic constants for the synthesis of 2'3'-cGAMP by human cGAS in the presence of activating DNA. Values can vary based on experimental conditions and the specific cGAS construct used.

SubstrateKm (μM)kcat (min-1)kcat/Km (M-1s-1)Reference
ATP393.0 ± 15.32.4 ± 0.398.3[19]
GTP94.2 ± 11.12.6 ± 0.2460.7[19]

Table 2: Stoichiometry and DNA Length Dependence Summary of the structural and functional requirements for cGAS activation.

ParameterDescriptionFindingReferences
Activation Stoichiometry The minimal ratio of cGAS protein to dsDNA molecules required for robust enzymatic activation.2:2 (cGAS:dsDNA) complex is the minimal functional unit.[1][11][13]
DNA Length Requirement The minimum length of dsDNA required to elicit a significant type I interferon response in cells.>45 base pairs.[10][11][12]
Optimal DNA Length The length of dsDNA that induces maximal cGAS activation in vitro.>200 base pairs.[12]

Key Experimental Methodologies

The following protocols outline common in vitro assays used to study the mechanism of cGAS activation.

In Vitro cGAS Activity Assay (HPLC-based)

This protocol measures the enzymatic production of 2'3'-cGAMP from ATP and GTP by purified cGAS in the presence of an activating DNA ligand. The product is then quantified using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified recombinant cGAS protein

  • Activating dsDNA (e.g., 50 bp dsDNA from B. subtilis or long synthetic dsDNA)

  • ATP and GTP nucleotide stocks

  • Reaction Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT

  • Quench Solution: 0.5 M EDTA

  • HPLC system with an anion-exchange or C18 column

Protocol:

  • Reaction Setup: Prepare a reaction mixture on ice containing Reaction Buffer, a final concentration of 100-500 µM each of ATP and GTP, and the desired concentration of activating dsDNA (e.g., 10-100 ng/µL).

  • Initiate Reaction: Add purified cGAS (e.g., 0.1-1 µM final concentration) to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Quench Reaction: Stop the reaction at each time point by adding an equal volume of Quench Solution.

  • Sample Preparation: Centrifuge the quenched reactions at high speed for 10 minutes to pellet any precipitate. Collect the supernatant for analysis.

  • HPLC Analysis: Inject the supernatant onto a pre-equilibrated HPLC column. Run a gradient of increasing salt concentration (for anion-exchange) or an appropriate mobile phase (for C18) to separate nucleotides.

  • Quantification: Monitor the absorbance at 254 nm. The 2'3'-cGAMP product will elute at a characteristic retention time.[19][20] Quantify the amount of product by integrating the peak area and comparing it to a standard curve generated with purified 2'3'-cGAMP.

Electrophoretic Mobility Shift Assay (EMSA) for cGAS-DNA Binding

EMSA (or gel-shift assay) is used to qualitatively assess the binding of cGAS to a DNA probe. The principle is that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe.[21][22]

Materials:

  • Purified recombinant cGAS protein

  • DNA probe (e.g., a 45-60 bp dsDNA oligonucleotide) labeled with a fluorescent dye (e.g., 6-FAM) or radioisotope (e.g., ³²P).[23][24]

  • Binding Buffer (5X): 100 mM HEPES pH 7.5, 250 mM KCl, 5 mM MgCl₂, 50% glycerol, 5 mM DTT.

  • TBE Buffer (10X): Tris-borate-EDTA.

  • 6% Native Polyacrylamide Gel in 0.5X TBE.

  • Gel Loading Dye (6X, non-denaturing).

Protocol:

  • Probe Annealing: If starting with single-stranded oligos, anneal the labeled and unlabeled complementary strands by heating to 95°C for 5 minutes and then slowly cooling to room temperature in a high-salt buffer (e.g., 10 mM Tris pH 7.5, 50 mM NaCl, 1 mM EDTA).[23][25]

  • Binding Reactions: In a final volume of 20 µL, assemble the following on ice:

    • 4 µL 5X Binding Buffer

    • 1 µL labeled DNA probe (e.g., 20-50 nM final concentration)

    • Increasing concentrations of purified cGAS protein (e.g., 0, 50, 100, 200, 500 nM).

    • Nuclease-free water to 20 µL.

  • Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow binding to reach equilibrium.

  • Gel Electrophoresis: Add 4 µL of non-denaturing loading dye to each reaction. Load the samples onto a pre-run 6% native polyacrylamide gel.[24] Run the gel at a constant voltage (e.g., 100-150V) in cold 0.5X TBE buffer until the dye front has migrated approximately two-thirds of the way down the gel.

  • Visualization: Image the gel using a fluorescent gel imager (for fluorescent probes) or by autoradiography (for radiolabeled probes). A "shift" in the mobility of the labeled probe, appearing as a band higher up the gel, indicates the formation of a cGAS-DNA complex.

Signaling and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the cGAS-STING signaling pathway and a typical experimental workflow.

cGAS-STING Signaling Pathway

Caption: The cGAS-STING signaling pathway from cytosolic DNA sensing to gene transcription.

Experimental Workflow for EMSA

EMSA_Workflow cluster_prep 1. Preparation cluster_binding 2. Binding Reaction cluster_analysis 3. Analysis Oligo Synthesize & Label DNA Oligonucleotides Anneal Anneal to form dsDNA Probe Oligo->Anneal Mix Incubate Probe + cGAS + Binding Buffer Anneal->Mix Protein Purify Recombinant cGAS Protein Protein->Mix Gel Native PAGE Electrophoresis Mix->Gel Image Visualize Gel (Fluorescence/Autoradiography) Gel->Image Result Analyze Results: Free vs. Shifted Bands Image->Result

Caption: A generalized workflow for an Electrophoretic Mobility Shift Assay (EMSA).

References

structural differences between 2'3'-cGAMP and 3'3'-cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural and Functional Divergence of 2’3’-cGAMP and 3’3’-cGAMP

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic GMP-AMP (cGAMP) is a critical second messenger in the innate immune system, acting as the primary activator of the STING (Stimulator of Interferon Genes) pathway. This pathway is fundamental to the host defense against pathogens and the anti-tumor response. cGAMP exists as multiple linkage isomers, with 2’3’-cGAMP and 3’3’-cGAMP being the most biologically relevant. The subtle difference in their phosphodiester bond configuration leads to profound distinctions in their synthesis, molecular conformation, protein interactions, and metabolic stability. This guide provides a detailed examination of these structural differences, their functional consequences, and the experimental methodologies used for their characterization, offering a crucial resource for professionals in immunology and therapeutic development.

Core Structural Differences: The Phosphodiester Linkage

The fundamental distinction between 2’3’-cGAMP and 3’3’-cGAMP lies in the connectivity of their phosphodiester bonds.

  • 2’3’-cGAMP: This is the isomer synthesized by mammalian cyclic GMP-AMP synthase (cGAS). It possesses a unique mixed-linkage structure: one phosphodiester bond connects the 2’-hydroxyl group of guanosine (B1672433) to the 5’-phosphate of adenosine (B11128) (a 2’-5’ linkage), while the second bond connects the 3’-hydroxyl of adenosine to the 5’-phosphate of guanosine (a 3’-5’ linkage).[1][2] This is often referred to as a "noncanonical" linkage in the context of cyclic dinucleotides.

  • 3’3’-cGAMP: This isomer, often found in bacteria, features two canonical 3’-5’ phosphodiester linkages, similar to those found in DNA and RNA.[3][4]

This seemingly minor variation in covalent bonding dictates the overall three-dimensional shape of the molecules, which in turn governs their interaction with protein targets.

GAMP_Structures cluster_23 2'3'-cGAMP (Mammalian) cluster_33 3'3'-cGAMP (Bacterial) G_23 Guanosine P1_23 P G_23->P1_23 5' A_23 Adenosine P2_23 P A_23->P2_23 5' P1_23->A_23 3' P2_23->G_23 2' G_33 Guanosine P1_33 P G_33->P1_33 5' A_33 Adenosine P2_33 P A_33->P2_33 5' P1_33->A_33 3' P2_33->G_33 3'

Figure 1. Phosphodiester linkage comparison of 2'3'-cGAMP and 3'3'-cGAMP.

Differential Recognition and Activation of STING

The primary intracellular receptor for cGAMP is STING, an endoplasmic reticulum-resident protein.[5] The structural nuances between the cGAMP isomers directly translate into a significant disparity in their ability to bind and activate STING.

Binding Affinity: 2’3’-cGAMP is the endogenous, high-affinity ligand for human STING.[6][7] In contrast, 3’3’-cGAMP and other bacterial cyclic dinucleotides bind to human STING with a much lower affinity.[7] This preferential binding ensures that the host immune system mounts a robust response specifically to the signal generated by its own cGAS enzyme.

STING Conformational Change: The binding of 2’3’-cGAMP to the STING dimer interface induces a pronounced conformational change. This rearrangement involves the "lid" region of the STING C-terminal domain closing over the bound ligand, trapping it and stabilizing an active oligomeric state.[8] This oligomerization is the critical step for STING's translocation from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1), leading to the phosphorylation of IRF3 and the subsequent transcription of type I interferons.[5][9] While 3'3'-cGAMP can also bind, it is less effective at inducing this activating conformational shift in human STING.

Ligand Target Binding Affinity (Kd) Significance
2’3’-cGAMPHuman STING~4.59 nM[7]High-affinity endogenous ligand, potent activator.
3’3’-cGAMPHuman STING>1 µM[7]Low-affinity ligand, weak activator of human STING.

Table 1. Comparative binding affinities of cGAMP isomers to human STING.

STING_Pathway cluster_cyto Cytosol cluster_er Endoplasmic Reticulum / Golgi cluster_nuc Nucleus dsDNA Cytosolic dsDNA (Viral or Self) cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING Dimer cGAMP->STING_dimer TBK1_inactive TBK1 STING_active Active STING Oligomer TBK1_inactive->STING_active IRF3_inactive IRF3 TBK1_active p-TBK1 IRF3_inactive->TBK1_active IRF3_dimer p-IRF3 Dimer IFN_genes Type I Interferon Genes IRF3_dimer->IFN_genes activates transcription STING_dimer->STING_active binds STING_active->TBK1_active recruits & activates IRF3_active p-IRF3 TBK1_active->IRF3_active phosphorylates IRF3_active->IRF3_dimer dimerizes

Figure 2. The cGAS-STING signaling pathway initiated by 2'3'-cGAMP.

Metabolic Stability and Hydrolysis

The longevity of the cGAMP signal is regulated by phosphodiesterases. A key enzyme in this process is Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which has been identified as the dominant hydrolase for extracellular 2’3’-cGAMP.[10]

Crucially, ENPP1 shows a strong preference for hydrolyzing 2’3’-cGAMP over its 3’3’-cGAMP isomer.[11][12] This selective degradation terminates the STING signal. The structural basis for this specificity lies in the precise fit of the 2'-5' linkage of 2’3’-cGAMP within the ENPP1 catalytic pocket, positioning it for nucleophilic attack.[11] The 3'3' isomer does not fit as favorably and is thus a poor substrate. This differential stability has major implications for drug development, as designing hydrolysis-resistant analogs of 2'3'-cGAMP is a key strategy for enhancing its therapeutic efficacy.

Enzyme Substrate Relative Hydrolysis Rate Significance
ENPP12’3’-cGAMPHighRapid degradation terminates the immune signal.[10][12]
ENPP13’3’-cGAMPVery LowIsomer is resistant to the primary cGAMP hydrolase.[12]
ENPP12’3’-cGsAsMPNegligiblePhosphorothioate analog is hydrolysis-resistant.[7][10]

Table 2. Substrate specificity of the cGAMP hydrolase ENPP1.

Experimental Protocols for Differentiation and Analysis

A variety of sophisticated techniques are required to synthesize, distinguish, and quantify cGAMP isomers and measure their biological activity.

Synthesis of cGAMP Isomers
  • Enzymatic Synthesis: This method uses purified recombinant cGAS incubated with its substrates (ATP and GTP) and an allosteric activator (dsDNA) to produce 2’3’-cGAMP with high yield and purity.[13][14] This is the preferred method for generating the biologically active isomer without organic solvents.

  • Chemical Synthesis: Multi-step organic synthesis, often using a phosphoramidite-based approach, is required to produce 3’3’-cGAMP and other non-natural analogs or labeled versions of the molecules.[13][15] While versatile, these methods often suffer from low yields.

Structural and Quantitative Analysis
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for accurately detecting and quantifying cGAMP isomers.[13][16] The combination of chromatographic separation (based on polarity) and mass-to-charge ratio detection allows for the unambiguous identification and differentiation of 2’3’-cGAMP from 3’3’-cGAMP and other related nucleotides.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise molecular structure, including the phosphodiester linkages. The 1H NMR spectrum of 2’3’-cGAMP is distinct from that of 3’3’-cGAMP, providing definitive structural confirmation.[6]

  • X-ray Crystallography: This technique is essential for understanding how cGAMP isomers interact with their protein targets. Co-crystallization of an isomer with a protein like STING or ENPP1 and subsequent diffraction analysis reveals the atomic-level details of the binding interface, including key hydrogen bonds and stacking interactions.[17][18][19]

Biochemical and Cellular Assays
  • STING Binding Assays: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to measure the binding kinetics and affinity (Kd) of cGAMP analogs to purified STING protein.

  • cGAMP Detection Immunoassays: Competitive ELISAs or bioluminescent assays (e.g., Lumit) use a cGAMP-specific antibody to quantify the amount of cGAMP produced by cGAS in an enzymatic reaction or within cell lysates.[20][21][22] These are often used for high-throughput screening of cGAS inhibitors or activators.

  • Cell-Based Reporter Assays: Cell lines (e.g., THP-1 monocytes) engineered to express a reporter gene (like luciferase or SEAP) under the control of an IRF-inducible promoter are used to measure STING activation.[23] Treating these cells with cGAMP isomers allows for a quantitative measure of their ability to induce a downstream interferon response.

Experimental_Workflow cluster_synthesis Step 1: Synthesis & Purification cluster_validation Step 2: Structural Validation cluster_activity Step 3: Biological Activity Assessment synth Enzymatic Synthesis of 2'3'-cGAMP (cGAS + DNA + ATP/GTP) purify Anion Exchange Chromatography synth->purify lcms LC-MS/MS (Confirm Mass & Purity) purify->lcms nmr NMR Spectroscopy (Confirm 2'-5' Linkage) purify->nmr reporter_cells THP-1-Lucia™ ISG Cells purify->reporter_cells treatment Treat cells with purified cGAMP reporter_cells->treatment readout Measure Luciferase Activity (IFN Response) treatment->readout

Figure 3. Workflow for enzymatic synthesis and validation of 2'3'-cGAMP.

Conclusion and Therapeutic Implications

The structural divergence between 2’3’-cGAMP and 3’3’-cGAMP, originating from a single phosphodiester bond, creates a cascade of functional differences. Mammalian immunity has evolved to specifically recognize the 2’3’ isomer, enabling a highly sensitive and specific response to the presence of cytosolic DNA. For drug development professionals, understanding these differences is paramount. The high affinity and potent activity of 2’3’-cGAMP make it a powerful template for designing STING agonists for cancer immunotherapy and vaccine adjuvants. Conversely, the selective hydrolysis of 2’3’-cGAMP by ENPP1 highlights a key challenge—metabolic instability—which is being addressed through the rational design of non-hydrolyzable analogs. The continued exploration of these molecular structures and their interactions will undoubtedly fuel the next generation of immunomodulatory therapeutics.

References

The Linear Intermediate: A Deep Dive into 5'-Phosphoguanylyl-(3',5')-guanosine (pGpG) in Cyclic di-GMP Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitous bacterial second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP), governs a multitude of cellular processes, including biofilm formation, motility, and virulence. The intracellular concentration of c-di-GMP is meticulously regulated by the interplay of synthesizing enzymes, diguanylate cyclases (DGCs), and degrading enzymes, phosphodiesterases (PDEs). The degradation of c-di-GMP is not always a single-step process. A crucial intermediate, 5'-Phosphoguanylyl-(3',5')-guanosine (pGpG), has emerged as a key player in this pathway, influencing the overall signaling dynamics. This technical guide provides a comprehensive overview of the role of pGpG as an intermediate in c-di-GMP degradation, focusing on the enzymatic players, their kinetics, detailed experimental protocols for their study, and the signaling pathways in which they operate.

The Two-Pronged Degradation Pathway of c-di-GMP

The breakdown of c-di-GMP is primarily accomplished by two distinct classes of phosphodiesterases, characterized by their conserved catalytic domains: EAL and HD-GYP. These enzymes orchestrate the hydrolysis of the phosphodiester bonds within the cyclic dinucleotide, but they do so with different outcomes regarding the intermediate pGpG.

EAL Domain Phosphodiesterases: The Producers of pGpG

Proteins containing an EAL domain are a major class of c-di-GMP-specific PDEs. Their catalytic activity involves the linearization of c-di-GMP into the linear dinucleotide pGpG.[1] This reaction is the first step in a two-step degradation process. The pGpG is then further hydrolyzed into two molecules of guanosine monophosphate (GMP) by a second enzyme.[1]

HD-GYP Domain Phosphodiesterases: The Dual-Function Degraders

HD-GYP domain-containing proteins represent another significant family of c-di-GMP PDEs. These enzymes are capable of hydrolyzing c-di-GMP directly to two molecules of GMP.[2] However, evidence suggests that this degradation can proceed through pGpG as an intermediate.[3] Some HD-GYP proteins have been shown to hydrolyze c-di-GMP to pGpG and then subsequently hydrolyze pGpG to GMP, effectively performing both steps of the degradation pathway.[3]

The Fate of pGpG: Subsequent Hydrolysis

The accumulation of pGpG is transient, as it is swiftly broken down into two GMP molecules. This crucial second step is carried out by specific hydrolases.

Oligoribonuclease (Orn): A Key Player in pGpG Degradation

In several bacteria, including Pseudomonas aeruginosa, the oligoribonuclease Orn has been identified as a primary enzyme responsible for the hydrolysis of pGpG to GMP.[4] Orn is a 3'-to-5' exoribonuclease that can act on short oligoribonucleotides, with pGpG being a key substrate in the context of c-di-GMP signaling.[5]

PggH: A pGpG-Specific Phosphodiesterase

More recently, a pGpG-specific phosphodiesterase, named PggH, was discovered in Vibrio cholerae.[1] Unlike Orn, which has a broader substrate range, PggH exhibits high specificity for pGpG, highlighting the dedicated enzymatic machinery for clearing this intermediate.[1]

The Regulatory Role of pGpG: Feedback Inhibition

pGpG is not merely a passive intermediate. Accumulation of pGpG can exert feedback inhibition on certain EAL domain phosphodiesterases.[6] This product inhibition can lead to an increase in the intracellular concentration of c-di-GMP, demonstrating the importance of efficient pGpG hydrolysis for maintaining c-di-GMP homeostasis.[6]

Quantitative Data on Enzyme Kinetics

The efficiency of c-di-GMP degradation and pGpG hydrolysis is dictated by the kinetic parameters of the involved enzymes. The following tables summarize the available quantitative data for key phosphodiesterases.

Table 1: Kinetic Parameters of EAL Domain Phosphodiesterases for c-di-GMP

Enzyme (Organism)Km (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
RocR (P. aeruginosa)3.2 ± 0.30.67 ± 0.032.1 x 105[7]
YahA (E. coli)35174.9 x 105[8]
VieA (V. cholerae)0.06--[9]
TBD1265 EAL domain-0.03-0.04-[10]
SFV_3559 EAL domain-0.03-0.04-[10]

Table 2: Kinetic Parameters of HD-GYP Domain Phosphodiesterases

Enzyme (Organism)SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
PA4781 (P. aeruginosa)c-di-GMP119 ± 302.0 x 10-4 ± 0.3 x 10-41.7[3]
PA4108 (P. aeruginosa)c-di-GMP20 ± 51.5 x 10-4 ± 0.1 x 10-47.5[3]
PdeB (B. burgdorferi)c-di-GMP0.0029--[11]

Table 3: Kinetic Parameters of pGpG Hydrolases

Enzyme (Organism)SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
PggH (V. cholerae)pGpG12.110.141.16 x 104[1]

Signaling Pathways and Logical Relationships

The degradation of c-di-GMP via the pGpG intermediate is a tightly regulated process integrated into the broader c-di-GMP signaling network.

c_di_GMP_Degradation_Pathway cluster_synthesis Synthesis cluster_degradation Degradation cluster_regulation Regulation 2 GTP 2 GTP DGCs Diguanylate Cyclases (GGDEF domain) 2 GTP->DGCs c-di-GMP c-di-GMP DGCs->c-di-GMP EAL EAL domain PDEs c-di-GMP->EAL Step 1 HD_GYP HD-GYP domain PDEs c-di-GMP->HD_GYP Direct or Stepwise pGpG pGpG EAL->pGpG HD_GYP->pGpG 2 GMP 2 GMP HD_GYP->2 GMP pGpG->HD_GYP Orn_PggH Orn / PggH pGpG->Orn_PggH Step 2 Orn_PggH->2 GMP pGpG_reg->EAL_reg Feedback Inhibition

Caption: Overview of c-di-GMP metabolism showing the central role of pGpG.

Experimental Protocols

A thorough understanding of the role of pGpG in c-di-GMP degradation relies on robust experimental methodologies. The following sections provide detailed protocols for key experiments.

Purification of Recombinant EAL Domain Phosphodiesterase (e.g., YahA from E. coli)

This protocol is adapted from a method for purifying His-tagged EAL domain proteins.[10]

1. Protein Expression:

  • Transform E. coli BL21(DE3) cells with a pET vector containing the gene for the His-tagged EAL domain protein.

  • Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of ~0.6.

  • Induce protein expression with 0.2 mM IPTG and continue to grow the culture at 30°C for 4 hours.

  • Harvest the cells by centrifugation.

2. Cell Lysis:

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 250 mM NaCl, 20 mM imidazole (B134444), and a protease inhibitor cocktail).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

3. Affinity Chromatography:

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration).

  • Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 250 mM NaCl, 500 mM imidazole).

4. Size-Exclusion Chromatography:

  • Concentrate the eluted protein and further purify it by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 250 mM NaCl).

  • Collect the fractions containing the purified protein and assess purity by SDS-PAGE.

Protein_Purification_Workflow start Start expression Protein Expression in E. coli start->expression lysis Cell Lysis (Sonication) expression->lysis centrifugation1 Clarification by Centrifugation lysis->centrifugation1 ni_nta Ni-NTA Affinity Chromatography centrifugation1->ni_nta elution Elution with Imidazole ni_nta->elution sec Size-Exclusion Chromatography elution->sec end Purified Protein sec->end

Caption: Workflow for recombinant protein purification.
In Vitro Phosphodiesterase Activity Assay using HPLC

This protocol allows for the quantification of c-di-GMP degradation and the formation of pGpG and GMP over time.[7][8]

1. Reaction Setup:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl (pH 8.0)

    • 20 mM KCl

    • 25 mM MgCl2

    • A defined concentration of c-di-GMP (e.g., 20 µM)

    • Purified phosphodiesterase enzyme (e.g., ~1.0 µM)

  • Initiate the reaction by adding the enzyme to the reaction mixture.

2. Time-Course Sampling and Reaction Termination:

  • At various time points, withdraw aliquots of the reaction mixture.

  • Stop the reaction by adding 1/10 volume of 1 M CaCl2 and heating at 95°C for 5 minutes.

  • Remove the precipitated protein by centrifugation.

3. HPLC Analysis:

  • Analyze the supernatant by reverse-phase HPLC using a C18 column.

  • Use a mobile phase gradient of a buffer like triethylammonium (B8662869) bicarbonate and an organic solvent like methanol (B129727) to separate c-di-GMP, pGpG, and GMP.

  • Monitor the elution profile at a wavelength of 253 nm.

  • Quantify the peak areas corresponding to each nucleotide to determine their concentrations at each time point.

Quantification of c-di-GMP, pGpG, and GMP by LC-MS/MS

This highly sensitive method allows for the precise quantification of nucleotides from in vitro reactions or cellular extracts.[11][12]

1. Sample Preparation:

  • For in vitro reactions, terminate the reaction as described in the HPLC protocol.

  • For cellular extracts, quench metabolism and extract nucleotides using a solvent mixture (e.g., acetonitrile/methanol/water).

2. Liquid Chromatography Separation:

  • Inject the prepared sample onto a reverse-phase HPLC column.

  • Use a gradient elution with appropriate mobile phases (e.g., ammonium (B1175870) acetate (B1210297) and methanol) to separate the nucleotides.

3. Mass Spectrometry Detection:

  • Couple the HPLC eluent to a tandem mass spectrometer.

  • Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to specifically detect the parent and fragment ions for c-di-GMP, pGpG, and GMP.

  • Create standard curves using known concentrations of each nucleotide to enable absolute quantification.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis reaction Enzymatic Reaction or Cellular Extract termination Reaction Termination or Extraction reaction->termination hplc HPLC Separation (Reverse Phase) termination->hplc ms Tandem Mass Spectrometry (MRM) hplc->ms quant Quantification ms->quant

Caption: Workflow for nucleotide analysis by LC-MS/MS.

Conclusion and Future Directions

The recognition of pGpG as a key intermediate has significantly advanced our understanding of c-di-GMP signaling. It is now clear that the degradation of this second messenger is a multi-step, regulated process. The enzymes that produce and degrade pGpG are potential targets for novel antimicrobial agents aimed at disrupting bacterial signaling and behavior. Future research should focus on elucidating the kinetic properties of a wider range of phosphodiesterases from diverse bacterial species, further investigating the regulatory mechanisms governing pGpG levels, and exploring the potential for pGpG itself to act as a signaling molecule. The detailed experimental protocols provided in this guide offer a robust framework for researchers to contribute to this exciting and rapidly evolving field.

References

An In-depth Technical Guide to Cellular Pathways Regulated by cGAMP Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of pathogen infection and cellular damage.[1] Upon activation, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the adaptor protein STING. This activation triggers a robust immune cascade, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[2] Dysregulation of this pathway is implicated in a range of diseases, including autoimmune disorders, cancer, and infectious diseases.[3] This guide provides a comprehensive overview of the core cGAMP signaling pathways, downstream cellular responses, regulatory mechanisms, and detailed experimental protocols for studying this critical signaling network.

The Core cGAS-STING Signaling Pathway

The canonical cGAS-STING pathway is the central mechanism for cGAMP-mediated signaling. It is initiated by the sensing of cytosolic dsDNA and culminates in the transcriptional activation of immune response genes.

cGAS Activation and cGAMP Synthesis
  • Cytosolic DNA Sensing: Cyclic GMP-AMP synthase (cGAS) is the primary sensor of cytosolic dsDNA.[1] The presence of DNA in the cytoplasm, which is normally confined to the nucleus and mitochondria, serves as a danger signal, indicating potential pathogen invasion or cellular damage.[4]

  • Enzymatic Activation: Upon binding to dsDNA, cGAS undergoes a conformational change and dimerization.[4] This activates its enzymatic function, catalyzing the synthesis of 2'3'-cGAMP from ATP and GTP.[4][5] The 2'3' isomer of cGAMP, with its unique phosphodiester linkage, is the endogenous high-affinity ligand for mammalian STING.[6]

STING Activation and Translocation
  • cGAMP Binding: 2'3'-cGAMP acts as a second messenger, binding to the STING protein, which resides on the endoplasmic reticulum (ER) membrane in its inactive state.[6] This binding induces a significant conformational change in STING, leading to its activation.[1]

  • Translocation: Activated STING oligomerizes and translocates from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.[6][7] This trafficking is a critical step for the propagation of the downstream signal.[6]

Downstream Kinase Activation and Transcription Factor Phosphorylation
  • TBK1 Recruitment: During its translocation, the C-terminal tail of STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[6]

  • IRF3 Phosphorylation: Activated TBK1 phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[6] Phosphorylated IRF3 then dimerizes and translocates to the nucleus.[1]

  • NF-κB Activation: In addition to the IRF3 axis, STING activation can also lead to the induction of the Nuclear Factor-κB (NF-κB) pathway, which is also mediated by TBK1.[6][8]

Gene Transcription
  • Type I Interferon Production: In the nucleus, the IRF3 dimer binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of type I IFN genes, such as IFNB1, driving their transcription.[6]

  • Pro-inflammatory Cytokines: The activation of NF-κB leads to the transcription of a variety of pro-inflammatory cytokines and chemokines, including TNF-α and IL-6.[6]

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_inactive Inactive STING (Dimer) cGAMP->STING_inactive Binds ATP_GTP ATP + GTP ATP_GTP->cGAS STING_active Active STING (Oligomer) STING_inactive->STING_active Translocates & Oligomerizes TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 ISRE ISRE pIRF3->ISRE Translocates & Binds IFN_genes Type I IFN Genes ISRE->IFN_genes Drives Transcription

Diagram 1: The canonical cGAS-STING signaling pathway.

Downstream Cellular Pathways and Outcomes

The activation of cGAMP signaling extends beyond the production of interferons and cytokines, influencing a diverse range of cellular processes.

Autophagy
  • Induction of Autophagy: The cGAS-STING pathway can induce autophagy, a cellular process of degradation and recycling of cellular components.[7] Cyclic-di-AMP from Gram-positive bacteria can induce ER stress via STING, leading to mTOR inactivation and subsequent autophagy.[5] This process can help to clear intracellular pathogens.[7]

  • STING Degradation: Autophagy also plays a role in the negative regulation of the pathway by facilitating the degradation of STING, which helps to terminate the signal.[2]

Cell Senescence
  • Senescence-Associated Secretory Phenotype (SASP): cGAMP signaling is implicated in cellular senescence, a state of irreversible cell cycle arrest. The accumulation of cytoplasmic chromatin fragments in senescent cells can activate the cGAS-STING pathway, contributing to the production of the senescence-associated secretory phenotype (SASP).[9]

  • Non-canonical Signaling: A non-canonical cGAS-STING pathway associated with cellular senescence has been identified, where cGAMP binding to STING directly activates the ER-localized kinase PERK, leading to the phosphorylation of eIF2α and mediating cellular senescence.[5]

Cell Death
  • Apoptosis: The cGAS-STING pathway can induce apoptosis (programmed cell death). Activated IRF3 can directly bind to BAX, a pro-apoptotic protein, to trigger apoptosis.[10]

  • Pyroptosis and Necroptosis: STING signaling can also lead to other forms of programmed cell death, including pyroptosis and necroptosis, further contributing to the inflammatory response and pathogen clearance.[11] STING trafficking to the lysosome can cause lysosomal membrane permeabilization, leading to K+ efflux and NLRP3 inflammasome activation, which results in pyroptosis.[10]

Regulation of Other Immune Pathways
  • Crosstalk with TLRs: The cGAS-STING pathway can interact with other innate immune pathways, such as the Toll-like receptor (TLR) signaling. For instance, in plasmacytoid dendritic cells, activation of the cGAS-STING pathway can inhibit TLR9-mediated type I IFN signaling.[12]

Quantitative Data in cGAMP Signaling

Understanding the quantitative aspects of cGAMP signaling is crucial for therapeutic development. The following table summarizes key quantitative parameters.

ParameterMolecule(s)ValueSignificance
Binding Affinity (Kd) cGAMP to STING~10-100 nMHigh affinity indicates a sensitive response to low concentrations of cGAMP.
Enzyme Kinetics (kcat) cGAS~1-5 s⁻¹Represents the turnover rate of ATP and GTP into cGAMP by activated cGAS.
Cellular Concentration cGASLow (nM range)Tightly regulated expression to prevent aberrant activation.
Cellular Concentration STINGLow (nM range)Basal levels are sufficient for a robust response upon activation.

Note: The exact values can vary depending on the experimental system and conditions.

Experimental Protocols

Detailed methodologies are essential for the accurate study of the cGAMP signaling pathway.

cGAS Activity Assay

This assay measures the ability of cGAS to synthesize cGAMP in the presence of dsDNA.

  • Reaction Setup: Combine recombinant cGAS protein with a reaction buffer containing ATP, GTP, and a dsDNA agonist (e.g., herring testis DNA).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Quenching: Stop the reaction by adding EDTA or by heat inactivation.

  • Detection of cGAMP: Quantify the produced cGAMP using methods such as:

    • LC-MS/MS: Liquid chromatography-tandem mass spectrometry for accurate quantification.

    • Reporter Cells: Use of STING-expressing reporter cells (e.g., HEK293T cells expressing a luciferase reporter under an ISRE promoter) to measure the biological activity of the produced cGAMP.

cGAS_Activity_Workflow cluster_workflow cGAS Activity Assay Workflow start Combine Reagents: - Recombinant cGAS - ATP & GTP - dsDNA incubate Incubate at 37°C start->incubate quench Quench Reaction incubate->quench detect Detect cGAMP (LC-MS/MS or Reporter Cells) quench->detect

Diagram 2: Workflow for a cGAS activity assay.
STING Activation Assay

This assay assesses the activation of STING in response to cGAMP or other agonists.

  • Cell Culture: Culture cells expressing STING (e.g., THP-1 monocytes or engineered cell lines).

  • Stimulation: Treat the cells with cGAMP, a STING agonist, or transfect with dsDNA to activate the endogenous cGAS-STING pathway.

  • Lysis and Western Blotting: Lyse the cells and perform western blotting to detect:

    • Phospho-STING: Use an antibody specific for phosphorylated STING (e.g., at Ser366) to confirm activation.

    • Phospho-TBK1: Detect phosphorylated TBK1 as a marker of downstream kinase activation.

    • Phospho-IRF3: Measure the phosphorylation of IRF3 to assess the activation of the key transcription factor.

  • Immunofluorescence Microscopy: Alternatively, use immunofluorescence to visualize the translocation of STING from the ER to perinuclear puncta, a hallmark of its activation.

Measurement of Downstream Gene Expression

This protocol quantifies the transcriptional output of the cGAMP signaling pathway.

  • Cell Stimulation: Treat cells as described in the STING activation assay.

  • RNA Extraction: Isolate total RNA from the cells at various time points after stimulation.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for type I interferon genes (e.g., IFNB1) and other interferon-stimulated genes (ISGs) to measure their relative expression levels.

Conclusion

The cGAMP signaling pathway is a central pillar of innate immunity, with profound implications for a wide array of physiological and pathological processes. A thorough understanding of its molecular mechanisms, quantitative parameters, and the experimental tools to study it is paramount for the development of novel therapeutics that can modulate this pathway for the treatment of cancer, autoimmune diseases, and infectious diseases.[1][3]

References

The Role of cGAMP in Mediating Sterile Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sterile inflammation, an inflammatory response triggered by non-infectious stimuli, is a critical driver of numerous chronic diseases. A key mediator of this process is the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. When host-derived double-stranded DNA (dsDNA) appears in the cytoplasm—a sign of cellular stress, damage, or mitochondrial dysfunction—it is detected by cGAS. This enzyme then synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][2] cGAMP binds to and activates the endoplasmic reticulum-associated adaptor protein STING, initiating a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][3][4] This guide provides an in-depth examination of the molecular mechanisms of cGAMP-mediated sterile inflammation, summarizes key quantitative findings, details relevant experimental protocols, and discusses therapeutic strategies targeting this pathway.

The Core cGAMP Signaling Pathway in Sterile Inflammation

The cGAS-STING pathway is a central hub for innate immune sensing of cytosolic DNA.[5] In sterile conditions, the trigger is not foreign DNA but misplaced self-DNA from sources like damaged mitochondria, ruptured micronuclei, or dying cells.[1][6][7]

Mechanism of Activation:

  • DNA Sensing by cGAS: Mislocalized cytosolic dsDNA binds to cGAS, inducing a conformational change that activates its enzymatic function.[4][8] Safeguard mechanisms, such as tethering cGAS to nuclear histones, normally prevent its activation by genomic DNA under steady-state conditions.[1]

  • cGAMP Synthesis: Activated cGAS utilizes ATP and GTP to synthesize the second messenger 2'3'-cGAMP.[1][2][4]

  • STING Activation and Translocation: cGAMP binds to STING dimers located on the endoplasmic reticulum (ER).[6] This binding event triggers a significant conformational change, leading to STING oligomerization and its translocation from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.[4][7]

  • Downstream Signal Transduction: In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[4][9]

    • IRF3 Activation: TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[10][11] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other IFN-stimulated genes (ISGs).[4][6][11]

    • NF-κB Activation: The STING-TBK1 complex can also activate the NF-κB signaling pathway, leading to the expression of a wide array of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, IL-1β).[6][12]

  • Resolution: Following activation, STING is eventually trafficked to the lysosome for degradation, a process that terminates the signal.[13]

cGAMP_Signaling_Pathway DNA Mislocalized Self-DNA (e.g., mtDNA, micronuclei) cGAS cGAS DNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER-resident) cGAMP->STING Binds TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Genes Type I IFNs & Inflammatory Genes pIRF3->Genes Induces Transcription pNFkB p-NF-κB NFkB->pNFkB pNFkB->Genes Induces Transcription STING_act Activated STING (Translocates) STING->STING_act Oligomerizes & Translocates STING_act->TBK1 Recruits & Activates

Caption: The cGAS-STING signaling pathway in sterile inflammation.

Role of cGAMP in Sterile Inflammatory Diseases

Aberrant activation of the cGAS-STING pathway by self-DNA is implicated in a wide range of sterile inflammatory and autoimmune diseases.[1][14][15]

  • Autoimmune Diseases: In conditions like Systemic Lupus Erythematosus (SLE) and Aicardi-Goutières Syndrome (AGS), defects in nucleases that clear self-DNA (e.g., TREX1, DNase II) lead to an accumulation of cytosolic DNA, chronic STING activation, and excessive type I interferon production.[7][16]

  • Cardiovascular Diseases: During myocardial infarction, dying cells release mitochondrial DNA, which activates cGAS-STING signaling in cardiac cells and infiltrating immune cells, exacerbating inflammation and tissue damage.[12][15] In atherosclerosis, cGAMP levels are elevated in the aorta of hypercholesterolemic mice, and STING deficiency reduces atherosclerotic lesions.[12][17]

  • Neurodegenerative Diseases: Compromised mitophagy (the process of clearing damaged mitochondria) can lead to the release of mtDNA into the cytosol, activating the cGAS-STING pathway.[1] This has been linked to the progression of neurodegeneration.[1]

  • Metabolic Disorders: In obesity, high-fat diets can induce mtDNA release in adipose tissue, triggering cGAS-STING activation and contributing to chronic, low-grade sterile inflammation and insulin (B600854) resistance.[18]

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the cGAMP pathway in sterile inflammation.

Table 1: cGAMP and STING Pathway Activation in Preclinical Models

Disease Model Tissue/Cell Type Measurement Finding Reference
Atherosclerosis (ApoE-/- mice) Aorta cGAMP Levels Higher in ApoE-/- mice on a Western diet compared to controls. [17]
Atherosclerosis (ApoE-/- mice) Aorta Atherosclerotic Lesions Genetic deletion of STING reduces atherosclerotic lesions. [17]
Myocardial Infarction (mice) Heart Monocyte Recruitment Dependent on STING signaling following acute ischemic events. [6]
TREX1 Deficiency (mice) Spleen cDC1 & cDC2 Cells Markedly elevated numbers in a cGAMP-dependent manner. [16]

| TREX1 Deficiency (mice) | Spleen | Neutrophils & Monocytes | Higher numbers in a cGAMP-dependent manner. |[16] |

Table 2: Efficacy of cGAS-STING Inhibitors in Preclinical Models

Inhibitor Target Disease Model Key Outcome Reference
C-176 STING Psoriasis-like Dermatitis (IMQ-induced) Alleviated skin inflammation and reduced cytokine expression. [3]
H-151 STING Inflammatory Skin Disease Demonstrates therapeutic action in preclinical models. [3]
RU.521 cGAS Systemic Lupus Erythematosus (SLE) Suppresses inflammatory initiation in preliminary studies. [3]

| A151 | (Inhibitory Oligonucleotide) | Ischemic Brain Injury | Pathology reduced in mouse models treated with A151. |[6] |

Key Experimental Protocols

Investigating the role of cGAMP in sterile inflammation involves a variety of in vitro and in vivo techniques.

Experimental_Workflow cluster_induction 1. Induction of Sterile Inflammation cluster_sample 2. Sample Collection cluster_analysis 3. Downstream Analysis ind_vitro In Vitro: - dsDNA Transfection - cGAMP Delivery (Digitonin Permeabilization) samp_vitro - Cell Lysates - Supernatants ind_vitro->samp_vitro ind_vivo In Vivo: - Ischemia-Reperfusion Model - High-Fat Diet Model - Genetic Model (e.g., Trex1-/-) samp_vivo - Tissues (Heart, Spleen, etc.) - Serum / Plasma ind_vivo->samp_vivo wb Western Blot: - p-STING - p-TBK1 - p-IRF3 samp_vitro->wb qpcr RT-qPCR: - Ifnb1 mRNA - Cxcl10, Isg15 mRNA samp_vitro->qpcr elisa ELISA / Luminex: - IFN-β Secretion - TNF-α, IL-6 Secretion samp_vitro->elisa samp_vivo->wb samp_vivo->qpcr samp_vivo->elisa flow Flow Cytometry: - Immune Cell Infiltration - Cell Death samp_vivo->flow Therapeutic_Targeting DNA Cytosolic DNA cGAS cGAS DNA->cGAS cGAMP cGAMP cGAS->cGAMP STING STING cGAMP->STING Downstream TBK1-IRF3 / NF-κB Activation STING->Downstream Inflammation Type I IFNs & Pro-inflammatory Cytokines Downstream->Inflammation Inhibitor_cGAS cGAS Inhibitors (e.g., RU.521) Inhibitor_cGAS->cGAS Inhibitor_STING STING Antagonists (e.g., H-151, C-176) Inhibitor_STING->STING Inhibitor_STING_Traf STING Trafficking Inhibitors Inhibitor_STING_Traf->STING

References

An In-depth Technical Guide to the Physical and Chemical Properties of pGpG Dinucleotide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-phosphoguanylyl-(3'→5')-guanosine, commonly abbreviated as pGpG, is a linear dinucleotide that plays a crucial role in bacterial second messenger signaling. It is the initial hydrolysis product of cyclic di-GMP (c-di-GMP), a ubiquitous bacterial signaling molecule that regulates a wide array of cellular processes, including biofilm formation, motility, and virulence.[1][2][3] While the signaling functions of c-di-GMP are well-established, the biological role of pGpG is an active area of investigation, with emerging evidence suggesting it may also function as a signaling molecule or a feedback inhibitor of c-di-GMP degrading enzymes.[1][3] This guide provides a comprehensive overview of the physical and chemical properties of pGpG, its role in signaling pathways, and key experimental protocols for its study.

Core Physical and Chemical Properties

The fundamental properties of pGpG are summarized in the table below. This data is essential for the accurate preparation of standards, interpretation of experimental results, and the design of analytical methods.

PropertyValueCitation(s)
Molecular Formula C₂₀H₂₆N₁₀O₁₅P₂ (free acid)[2]
Molecular Weight 708.43 g/mol (free acid)[2]
Exact Mass 708.11 g/mol (free acid)[2]
CAS Number 33008-99-0[2]
Purity (Typical) ≥ 95% (HPLC)[2]
Physical Form Solid[2]
Color White to off-white[2]
Spectroscopic Properties λmax: 252 nm, ε: 25.0 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5)[2]
Storage Conditions Store at -20 °C. Short-term exposure to ambient temperature is possible.[2]
Shelf Life 12 months from date of delivery under proper storage.[2]
Solubility Soluble in water.[4]

Biological Significance and Signaling Pathways

pGpG is an integral component of the c-di-GMP signaling network. The intracellular concentration of c-di-GMP is tightly regulated by the opposing activities of diguanylate cyclases (DGCs), which synthesize c-di-GMP from two GTP molecules, and phosphodiesterases (PDEs), which degrade it.[1]

There are two main classes of PDEs that degrade c-di-GMP:

  • EAL domain-containing PDEs: These enzymes hydrolyze c-di-GMP into the linear dinucleotide pGpG.[1][3]

  • HD-GYP domain-containing PDEs: These enzymes degrade c-di-GMP directly into two molecules of GMP.[1]

The product of EAL domain activity, pGpG, can be further hydrolyzed into two molecules of GMP by other phosphodiesterases, such as the pGpG-specific PDE known as PggH in Vibrio cholerae, or by oligoribonucleases.[1][3] The generation and degradation of pGpG are critical for maintaining c-di-GMP homeostasis, as excess pGpG can act as a feedback inhibitor of some EAL-type PDEs.[3]

cdiGMP_Pathway cluster_synthesis Synthesis cluster_degradation Degradation 2GTP 2 x GTP DGC Diguanylate Cyclase (DGC) 2GTP->DGC cdiGMP c-di-GMP DGC->cdiGMP Dimerization EAL_PDE Phosphodiesterase (EAL domain) cdiGMP->EAL_PDE HDGYP_PDE Phosphodiesterase (HD-GYP domain) cdiGMP->HDGYP_PDE pGpG pGpG EAL_PDE->pGpG Hydrolysis 2GMP 2 x GMP HDGYP_PDE->2GMP Direct Hydrolysis pGpG->EAL_PDE Feedback Inhibition pGpG_PDE pGpG-specific PDE (e.g., PggH) / Orn pGpG->pGpG_PDE pGpG_PDE->2GMP Hydrolysis

Caption: c-di-GMP metabolism and the role of pGpG.

Experimental Protocols

The study of pGpG involves its synthesis, purification, and characterization using various biochemical and analytical techniques.

Synthesis of pGpG Dinucleotide

Chemical synthesis of dinucleotides like pGpG can be achieved through phosphoramidite (B1245037) chemistry or by activating a 5'-nucleotide. A common laboratory-scale method involves the activation of a 5'-nucleotide monophosphate (GMP) with an activating agent like N,N'-carbonyldiimidazole (CDI), followed by condensation with a second GMP molecule.[5]

Protocol: Synthesis via CDI Activation

  • Activation: Dissolve the tri-n-butylammonium salt of Guanosine 5'-monophosphate (GMP) in anhydrous Dimethylformamide (DMF).

  • Add N,N'-carbonyldiimidazole (CDI) to the solution to form the phosphorimidazolide intermediate. The reaction progress can be monitored by ³¹P NMR.[5]

  • Condensation: Introduce a second equivalent of the GMP salt to the reaction mixture.

  • Allow the reaction to proceed at room temperature for several days.

  • Quench the reaction by adding water.

  • The resulting mixture containing pGpG and other byproducts is then purified.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for purifying pGpG to a high degree.[2][6] Reversed-phase ion-pair chromatography is particularly effective for separating nucleotides.

Protocol: Reversed-Phase HPLC Purification

  • Column: Use a C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).[7][8]

  • Mobile Phase A: Prepare a buffer of 0.1 M Triethylammonium acetate (B1210297) (TEAA) or Triethylammonium bicarbonate (TEAB), pH 7.0-7.5.[8][9]

  • Mobile Phase B: Prepare a solution of acetonitrile (B52724) or methanol (B129727) in Mobile Phase A (e.g., 50% acetonitrile in 0.1 M TEAB).[9]

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 2-5%).

    • Apply a linear gradient to increase the concentration of Mobile Phase B over 20-30 minutes to elute the more hydrophobic components. The exact gradient will depend on the specific reaction mixture.[9][10]

  • Detection: Monitor the elution profile using a UV detector at 252-260 nm.[2][11]

  • Fraction Collection: Collect the fractions corresponding to the pGpG peak.

  • Desalting: Lyophilize the collected fractions to remove the volatile TEAA/TEAB buffer and resuspend the purified pGpG in water.

Characterization and Analysis

The identity and purity of synthesized pGpG must be confirmed. Mass spectrometry and NMR are the primary methods for structural verification.

Protocol: Mass Spectrometry (MS) Analysis

  • Technique: Electrospray ionization mass spectrometry (ESI-MS) is highly suitable for analyzing nucleotides due to its soft ionization nature.[12][13]

  • Sample Preparation: Dilute the purified pGpG sample in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) to aid ionization.

  • Analysis Mode: Operate the mass spectrometer in negative ion mode to detect the deprotonated molecular ion [M-H]⁻. The expected m/z for pGpG would be approximately 707.10.

  • Tandem MS (MS/MS): For further structural confirmation, perform tandem mass spectrometry on the parent ion. Fragmentation patterns can confirm the nucleotide sequence and the phosphodiester linkage.[12][14]

Experimental_Workflow cluster_prep Preparation & Purification cluster_analysis Analysis & Characterization cluster_result Final Product Synthesis Chemical or Enzymatic Synthesis Purification HPLC Purification (Reversed-Phase C18) Synthesis->Purification Desalting Lyophilization & Desalting Purification->Desalting Purity_Check Analytical HPLC Desalting->Purity_Check Identity_Check Mass Spectrometry (ESI-MS/MS) Desalting->Identity_Check Structure_Check NMR Spectroscopy (¹H, ³¹P) Desalting->Structure_Check Final_Product Purified & Characterized pGpG Purity_Check->Final_Product Identity_Check->Final_Product Structure_Check->Final_Product

Caption: General experimental workflow for pGpG synthesis and analysis.

References

The Expanding Roles of a Bacterial Second Messenger: A Technical Guide to the Non-Canonical Functions of c-di-GMP

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic di-GMP (5'-Phosphoguanylyl-(3',5')-guanosine) has long been established as a central second messenger in bacteria, primarily recognized for its pivotal role in regulating the transition between motile, planktonic lifestyles and sessile, biofilm-forming communities. However, a growing body of research has unveiled a remarkable diversity of "non-canonical" functions for this small molecule, extending its regulatory influence far beyond these traditional domains. This technical guide provides a comprehensive overview of these emerging roles, offering researchers, scientists, and drug development professionals a detailed exploration of the molecular mechanisms, quantitative data, and experimental methodologies that are shaping our understanding of c-di-GMP's multifaceted nature.

This guide will delve into the critical non-canonical functions of c-di-GMP, including its potent activation of the innate immune system in eukaryotes, its cyclin-like control of the bacterial cell cycle, its intricate involvement in virulence regulation, and its function as an extracellular signaling molecule. We will present key quantitative data in structured tables for easy comparison, provide detailed experimental protocols for seminal techniques, and visualize complex signaling pathways and workflows using Graphviz diagrams.

Non-Canonical Functions of c-di-GMP: An Overview

While the regulation of motility and biofilm formation remains a cornerstone of c-di-GMP signaling, its influence extends to a variety of other critical cellular processes. These non-canonical functions highlight the versatility of c-di-GMP as a signaling molecule and open new avenues for therapeutic intervention.

Stimulation of Eukaryotic Innate Immunity

A significant discovery in recent years is the role of bacterially-produced c-di-GMP as a potent activator of the innate immune system in mammalian cells.[1][2][3] This response is primarily mediated by the cytosolic sensor STING (Stimulator of Interferon Genes).[4]

  • Mechanism: Upon bacterial infection or the presence of extracellular c-di-GMP, the molecule enters the host cell cytoplasm and directly binds to STING. This binding induces a conformational change in STING, leading to its activation and downstream signaling cascade. Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates the kinase TBK1. TBK1, in turn, phosphorylates the transcription factor IRF3, which then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[1] This robust immune response is crucial for clearing bacterial and viral infections. The potent immunostimulatory properties of c-di-GMP have made it a promising candidate for use as a vaccine adjuvant.[1]

Regulation of the Bacterial Cell Cycle

In a striking departure from its role in communal behavior, c-di-GMP has been identified as a key regulator of the cell cycle in certain bacteria, acting as a cyclin-like molecule.[4][5] This function is best characterized in the asymmetrically dividing bacterium Caulobacter crescentus.

  • Mechanism: The intracellular concentration of c-di-GMP oscillates throughout the C. crescentus cell cycle. A peak in c-di-GMP levels during the G1-S transition is critical for initiating DNA replication.[6] c-di-GMP directly binds to the essential cell cycle kinase CckA, which has dual kinase and phosphatase activity.[6] The binding of c-di-GMP inhibits the kinase activity of CckA and stimulates its phosphatase activity.[6] This switch in CckA's function leads to the dephosphorylation of the master cell cycle regulator, CtrA, ultimately triggering the initiation of chromosome replication.[7][8] This regulatory mechanism appears to be conserved in other alphaproteobacteria, such as the plant pathogen Agrobacterium tumefaciens.[6]

Modulation of Virulence

c-di-GMP signaling is intricately linked to the virulence of a wide range of bacterial pathogens. Its regulatory effects can be complex and context-dependent, sometimes promoting and other times repressing the expression of virulence factors.

  • Mechanisms of Regulation:

    • Transcriptional Control: c-di-GMP can bind to and modulate the activity of transcription factors that control the expression of virulence genes. For example, in Vibrio cholerae, the c-di-GMP-dependent transcription factor VpsT regulates the expression of genes involved in biofilm formation and virulence.

    • Post-transcriptional Control: c-di-GMP can regulate gene expression at the post-transcriptional level by binding to riboswitches located in the 5' untranslated region (UTR) of messenger RNAs (mRNAs). This binding can alter the secondary structure of the mRNA, leading to changes in transcription termination or translation initiation of virulence-related genes.

    • Post-translational Control: c-di-GMP can allosterically regulate the activity of enzymes and other proteins involved in virulence. This can include modulating the activity of secretion systems or the function of toxins.

Extracellular Signaling

Emerging evidence suggests that c-di-GMP is not confined to the intracellular environment and can function as an extracellular signaling molecule, mediating cell-to-cell communication.

  • Mechanism: Bacteria can release c-di-GMP into the extracellular milieu, where it can be sensed by neighboring cells. In Campylobacter jejuni, for instance, extracellular c-di-GMP has been shown to inhibit biofilm formation and promote biofilm dispersion in a dose-dependent manner.[9] While the specific receptors for extracellular c-di-GMP are not fully characterized in all organisms, this mode of signaling adds another layer of complexity to the regulatory networks governed by this second messenger.

Quantitative Data

The following tables summarize key quantitative data related to the non-canonical functions of c-di-GMP, providing a basis for comparison and further investigation.

Interaction Organism/System Binding Affinity (Kd) Stoichiometry (Receptor:c-di-GMP) Reference(s)
STING (human C-terminal domain) : c-di-GMPHuman~2.4 - 5 µM2:1[4][5]
c-di-GMP-I Riboswitch (from Vibrio cholerae) : c-di-GMPVibrio cholerae~10 pM1:1[1][10]
c-di-GMP-II Riboswitch (from Clostridium difficile) : c-di-GMPClostridium difficile≤ 10 nM1:1[11]
HfsK : c-di-GMPCaulobacter crescentus724 nM1:2[5]

Table 1: Binding Affinities of c-di-GMP to Non-Canonical Receptors.

Organism Growth Condition Intracellular c-di-GMP Concentration Reference(s)
Pseudomonas aeruginosaBiofilm75–110 pmol/mg total protein[12]
Pseudomonas aeruginosaPlanktonic< 30 pmol/mg total protein[12]
Vibrio choleraeVaries with growth media and quorum sensing stateVaries[13]

Table 2: Typical Intracellular Concentrations of c-di-GMP.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with the non-canonical functions of c-di-GMP.

STING_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial_Infection Bacterial Infection c-di-GMP c-di-GMP Bacterial_Infection->c-di-GMP releases STING STING (on ER) c-di-GMP->STING binds to STING_active Activated STING (dimerized) STING->STING_active dimerizes TBK1 TBK1 STING_active->TBK1 recruits & activates pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Type_I_IFN_Genes Type I IFN Genes pIRF3_dimer->Type_I_IFN_Genes translocates to nucleus & binds promoter IFN_mRNA IFN mRNA Type_I_IFN_Genes->IFN_mRNA transcription Interferons Type I Interferons IFN_mRNA->Interferons translation Immune_Response Innate Immune Response Interferons->Immune_Response triggers

Caption: c-di-GMP activation of the STING pathway.

CckA_Cell_Cycle_Regulation cluster_CckA CckA c-di-GMP_low Low c-di-GMP (G1 Phase) CckA_kinase Kinase Active c-di-GMP_low->CckA_kinase c-di-GMP_high High c-di-GMP (G1-S Transition) CckA_phosphatase Phosphatase Active c-di-GMP_high->CckA_phosphatase CtrA CtrA CckA_kinase->CtrA phosphorylates CtrA_P CtrA~P CckA_phosphatase->CtrA_P dephosphorylates CtrA->CtrA_P Replication_Initiated DNA Replication Initiated CtrA->Replication_Initiated dissociates from origin Replication_Blocked DNA Replication Blocked CtrA_P->Replication_Blocked binds origin of replication

Caption: c-di-GMP-mediated regulation of the bacterial cell cycle.

Caption: Mechanism of a c-di-GMP-responsive riboswitch.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of non-canonical c-di-GMP functions.

Biotinylated c-di-GMP Pulldown Assay

This assay is used to identify and confirm proteins that directly bind to c-di-GMP.[2]

Materials:

  • Biotinylated c-di-GMP

  • Streptavidin-coated magnetic beads

  • Cell lysate or purified protein of interest

  • Reaction buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT)

  • Wash buffer (Reaction buffer with 0.1% Tween 20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Unlabeled c-di-GMP (for competition assay)

Protocol:

  • Incubation:

    • In a microcentrifuge tube, combine the cell lysate or purified protein with biotinylated c-di-GMP in the reaction buffer.

    • For competition assays, add an excess of unlabeled c-di-GMP to a parallel reaction.

    • Incubate at room temperature for 30-60 minutes with gentle rotation to allow for binding.

  • Capture:

    • Add pre-washed streptavidin-coated magnetic beads to the reaction mixture.

    • Incubate for another 30 minutes at room temperature with rotation to allow the biotinylated c-di-GMP-protein complexes to bind to the beads.

  • Washing:

    • Place the tubes on a magnetic stand to capture the beads.

    • Carefully remove the supernatant.

    • Wash the beads three times with wash buffer to remove non-specific binders.

  • Elution:

    • Resuspend the beads in elution buffer.

    • Heat the samples at 95°C for 5-10 minutes to elute the bound proteins.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the proteins by Western blotting using an antibody against the protein of interest or by mass spectrometry for identification of unknown binders.

In Vitro Transcription Termination Assay for Riboswitch Activity

This assay is used to determine if a riboswitch regulates transcription termination in response to c-di-GMP.[14]

Materials:

  • Linear DNA template containing a promoter, the riboswitch sequence, and a downstream reporter region.

  • E. coli RNA polymerase holoenzyme.

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 10 mM DTT, 50 mM KCl).

  • NTPs (ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP).

  • c-di-GMP.

  • Stop solution (e.g., formamide (B127407) loading dye).

Protocol:

  • Transcription Reaction Setup:

    • In separate tubes, prepare transcription reactions containing the DNA template, RNA polymerase, and transcription buffer.

    • To one set of tubes, add c-di-GMP to the desired final concentration. To the control tubes, add an equal volume of buffer.

  • Transcription Initiation:

    • Pre-incubate the reactions at 37°C for 10 minutes to allow for the formation of open complexes.

    • Initiate transcription by adding the NTP mix (containing the radiolabeled NTP).

  • Transcription Elongation and Termination:

    • Allow the transcription reaction to proceed at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination:

    • Stop the reactions by adding the stop solution.

  • Analysis:

    • Denature the RNA products by heating at 95°C for 3-5 minutes.

    • Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the radiolabeled transcripts using autoradiography or phosphorimaging.

    • The appearance of a shorter "terminated" transcript in the presence of c-di-GMP, and a longer "read-through" transcript in its absence, indicates that the riboswitch promotes transcription termination.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between c-di-GMP and a target protein.[3][15]

Materials:

  • Purified protein of interest, dialyzed extensively against the ITC buffer.

  • c-di-GMP dissolved in the same dialysis buffer.

  • Isothermal titration calorimeter.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the purified protein in the sample cell of the calorimeter.

    • Prepare a solution of c-di-GMP in the injection syringe at a concentration typically 10-20 times higher than the protein concentration.

    • Ensure both solutions are in identical, degassed buffer to minimize heats of dilution.

  • Titration:

    • Perform a series of small, sequential injections of the c-di-GMP solution into the protein solution in the sample cell while maintaining a constant temperature.

  • Data Acquisition:

    • The instrument measures the heat released or absorbed during each injection.

  • Data Analysis:

    • The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH of the interaction.

Conclusion and Future Directions

The non-canonical functions of c-di-GMP have fundamentally expanded our understanding of this ubiquitous second messenger. Its roles in host-pathogen interactions, bacterial cell cycle control, and virulence underscore its significance beyond the regulation of biofilms and motility. The discovery of its potent immunostimulatory activity has opened exciting avenues for the development of novel vaccine adjuvants and immunotherapies.

For researchers and drug development professionals, these non-canonical pathways present a wealth of new targets. Targeting the c-di-GMP-STING interaction could lead to novel immunomodulatory drugs. Inhibiting the c-di-GMP-dependent regulation of the cell cycle or virulence could provide new strategies for antimicrobial therapies that are less prone to resistance development.

Future research will undoubtedly uncover even more layers of complexity in the c-di-GMP signaling network. Key areas for future exploration include:

  • Identification of novel c-di-GMP receptors and effectors: A complete understanding of the c-di-GMP regulon requires the identification of all its cellular binding partners.

  • Elucidation of the spatial and temporal dynamics of c-di-GMP signaling: How are c-di-GMP signals localized within the cell to ensure specificity in signaling?

  • Cross-talk with other signaling pathways: How is c-di-GMP signaling integrated with other cellular regulatory networks?

  • The role of c-di-GMP in complex microbial communities: How does c-di-GMP signaling mediate interactions between different bacterial species in a polymicrobial environment?

By continuing to explore the multifaceted world of c-di-GMP, the scientific community is poised to make significant advances in our understanding of bacterial physiology and to develop innovative solutions to pressing challenges in medicine and biotechnology.

References

cGAMP: The Linchpin of the cGAS-STING Innate Immunity Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage.[1][2] At the heart of this signaling cascade lies the second messenger cyclic [G(2′,5′)pA(3′,5′)p], commonly known as 2'3'-cGAMP. This molecule acts as the crucial link between the DNA sensor cGAS and the downstream effector protein STING, initiating a powerful transcriptional response that results in the production of type I interferons (IFNs) and other inflammatory cytokines.[3][4] This guide provides a comprehensive overview of cGAMP's role, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The cGAS-STING Signaling Cascade: A Molecular Relay

The activation of the cGAS-STING pathway is a spatially and temporally regulated process that translates the presence of foreign or misplaced DNA into a robust cellular defense program.

  • cGAS Activation by Cytosolic dsDNA: Under normal conditions, DNA is confined to the nucleus and mitochondria. Its presence in the cytosol is a danger signal detected by cGAS.[1][5] cGAS binds to dsDNA in a sequence-independent manner, which triggers its dimerization and a significant conformational change.[1][6] This structural rearrangement activates the enzyme's catalytic pocket.[7][8]

  • Synthesis of 2'3'-cGAMP: The activated cGAS enzyme utilizes cytosolic ATP and GTP as substrates to synthesize 2'3'-cGAMP.[6][9] This reaction involves the formation of a unique phosphodiester bond linkage (2'-5') between GMP and AMP, followed by a canonical 3'-5' linkage to cyclize the dinucleotide.[10] 2'3'-cGAMP is the endogenous, high-affinity ligand for human STING.[11][12]

  • STING Activation and Translocation: cGAMP binds to a pocket in the cytoplasmic domain of the STING dimer, which resides on the endoplasmic reticulum (ER) membrane in its inactive state.[3][6] This binding event induces a "closed" conformation in STING, leading to its activation and subsequent translocation from the ER through the Golgi apparatus.[3][4][11]

  • Downstream Signal Transduction: During its trafficking, the activated STING protein serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[4][13] TBK1 then phosphorylates STING itself, creating a docking site for the transcription factor interferon regulatory factor 3 (IRF3).[14][15][16] TBK1 phosphorylates IRF3, which then dimerizes and translocates to the nucleus to drive the expression of type I interferons, such as IFN-β.[1][17] Concurrently, the STING pathway also activates the NF-κB transcription factor, leading to the production of a broader range of pro-inflammatory cytokines.[13][18][19] This dual activation of IRF3 and NF-κB ensures a comprehensive and potent innate immune response.[20]

Quantitative Data

The biophysical and cellular activities within the cGAS-STING pathway are governed by specific quantitative parameters. The following tables summarize key data for cGAMP and its interaction with STING.

LigandSTING VariantK_d_ ValueExperimental MethodReference
2'3'-cGAMPHuman (Wild Type)3.79 nM - 9.23 nMITC, SPR[21][22]
2'3'-cGAMPHuman (Wild Type)4.6 nMNot Specified[12]
2'2'-cGAMPHuman (Wild Type)287 nMNot Specified[21]
SN-011 (Antagonist)Human (Wild Type)4.03 nMSPR[22]

Table 1: Binding Affinities of Ligands to STING Protein. The equilibrium dissociation constant (K_d_) indicates the strength of the binding interaction, with lower values representing higher affinity.

Assay TypeCell LinecGAMP ConcentrationPurposeReference
STING ActivationHEK293T0.5 - 2 µg/mLLigand-dependent activation[23]
Cytokine InductionBMDMsDose-responseMeasure IFN response[11]
ENPP1 Inhibition AssayN/AVariableDetermine IC50 of inhibitors[24]
LC-MS/MS Quantification293T cGAS ENPP1-/-N/A (measures production)Quantify endogenous/exported cGAMP[25][26]

Table 2: Exemplary cGAMP Concentrations Used in Cellular Assays.

Visualizing the Pathway and Processes

Diagrams generated using Graphviz DOT language illustrate the core signaling pathway and a representative experimental workflow.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (Viral or Self) cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_inactive STING (Dimer) Inactive cGAMP->STING_inactive Binds STING_active STING (Dimer) Active STING_inactive->STING_active Translocates & Activates TBK1 TBK1 STING_active->TBK1 Recruits IKK IKK STING_active->IKK Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer Dimerizes NFkB NF-κB IKK->NFkB Activates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Genes Type I IFN & Inflammatory Genes IRF3_dimer->Genes Induces Transcription NFkB_nuc->Genes Induces Transcription

Caption: The cGAS-STING signaling pathway from cytosolic DNA sensing to gene expression.

Experimental_Workflow cluster_treatment Cell Treatment (18-24h) cluster_readouts Downstream Analysis start Start: Treat Cells treatment Treat THP-1 or HEK293T cells with dsDNA or cGAMP start->treatment lysate Harvest Cell Lysate treatment->lysate supernatant Collect Supernatant treatment->supernatant rna Isolate RNA treatment->rna wb Western Blot (p-STING, p-TBK1, p-IRF3) lysate->wb elisa ELISA (IFN-β, IL-6, TNF-α) supernatant->elisa rtqpcr RT-qPCR (IFNB1, ISG56) rna->rtqpcr

Caption: A general experimental workflow for assessing cGAS-STING pathway activation.

Experimental Protocols

Detailed methodologies are essential for the accurate study of the cGAS-STING pathway. The following protocols are adapted from established methods.[27][28][29][30]

Protocol 1: In Vitro cGAS Enzymatic Activity Assay (HPLC-Based)

This protocol measures the production of 2'3'-cGAMP from ATP and GTP by recombinant cGAS in the presence of a DNA agonist.

Materials:

  • Recombinant human cGAS protein

  • dsDNA agonist (e.g., 70-bp dsDNA)

  • ATP and GTP solutions (50 µM each)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 0.1 mM ZnCl₂

  • Quenching solution: 0.5 M EDTA

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Methodology:

  • Prepare the reaction mixture in the Reaction Buffer containing 0.2 µM cGAS, 50 µM ATP, and 50 µM GTP.

  • Initiate the reaction by adding the dsDNA agonist to a final concentration of 3 µM. The total reaction volume is 80 µL.

  • Incubate the reaction at 37°C.

  • At specified time points (e.g., 0, 20, 40, 60 minutes), take an aliquot of the reaction mixture and immediately quench it by adding EDTA and heating to 95°C for 5 minutes.[30]

  • Centrifuge the quenched samples to pellet any precipitate.

  • Inject 10 µL of the supernatant into the HPLC system.

  • Separate the nucleotides using a gradient of acetonitrile (B52724) in a suitable buffer (e.g., triethylammonium (B8662869) acetate).

  • Monitor the elution profile by absorbance at 254 nm.

  • Quantify the cGAMP peak area by comparing it to a standard curve generated with known concentrations of purified 2'3'-cGAMP.

Protocol 2: Western Blot for STING Pathway Activation

This protocol assesses the phosphorylation status of STING, TBK1, and IRF3 as markers of pathway activation.[27][28]

Materials:

  • Cell line of interest (e.g., THP-1 monocytes)

  • cGAMP sodium salt or dsDNA for stimulation

  • Ice-cold PBS

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-p-STING (Ser366), anti-p-TBK1 (Ser172), anti-p-IRF3 (Ser396), and total protein/loading controls (STING, TBK1, IRF3, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Methodology:

  • Cell Seeding and Treatment: Seed cells (e.g., THP-1) in 6-well plates. The next day, treat cells with a dose-response of cGAMP (e.g., 0.1-10 µg/mL) or transfect with dsDNA for a specified time (e.g., 3-6 hours).

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[28]

  • Incubate on ice for 30 minutes, vortexing periodically.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[29]

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an ECL substrate and an imaging system.

Protocol 3: IFN-β Secretion ELISA

This protocol quantifies the amount of IFN-β secreted into the cell culture supernatant following STING pathway activation.

Materials:

  • Cell line of interest (e.g., THP-1) seeded in a 96-well plate

  • cGAMP sodium salt or other stimulants

  • Commercially available Human IFN-β ELISA kit

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate. Treat with stimulants as described in Protocol 2. An incubation time of 18-24 hours is typical for cytokine measurement.[27]

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • ELISA: Perform the ELISA for IFN-β on the collected supernatants according to the manufacturer's instructions. This typically involves:

    • Adding supernatants and standards to a pre-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate solution to develop a colorimetric signal.

    • Stopping the reaction and reading the absorbance on a plate reader.

  • Data Analysis: Calculate the concentration of IFN-β in each sample by interpolating from the standard curve.

Conclusion

2'3'-cGAMP is the indispensable second messenger that translates the detection of cytosolic DNA by cGAS into the activation of STING-dependent innate immunity. Its unique 2'-5' phosphodiester linkage confers high-affinity binding to STING, ensuring a sensitive and specific response. A thorough understanding of the quantitative and mechanistic aspects of cGAMP synthesis, binding, and downstream signaling is paramount for researchers in immunology and professionals in drug development. The protocols and data presented here provide a technical foundation for investigating this pivotal pathway, which holds significant promise for therapeutic intervention in infectious diseases, autoimmune disorders, and cancer.

References

A Historical Perspective on the Discovery of Cyclic Dinucleotides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of cyclic dinucleotides (CDNs) represents a paradigm shift in our understanding of second messenger signaling, bridging the gap between microbial pathogenesis and innate immunity. This technical guide provides a comprehensive historical perspective on the seminal discoveries of cyclic di-GMP (c-di-GMP), cyclic di-AMP (c-di-AMP), and cyclic GMP-AMP (cGAMP). It delves into the foundational experiments that unveiled these ubiquitous signaling molecules, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows. This document serves as a critical resource for researchers seeking to understand the origins of this vibrant field and its implications for future therapeutic development.

The Dawn of a New Signaling Paradigm: The Discovery of Cyclic di-GMP

The story of cyclic dinucleotides began in 1987 with the serendipitous discovery of bis-(3’→5’)-cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) by the laboratory of Moshe Benziman. While investigating the regulation of cellulose (B213188) synthesis in the bacterium Komagataeibacter xylinus (formerly Acetobacter xylinum), they identified a small, heat-stable factor that potently activated cellulose synthase. This molecule, initially termed the "cellulose synthase activator" (CSA), was later identified as c-di-GMP.[1][2] This discovery marked the birth of a new field of bacterial signal transduction.

Quantitative Data: Activation of Cellulose Synthase by c-di-GMP

The initial studies by Ross et al. demonstrated a dose-dependent activation of cellulose synthase by the newly discovered c-di-GMP.

ParameterValueReference
Discovery Year 1987[1]
Organism Komagataeibacter xylinus[1]
Enzyme Cellulose Synthase[1]
Activator Cyclic di-GMP[1]
Effective Concentration for Activation ~30 µM[3]
Experimental Protocol: In Vitro Cellulose Synthesis Assay

The following protocol is a generalized representation of the assay used to determine the activation of cellulose synthase by c-di-GMP, based on the methodologies described in the foundational literature.[3]

Objective: To measure the in vitro synthesis of cellulose by K. xylinus membrane preparations in the presence and absence of c-di-GMP.

Materials:

  • Inner membrane vesicles (IMVs) or purified proteoliposomes (PLs) from K. xylinus.

  • Reaction Buffer: 20 mM sodium phosphate, 100 mM NaCl, 20 mM MgCl₂.

  • Substrate Mix: 5 mM UDP-glucose, 12.5 µCi/ml UDP-[³H]-glucose.

  • Activator: 30 µM c-di-GMP (or varying concentrations for dose-response).

  • Stopping Solution: Acetic acid/ethanol mixture.

  • Scintillation fluid.

Procedure:

  • Prepare reaction mixtures containing the reaction buffer and substrate mix.

  • Add the IMVs or PLs to the reaction mixtures.

  • To the experimental tubes, add c-di-GMP to a final concentration of 30 µM. For control tubes, add an equivalent volume of buffer.

  • Incubate the reactions at 37°C for 45 minutes.

  • Stop the reaction by adding the acetic acid/ethanol mixture.

  • Filter the reaction products through glass fiber filters to capture the synthesized radiolabeled cellulose.

  • Wash the filters extensively to remove unincorporated UDP-[³H]-glucose.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of cellulose synthesized.

Signaling Pathway and Experimental Workflow

c_di_GMP_Discovery

A Serendipitous Finding in a Crystal Structure: The Discovery of Cyclic di-AMP

For over two decades, c-di-GMP remained the sole known cyclic dinucleotide. This changed in 2008 when Witte and colleagues, while determining the crystal structure of the DNA integrity scanning protein A (DisA) from Thermotoga maritima, observed an unexpected electron density that corresponded to a cyclic dinucleotide composed of two adenosine (B11128) monophosphates. This molecule was named cyclic di-AMP (c-di-AMP). Their work revealed that DisA possesses diadenylate cyclase activity, synthesizing c-di-AMP from two molecules of ATP.

Quantitative Data: Diadenylate Cyclase Activity of DisA

The initial characterization of DisA provided insights into its enzymatic activity, although detailed kinetic parameters were determined in subsequent studies.

ParameterValueReference
Discovery Year 2008
Organism Thermotoga maritima
Enzyme DNA integrity scanning protein A (DisA)
Product Cyclic di-AMP
Inhibitor Branched nucleic acids (e.g., Holliday junctions)
Experimental Protocol: Diadenylate Cyclase Assay

The following protocol outlines a method for assessing the diadenylate cyclase activity of DisA, based on techniques employed in early studies.

Objective: To detect the synthesis of c-di-AMP from ATP by purified DisA protein.

Materials:

  • Purified DisA protein.

  • Reaction Buffer: e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂.

  • Substrate: ATP (e.g., 1 mM).

  • Radiolabeled Substrate (for TLC): [α-³²P]ATP.

  • Thin Layer Chromatography (TLC) plate (e.g., cellulose PEI).

  • Developing Buffer for TLC: e.g., 1.5 M KH₂PO₄ pH 3.5.

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column (for quantification).

Procedure:

  • Set up reaction mixtures containing reaction buffer and ATP. For TLC analysis, include a tracer amount of [α-³²P]ATP.

  • Initiate the reaction by adding purified DisA protein.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by heat inactivation or addition of EDTA.

  • For TLC analysis:

    • Spot a small volume of the reaction mixture onto a TLC plate.

    • Develop the chromatogram using the developing buffer.

    • Visualize the radiolabeled spots by autoradiography. The formation of a new spot corresponding to c-di-AMP indicates enzyme activity.

  • For HPLC analysis:

    • Inject the reaction mixture into the HPLC system.

    • Separate the nucleotides using an appropriate gradient.

    • Detect the products by UV absorbance at 254 nm.

    • Quantify the amount of c-di-AMP produced by comparing the peak area to a standard curve.

Signaling Pathway and Experimental Workflow

c_di_AMP_Discovery

Connecting Microbial Signals to Mammalian Immunity: The Discovery of cGAMP

The most recent major breakthrough in the field was the discovery of cyclic GMP-AMP (cGAMP) in 2012 by the laboratory of Zhijian "James" Chen. Their research focused on understanding how cytosolic DNA triggers a type I interferon response in mammalian cells, a key aspect of innate immunity. They found that cytosolic DNA stimulates the synthesis of a second messenger that activates the adaptor protein STING (Stimulator of Interferon Genes).[4] Through elegant biochemical fractionation and mass spectrometry, they identified this second messenger as cGAMP.[5][6] Shortly thereafter, they identified the enzyme responsible for its synthesis, cyclic GMP-AMP synthase (cGAS).[5]

Quantitative Data: cGAMP-STING Interaction and Activation

The discovery of cGAMP was accompanied by quantitative characterization of its high-affinity interaction with STING and its potent ability to induce an immune response.

ParameterValueReference
Discovery Year 2012[1][4]
Organism Mammalian cells[4][5]
Enzyme Cyclic GMP-AMP Synthase (cGAS)[5]
Product 2'3'-cGAMP[7]
Receptor STING[4]
Binding Affinity (Kd) of 2'3'-cGAMP to STING ~3.79 - 9.23 nM[8]
Concentration for IRF3 Activation Effective at low nanomolar concentrations[9]
Experimental Protocol: STING Activation Assay

The following is a generalized protocol for assessing STING activation by cGAMP, based on the methodologies from the discovery papers.[9]

Objective: To measure the activation of the transcription factor IRF3 in response to cGAMP in permeabilized cells.

Materials:

  • L929 or Raw264.7 cells.

  • Digitonin for cell permeabilization.

  • cGAMP solution at various concentrations.

  • Cytosolic extracts from stimulated cells (as a source of endogenous cGAMP).

  • Native polyacrylamide gels.

  • Antibodies for immunoblotting (e.g., anti-IRF3, anti-phospho-IRF3).

Procedure:

  • Culture L929 or Raw264.7 cells to the desired confluency.

  • Permeabilize the cells with a digitonin-containing buffer to allow entry of cGAMP.

  • Incubate the permeabilized cells with varying concentrations of synthetic cGAMP or with cytosolic extracts containing endogenous cGAMP.

  • Incubate for a specified time (e.g., 60 minutes) at 30°C to allow for STING activation and downstream signaling.

  • Lyse the cells and collect the protein extracts.

  • Analyze the dimerization of endogenous IRF3 by native polyacrylamide gel electrophoresis (PAGE) followed by immunoblotting with an anti-IRF3 antibody. Dimerization is an indicator of IRF3 activation.

  • Alternatively, analyze the phosphorylation of IRF3 by SDS-PAGE and immunoblotting with an anti-phospho-IRF3 antibody.

Signaling Pathway and Experimental Workflow

cGAMP_Discovery

Conclusion and Future Directions

The discoveries of c-di-GMP, c-di-AMP, and cGAMP have fundamentally reshaped our understanding of cellular signaling in both prokaryotes and eukaryotes. From regulating bacterial lifestyles to orchestrating innate immune responses against pathogens and cancer, the influence of cyclic dinucleotides is vast and continues to expand. The historical perspective provided in this guide highlights the elegant and often serendipitous nature of scientific discovery. The detailed experimental protocols and quantitative data serve as a foundation for current and future research in this dynamic field. As our knowledge of CDN signaling pathways deepens, so too will the opportunities for developing novel therapeutics that target these ancient and fundamental biological processes. The ongoing exploration of CDN analogs and the enzymes that synthesize and degrade them holds immense promise for the next generation of immunotherapies and antimicrobial agents.

References

The Interaction of Guanine-Based Purines with Adenosine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides a comprehensive overview of the current understanding of the interaction between guanine-based purines and adenosine (B11128) receptors. While direct, high-affinity binding of the cyclic dinucleotide 5'-Phosphoguanylyl-(3',5')-guanosine (GpG), also known as cyclic di-guanosine monophosphate (c-di-GMP), to adenosine receptors is not well-documented in existing literature, substantial evidence points to a complex and significant interplay between the simpler nucleoside, guanosine (B1672433) , and the adenosine A1 and A2A receptors. This document synthesizes the available preclinical data, details the experimental protocols used to investigate these interactions, and visualizes the core signaling pathways. The primary known receptor for c-di-GMP in mammalian cells is the STING protein, a key component of the innate immune system, a pathway distinct from adenosine receptor signaling. This guide will focus on the nuanced, modulatory role of guanosine on adenosine receptor function, which appears to be dependent on receptor co-expression and heteromerization.

Introduction: Adenosine Receptors and Guanine-Based Purines

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the physiological effects of adenosine.[1] There are four subtypes: A1, A2A, A2B, and A3.[2][3] The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[4] Conversely, the A2A and A2B receptors couple to Gs proteins, which stimulates adenylyl cyclase and increases cAMP levels.[4][5] These receptors are critical targets in drug development for a wide range of conditions.[4]

Guanosine, a purine (B94841) nucleoside, has been identified as a neuromodulator with neuroprotective effects.[6] While a specific guanosine receptor has not been definitively identified, a growing body of evidence suggests that its effects are, at least in part, mediated through a complex interaction with A1 and A2A adenosine receptors.[6][7] Studies indicate that guanosine does not act as a simple competitive agonist or antagonist but rather as a modulator, with its effects being highly dependent on the presence and interaction of both A1 and A2A receptor subtypes.[8][9]

Quantitative Data: Guanosine Interaction with Adenosine Receptors

The interaction of guanosine with adenosine receptors is not characterized by classical binding affinity values like Ki or IC50 at a single receptor subtype. Instead, its effects are often quantified through functional assays in systems where A1 and A2A receptors are co-expressed.

ParameterMolecule(s)Experimental SystemObserved EffectReference(s)
[³H]Guanosine Displacement Adenosine, CPA (A1 agonist), CGS21680 (A2A agonist)Rat Hippocampal MembranesAdenosine displaced ~69% of [³H]Guanosine binding. CPA displaced ~57%, while CGS21680 displaced only ~11%.[10]
A2A Agonist-Mediated cAMP Accumulation Guanosine (100 µM) + CGS21680 (A2A agonist)HEK293 cells co-expressing A1R and A2ARGuanosine significantly reduced A2A agonist-mediated cAMP accumulation by 19 ± 3%. This effect was not observed in cells expressing only A2AR.[6][11]
A2A Antagonist Binding (BRET Assay) GuanosineHEK293 cells expressing A2AR-NLGuanosine did not modify the binding of the fluorescent A2A antagonist MRS7396.[6][12]
A2A Antagonist Binding (BRET Assay) GuanosineHEK293 cells co-expressing A1R and A2AR-NLGuanosine caused a partial blockade of MRS7396 binding to the A2A receptor.[6][12]

Key Signaling Pathways

Adenosine receptors modulate intracellular signaling through G proteins, primarily affecting the adenylyl cyclase/cAMP pathway. The A1 and A2A receptors, which are most relevant to guanosine's effects, have opposing actions on cAMP production.

Adenosine A1 Receptor (A1R) Signaling

The A1 receptor couples to inhibitory G proteins (Gi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced protein kinase A (PKA) activity.

A1R_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Binds Gi Gi Protein (α, β, γ) A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates

Figure 1. Adenosine A1 Receptor (Gi-coupled) Signaling Pathway.

Adenosine A2A Receptor (A2AR) Signaling

The A2A receptor couples to stimulatory G proteins (Gs), which activate adenylyl cyclase, leading to an increase in intracellular cAMP levels and heightened PKA activity.

A2AR_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binds Gs Gs Protein (α, β, γ) A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates

Figure 2. Adenosine A2A Receptor (Gs-coupled) Signaling Pathway.

Experimental Protocols

Characterizing the interaction of a compound like guanosine with adenosine receptors requires a combination of binding and functional assays.

Radioligand Competition Binding Assay

This assay determines if a test compound competes with a known radiolabeled ligand for binding to the receptor. It is used to calculate affinity (Ki) and assess whether binding is competitive.

Objective: To measure the ability of a test compound (e.g., guanosine) to displace a specific radioligand from an adenosine receptor subtype.

Materials:

  • Cell Membranes: Membranes from cells stably expressing the human adenosine receptor of interest (e.g., A1 or A2A).[13][14]

  • Radioligand: A high-affinity, subtype-selective radioligand (e.g., [³H]CGS 21680 for A2A).[13][15]

  • Test Compound: Guanosine or other test ligands, serially diluted.

  • Non-specific Binding Control: A high concentration of a non-selective agonist (e.g., NECA) to saturate all specific binding sites.[13][14]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing MgCl₂.[13]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[13]

  • Filtration System: 96-well filter plates (e.g., GF/B) and a vacuum manifold.[13]

  • Scintillation Counter: To measure radioactivity.

Workflow:

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_end Termination & Detection A Prepare serial dilutions of test compound (Guanosine) F Competitive Binding: Membranes + Radioligand + Test Compound A->F B Prepare radioligand solution (e.g., [³H]CGS 21680) D Total Binding: Membranes + Radioligand B->D E Non-specific Binding: Membranes + Radioligand + excess NECA B->E B->F C Prepare cell membrane suspension C->D C->E C->F G Incubate at room temperature (e.g., 60-120 min) to reach equilibrium H Rapid vacuum filtration to separate bound/unbound ligand I Wash filters with ice-cold buffer H->I J Measure radioactivity with scintillation counter I->J K Data Analysis: Calculate specific binding and IC50/Ki J->K G->H

Figure 3. Workflow for a Radioligand Competition Binding Assay.

cAMP Accumulation Functional Assay

This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP levels. It is crucial for distinguishing agonists, antagonists, and allosteric modulators.

Objective: To determine the effect of a test compound on adenylyl cyclase activity mediated by Gs- or Gi-coupled receptors.

Materials:

  • Cell Line: A cell line (e.g., HEK293 or CHO) expressing the adenosine receptor of interest.[14] For some assays, cells co-express a cAMP biosensor (e.g., GloSensor™).[16]

  • Test Compound: Guanosine or other test ligands.

  • Stimulating Agent (for Gi): A compound like forskolin (B1673556) to activate adenylyl cyclase, allowing for the measurement of inhibition.

  • PDE Inhibitor: A phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.[14][17]

  • cAMP Detection Kit: A kit based on methods like HTRF, ELISA, or bioluminescence.[5][16][18]

Workflow:

cAMP_Assay_Workflow A Seed cells expressing a target receptor in a plate B Pre-incubate cells with PDE inhibitor (e.g., IBMX) A->B C Add test compound (Guanosine) +/- known agonist/antagonist B->C D Incubate at 37°C (e.g., 30-60 min) C->D E Lyse cells to release intracellular cAMP D->E F Quantify cAMP levels using a detection kit (e.g., HTRF, ELISA) E->F G Data Analysis: Generate dose-response curves and calculate EC50/IC50 F->G

Figure 4. Workflow for a cAMP Accumulation Functional Assay.

Conclusion and Future Directions

The interaction between guanosine and adenosine receptors represents a sophisticated mechanism of purinergic signaling modulation. Current evidence strongly suggests that guanosine's neuroprotective and modulatory effects are not mediated by direct, competitive binding to a single adenosine receptor subtype. Instead, the data point towards a model where guanosine acts as an allosteric modulator or a biased ligand whose function is dependent on the formation of A1R-A2AR heteromers.[6][9] This highlights the importance of studying GPCRs in cellular systems that replicate the physiological context of receptor co-expression.

For drug development professionals, this complexity offers new opportunities. Targeting the A1R-A2AR heteromer or its specific conformational states induced by guanosine could lead to novel therapeutics with greater specificity and fewer side effects than traditional orthosteric ligands.

Future research should focus on:

  • Structural Biology: Elucidating the crystal structure of the A1R-A2AR heteromer in the presence of guanosine to understand the molecular basis of its modulatory action.

  • Advanced Binding Studies: Utilizing advanced biophysical techniques (e.g., Surface Plasmon Resonance, advanced FRET/BRET assays) to characterize the kinetics of guanosine's interaction.

  • In Vivo Models: Further exploring the physiological and pathological relevance of this interaction in animal models of neurological and inflammatory diseases.

While the direct interaction of this compound with adenosine receptors remains an open question, the study of guanosine provides a compelling example of the intricate and nuanced control within the purinergic signaling network.

References

Methodological & Application

Application Notes and Protocols for Detection of STING Oligomerization by cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection and analysis of STING (Stimulator of Interferon Genes) oligomerization induced by its natural ligand, 2'3'-cyclic GMP-AMP (cGAMP). Understanding STING activation is crucial for research in innate immunity, oncology, and autoimmune diseases.

Introduction to STING Signaling

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage. Upon binding to cytosolic double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cGAMP.[1][2] cGAMP then binds to STING, a transmembrane protein primarily residing in the endoplasmic reticulum (ER).[2][3] This binding event triggers a series of conformational changes in STING, leading to its oligomerization, a pivotal step in its activation.[1][4] Activated STING translocates from the ER to the Golgi apparatus, where it serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[5][6] TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other inflammatory cytokines.[5][7]

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates STING_oligomer STING (oligomer) STING_dimer->STING_oligomer oligomerization & translocation STING_oligomer->TBK1 recruits & activates

Principle of Oligomerization Detection

The oligomerization of STING is a hallmark of its activation. This process can be visualized by analyzing cell lysates using non-reducing sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) or Blue Native PAGE (BN-PAGE), followed by Western blotting for STING. Under non-reducing conditions, disulfide bonds that may stabilize STING oligomers are preserved, allowing for the detection of higher molecular weight species corresponding to STING oligomers. BN-PAGE is a technique used to separate protein complexes in their native state, providing another method to observe the formation of STING oligomers.

Quantitative Data on STING Oligomerization

The kinetics of cGAMP-induced STING oligomerization can be rapid. Studies have shown that STING oligomerization can be detected shortly after cGAMP stimulation and can become saturated within minutes.

Time PointExtent of STING OligomerizationReference
0 minBasal level (dimer)[2][8]
10 minSaturated oligomerization[2][8][9]
30 minSustained oligomerization[9]
2 hoursPersistent oligomerization[2][8]

Experimental Protocols

This protocol describes the detection of cGAMP-induced STING oligomerization in HEK293T cells, which do not endogenously express STING, making them a suitable model for studying exogenously expressed STING.[1]

Experimental_Workflow start Start transfect Transfect HEK293T cells with STING plasmid start->transfect culture Culture cells for 24h transfect->culture stimulate Stimulate with cGAMP (via digitonin (B1670571) permeabilization) culture->stimulate lyse Lyse cells in non-reducing buffer stimulate->lyse electrophoresis Non-reducing SDS-PAGE or Blue Native PAGE lyse->electrophoresis transfer Western Blot Transfer electrophoresis->transfer probe Probe with anti-STING antibody transfer->probe detect Detect STING monomer and oligomers probe->detect end End detect->end

Materials
  • Cells and Plasmids:

    • HEK293T cells

    • Mammalian expression plasmid for human STING

  • Cell Culture Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

  • Transfection Reagents:

    • Transfection reagent (e.g., Lipofectamine 2000)

    • Opti-MEM I Reduced Serum Medium

  • Stimulation Reagents:

    • 2'3'-cGAMP

    • Digitonin

  • Lysis and Electrophoresis Reagents:

    • RIPA buffer or other suitable lysis buffer

    • Protease and phosphatase inhibitor cocktails

    • Non-reducing sample buffer (for SDS-PAGE)

    • NativePAGE™ Sample Buffer (for BN-PAGE)

    • Precast polyacrylamide gels or reagents for casting gels

    • Running buffers for SDS-PAGE and BN-PAGE

  • Western Blotting Reagents:

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibody against STING

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

Protocol Steps

Day 1: Cell Seeding and Transfection

  • Seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. Briefly, dilute the STING plasmid and the transfection reagent in separate tubes of Opti-MEM.

  • Combine the diluted plasmid and transfection reagent, incubate at room temperature to allow complex formation.

  • Add the transfection complexes dropwise to the cells.

  • Incubate the cells for 24 hours at 37°C in a CO2 incubator.

Day 2: cGAMP Stimulation

  • Prepare a stock solution of cGAMP in sterile water.

  • Prepare a working solution of digitonin in PBS. The optimal concentration of digitonin should be determined empirically to permeabilize the cells without causing excessive toxicity.[1]

  • Wash the cells once with PBS.

  • Add the cGAMP solution diluted in Opti-MEM containing digitonin to the cells. A typical concentration of cGAMP is 1-10 µM.

  • Incubate for the desired time points (e.g., 0, 10, 30, 60 minutes).

Day 2: Cell Lysis and Sample Preparation

  • After stimulation, place the plate on ice and wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to a new tube.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

For Non-Reducing SDS-PAGE:

  • Mix an equal volume of protein lysate with 2x non-reducing sample buffer (containing SDS but no reducing agents like DTT or β-mercaptoethanol).

  • Do not boil the samples , as this can disrupt non-covalent protein interactions.

  • Proceed to electrophoresis.

For Blue Native PAGE:

  • Mix the protein lysate with NativePAGE™ Sample Buffer according to the manufacturer's instructions.

  • Proceed to electrophoresis using a native gel system.

Day 2-3: Electrophoresis and Western Blotting

  • Load equal amounts of protein per lane onto a polyacrylamide gel.

  • Run the gel according to standard procedures.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against STING overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Expected Results

Upon cGAMP stimulation, you should observe the appearance of higher molecular weight bands corresponding to STING oligomers in addition to the monomeric STING band. The intensity of the oligomer bands should increase with the duration of cGAMP stimulation.

Alternative and Complementary Methods

While gel-based assays are standard, other techniques can provide more quantitative data on STING oligomerization:

  • Microscale Thermophoresis (MST): This technique can measure the binding affinity of cGAMP to STING and detect changes in the oligomeric state of the protein in solution.[10][11]

  • Dynamic Light Scattering (DLS): DLS measures the size of particles in solution and can be used to monitor the formation of larger STING oligomers upon cGAMP binding.[10][11]

  • Fluorescence Microscopy: Translocation of STING from the ER to perinuclear puncta following cGAMP stimulation is indicative of its activation and oligomerization and can be visualized by immunofluorescence.[7]

Troubleshooting

ProblemPossible CauseSolution
No STING oligomers detectedInefficient cGAMP deliveryOptimize digitonin concentration and incubation time.
Low STING expressionIncrease the amount of plasmid used for transfection.
Inappropriate sample preparationEnsure non-reducing conditions are maintained; do not boil samples for non-reducing SDS-PAGE.
High background on Western blotInsufficient blocking or washingIncrease blocking time and number of washes.
Antibody concentration too highOptimize primary and secondary antibody dilutions.
Weak STING signalLow protein loadingIncrease the amount of protein loaded per lane.
Inefficient antibody bindingUse a validated antibody for STING detection.

Conclusion

The protocol outlined in these application notes provides a reliable method for detecting cGAMP-induced STING oligomerization, a key event in the activation of the cGAS-STING pathway. By employing these techniques, researchers can effectively study the mechanisms of STING activation and evaluate the efficacy of potential therapeutic modulators of this critical innate immune signaling pathway.

References

Application Notes and Protocols: Stimulation of STING in HEK293T Cells using 5'-Phosphoguanylyl-(3',5')-guanosine (c-di-GMP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic nucleic acids, which can be indicative of viral or bacterial infection, as well as cellular damage. STING acts as a direct sensor for cyclic dinucleotides (CDNs), such as 5'-Phosphoguanylyl-(3',5')-guanosine (c-di-GMP), a bacterial second messenger.[1][2] Upon binding to c-di-GMP, STING undergoes a conformational change, leading to its activation and the subsequent recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and induces the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines.[1][3]

Human Embryonic Kidney 293T (HEK293T) cells are a commonly used cell line in biomedical research due to their high transfectability.[4][5] However, these cells have low to undetectable endogenous levels of STING, rendering them unresponsive to CDN stimulation.[6][7] This characteristic makes them an ideal model system to study STING function by reconstituting the pathway through exogenous expression of STING.[6][8] This document provides detailed protocols for stimulating STING in HEK293T cells with c-di-GMP and quantifying its activation using a luciferase reporter assay.

STING Signaling Pathway Activated by c-di-GMP

The following diagram illustrates the signaling cascade initiated by c-di-GMP binding to STING.

STING_Pathway c_di_GMP c-di-GMP STING_ER STING (inactive) ER Resident c_di_GMP->STING_ER Binds STING_active STING (active) Dimerized STING_ER->STING_active Conformational Change & Dimerization TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimerized) IRF3->pIRF3 ISRE ISRE pIRF3->ISRE Binds IFNb_gene IFN-β Gene ISRE->IFNb_gene Promotes Transcription IFNb_mRNA IFN-β mRNA IFNb_gene->IFNb_mRNA IFN-β Protein (secreted) IFN-β Protein (secreted) IFNb_mRNA->IFN-β Protein (secreted)

Caption: c-di-GMP-mediated STING signaling pathway.

Experimental Workflow

The general workflow for assessing c-di-GMP-induced STING activation in HEK293T cells is depicted below.

Experimental_Workflow start Start: Seed HEK293T Cells transfection Co-transfect with - STING expression vector - IFN-β promoter-luciferase reporter - Renilla luciferase control vector start->transfection incubation1 Incubate for 24 hours transfection->incubation1 stimulation Stimulate with c-di-GMP incubation1->stimulation incubation2 Incubate for 6-24 hours stimulation->incubation2 lysis Lyse cells incubation2->lysis luciferase_assay Perform Dual-Luciferase® Reporter Assay lysis->luciferase_assay data_analysis Analyze Data: Normalize Firefly to Renilla Luciferase luciferase_assay->data_analysis end End: Quantified STING Activation data_analysis->end

Caption: Workflow for STING activation assay.

Quantitative Data Summary

The following table summarizes representative quantitative data from experiments stimulating STING-expressing HEK293T cells with c-di-GMP, as measured by an IFN-β luciferase reporter assay.

Treatment Groupc-di-GMP ConcentrationNormalized Luciferase Activity (Fold Induction)Reference
Vector Control10 µg/mL~1[6]
STING-WT0 µg/mL (Unstimulated)~1-5[6][9]
STING-WT1 µg/mL~10-20[9]
STING-WT10 µg/mL~50-100+[6][9]
STING Mutant (non-binding)10 µg/mL~1-5[6][9]

Note: The exact fold induction can vary depending on the specific experimental conditions, including the amount of STING plasmid transfected, the reporter system used, and the incubation time.

Experimental Protocols

Materials
  • HEK293T cells (e.g., ATCC® CRL-3216™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine™ 3000, FuGENE® HD)

  • Plasmids:

    • STING expression vector (e.g., pCMV-hSTING)

    • IFN-β promoter-driven Firefly luciferase reporter vector

    • Renilla luciferase control vector (e.g., pRL-TK)

  • This compound (c-di-GMP)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol 1: Transfection and Stimulation of HEK293T Cells

This protocol describes the co-transfection of HEK293T cells with STING and reporter plasmids, followed by stimulation with c-di-GMP.

  • Cell Seeding:

    • The day before transfection, seed HEK293T cells in a 96-well plate at a density of 0.5 x 10^5 cells per well in 100 µL of complete DMEM.[9]

    • Ensure cells are 70-80% confluent at the time of transfection.[4]

  • Transfection:

    • Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. For a single well of a 96-well plate, a typical transfection mix may include:

      • 50 ng STING expression vector

      • 50 ng IFN-β promoter-luciferase reporter vector

      • 5 ng Renilla luciferase control vector

    • Dilute the plasmids and the transfection reagent in separate tubes containing Opti-MEM™.

    • Combine the diluted plasmids and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.[5]

    • Add the transfection complexes dropwise to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for 24 hours.[10]

  • c-di-GMP Stimulation:

    • Prepare a stock solution of c-di-GMP in sterile water or a suitable buffer.

    • 24 hours post-transfection, dilute the c-di-GMP to the desired final concentrations (e.g., 1 µg/mL, 10 µg/mL) in fresh complete DMEM.

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing c-di-GMP. Include an unstimulated control (medium only).

    • Incubate the cells for an additional 6 to 24 hours. A 6-hour stimulation is often sufficient to see a robust response.[9]

Protocol 2: Quantification of STING Activation using a Dual-Luciferase® Reporter Assay

This protocol outlines the measurement of Firefly and Renilla luciferase activity to quantify STING-dependent IFN-β promoter activation.

  • Cell Lysis:

    • After the stimulation period, remove the medium from the wells.

    • Wash the cells once with 100 µL of phosphate-buffered saline (PBS).

    • Add 20 µL of 1X Passive Lysis Buffer (from the Dual-Luciferase® Reporter Assay System) to each well.

    • Incubate the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.

  • Luciferase Assay:

    • Follow the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System.

    • In a luminometer-compatible 96-well plate, add 10-20 µL of cell lysate to each well.

    • Add the Luciferase Assay Reagent II (LAR II) to measure Firefly luciferase activity.

    • Subsequently, add the Stop & Glo® Reagent to quench the Firefly reaction and simultaneously measure Renilla luciferase activity.

  • Data Analysis:

    • For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for differences in transfection efficiency and cell number.

    • Express the results as fold induction by dividing the normalized luciferase activity of the stimulated samples by the normalized luciferase activity of the unstimulated control.

Troubleshooting and Considerations

  • Low Transfection Efficiency: Optimize the cell density, DNA-to-transfection reagent ratio, and ensure the health of the HEK293T cells.[11] Low passage number cells are recommended.

  • High Background Signal: Overexpression of STING can sometimes lead to ligand-independent activation.[6] Titrate the amount of STING expression plasmid to find a concentration that gives a low basal signal but a robust response upon stimulation.

  • Cell Viability: High concentrations of transfection reagents or c-di-GMP can be cytotoxic. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to toxicity.

  • c-di-GMP Delivery: While c-di-GMP can be added directly to the medium, some protocols utilize permeabilization agents like digitonin (B1670571) for more efficient delivery into the cytosol, especially for shorter incubation times.[10][12] However, for reporter assays with longer incubation periods, direct addition to the medium is often sufficient.

References

Illuminating the STING Pathway: A Guide to a Sensitive and Precise cGAMP-Luciferase Assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclic GMP-AMP (cGAMP) synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage.[1][2] Upon activation by cGAMP, STING triggers a signaling cascade leading to the production of type I interferons and other inflammatory cytokines.[3][4] The central role of this pathway in immunity has made it a prime target for therapeutic intervention in indications such as cancer and autoimmune diseases.[5] To facilitate the discovery and development of novel modulators of this pathway, sensitive and precise assays for quantifying cGAMP are essential. This document provides detailed application notes and protocols for a robust cGAMP-luciferase assay, suitable for high-throughput screening and mechanistic studies.

Signaling Pathway

The cGAS-STING pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cGAS.[1] Upon binding to dsDNA, cGAS synthesizes the second messenger 2'3'-cGAMP from ATP and GTP.[1] cGAMP then binds to the STING protein located on the endoplasmic reticulum (ER).[6] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[3][4][6] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[4][7] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of target genes, driving the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[3][7]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_inactive STING (inactive) cGAMP->STING_inactive binds STING_active STING (active dimer) STING_inactive->STING_active dimerization & translocation TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 dimerization ISRE ISRE p_IRF3->ISRE translocates & binds IFN Type I Interferon Genes ISRE->IFN activates transcription

Figure 1: The cGAS-STING signaling pathway.

Assay Principles

This document describes two primary types of cGAMP-luciferase assays:

  • Biochemical cGAMP Quantification Assay (cGAMP-Luc): This is a coupled-enzyme assay that directly measures the concentration of cGAMP in a sample.[1][8] cGAMP is first hydrolyzed to AMP and GMP by the enzyme ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1). The resulting AMP is then converted to ATP in a series of enzymatic reactions, and the amount of ATP is quantified using a luciferase-luciferin reaction, which produces a luminescent signal directly proportional to the initial cGAMP concentration.[1] This assay is highly sensitive and suitable for quantifying cGAMP in complex biological samples.[1][8]

  • Cell-Based STING Reporter Assay: This assay indirectly measures cGAMP activity by quantifying the activation of the downstream STING signaling pathway.[3][9] A reporter cell line is engineered to express a luciferase gene (e.g., Firefly luciferase) under the control of an IRF- or ISRE-inducible promoter.[3][7][9] When these cells are stimulated with cGAMP or a cGAMP-producing stimulus, the activation of the STING pathway leads to the expression of luciferase. The resulting luminescence is a measure of STING pathway activation.[10]

Experimental Workflow

The general workflow for conducting a cGAMP-luciferase assay involves several key steps, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Sample Preparation (e.g., cell lysate, supernatant) C Assay Plate Setup (samples, standards, controls) A->C B Reagent Preparation (e.g., cGAMP standards, enzymes, luciferase substrate) B->C D Incubation (enzymatic reactions or cell stimulation) C->D E Addition of Luciferase Reagent D->E F Luminescence Measurement (Luminometer) E->F G Data Analysis (Standard curve generation, normalization) F->G H Results Interpretation G->H

Figure 2: General experimental workflow for a cGAMP-luciferase assay.

Quantitative Data Summary

The following tables summarize representative quantitative data for the cGAMP-luciferase assays.

Table 1: Performance Characteristics of the Biochemical cGAMP-Luc Assay

ParameterValueReference
Detection Limit1 nM[1]
Quantitation Limit62.5 nM[1]
Linear Range62.5 nM - 4 µM[1]
Assay Format96-well or 384-well plate[11]

Table 2: Representative EC50 Values for STING Agonists in a Cell-Based Reporter Assay

AgonistCell LineEC50Reference
2'3'-cGAMPTHP1-Dual™~1 µg/mL[10]
cGAMP/MOLTHP1-Dual™ KO-MyD6.5-fold lower than free cGAMP[10]
SR-717IRF reporter (Luc)-THP-1~1 µM[7]

Table 3: IC50 Values for an ENPP1 Inhibitor using the cGAMP-Luc Assay

InhibitorIC50 (nM)Reference
STF-1084~50[1]

Detailed Experimental Protocols

Protocol 1: Biochemical Quantification of cGAMP using the cGAMP-Luc Assay

This protocol is adapted from the "cGAMP-Luc" assay developed by Yin et al.[1]

Materials:

  • Recombinant human ENPP1

  • Polyphosphate:AMP phosphotransferase (PAP)

  • Myokinase

  • Luciferase

  • D-Luciferin

  • ATP, ADP, AMP, cGAMP standards

  • Polyphosphate

  • ENPP1 reaction buffer (50 mM Tris-HCl pH 7.5, 250 mM NaCl, 0.5 mM CaCl₂, 1 µM ZnCl₂)

  • AMP-Luc reaction buffer (e.g., commercially available luciferase assay buffer)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • cGAMP Standard Curve Preparation: Prepare a serial dilution of cGAMP standards in the ENPP1 reaction buffer, ranging from the expected sample concentrations (e.g., 1 nM to 10 µM).

  • ENPP1 Digestion:

    • Add 10 µL of each cGAMP standard or sample to a well of a PCR plate.

    • Add 10 µL of ENPP1 (e.g., 10 nM final concentration) in ENPP1 reaction buffer.

    • Incubate at room temperature for 3.5 hours.

    • Terminate the reaction by heating at 90°C for 10 minutes.

  • AMP to ATP Conversion and Luminescence Detection (AMP-Luc):

    • In a separate white, opaque assay plate, prepare the AMP-Luc reaction mix containing PAP, myokinase, and polyphosphate in an appropriate buffer.

    • Add 10 µL of the heat-inactivated ENPP1 reaction product to each well of the assay plate.

    • Incubate at room temperature for the optimized time to allow for ATP accumulation.

    • Add the luciferase/luciferin reagent according to the manufacturer's instructions.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Generate a standard curve by plotting the luminescence values against the known cGAMP concentrations.

    • Determine the concentration of cGAMP in the unknown samples by interpolating their luminescence values on the standard curve.

Protocol 2: Cell-Based STING Reporter Assay for cGAMP Activity

This protocol is a general guideline for using a commercially available IRF-luciferase reporter cell line, such as THP-1 Dual™ cells.[9]

Materials:

  • IRF-luciferase reporter cell line (e.g., THP-1 Dual™)

  • Cell culture medium and supplements

  • cGAMP or other STING agonists

  • Test compounds for screening

  • White, clear-bottom 96-well plates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells into a white, clear-bottom 96-well plate at the density recommended by the supplier (e.g., 5 x 10⁴ cells/well).

  • Compound Treatment:

    • For agonist screening, add serial dilutions of the test compounds or a positive control (e.g., 2'3'-cGAMP) to the cells.

    • For antagonist screening, pre-incubate the cells with the test compounds for 1 hour before adding a fixed concentration of a STING agonist.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 18-24 hours.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 15-30 minutes) at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from cell-free control wells) from all readings.

    • Normalize the data to a vehicle control.

    • For agonist screening, plot the fold induction of luciferase expression against the compound concentration to determine the EC50.

    • For antagonist screening, plot the percentage of inhibition against the compound concentration to determine the IC50.

Troubleshooting and Optimization

  • Low Signal: Ensure the quality and concentration of reagents, especially enzymes and luciferase substrate. Optimize incubation times for both the enzymatic reactions and cell stimulation. Check for proper cell viability and transfection efficiency in cell-based assays.[12]

  • High Background: Use appropriate controls to determine the source of background signal. In biochemical assays, ensure the purity of enzymes. In cell-based assays, high cell density or serum components can sometimes contribute to background.[12]

  • Variability: Use master mixes for reagent addition to minimize pipetting errors. Ensure even cell seeding density across the plate.[12]

  • Assay Miniaturization: For high-throughput screening, the assay can be miniaturized to a 384-well or 1536-well format. Reagent volumes and cell numbers should be scaled down proportionally, and the performance should be re-validated.[11][13]

Conclusion

The cGAMP-luciferase assays described here provide sensitive, precise, and high-throughput methods for quantifying cGAMP and assessing the activity of the STING signaling pathway. The biochemical cGAMP-Luc assay offers direct and highly sensitive quantification of cGAMP, making it an invaluable tool for enzymatic studies and analysis of biological samples. The cell-based reporter assay provides a functional readout of STING pathway activation, which is ideal for screening compound libraries to identify novel agonists or antagonists. By following the detailed protocols and considering the optimization strategies outlined, researchers can effectively implement these assays to accelerate discoveries in innate immunity and drug development.

References

Application Note: Quantitative Determination of 2',3'-cGAMP using a Competitive ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclic GMP-AMP (cGAMP) is a critical second messenger in the innate immune system.[1] It is synthesized by cyclic GMP-AMP synthase (cGAS), which acts as a cytosolic DNA sensor.[1][2] Upon detecting cytosolic DNA from pathogens or cellular damage, cGAS produces cGAMP, which then binds to and activates the Stimulator of Interferon Genes (STING).[1][3][4] This activation triggers a signaling cascade leading to the production of type I interferons and other inflammatory cytokines, mounting an immune response.[3][4][5] The quantification of 2',3'-cGAMP is essential for studying the activation of the cGAS-STING pathway in various contexts, including infectious diseases, autoimmune disorders, and oncology. This document provides a detailed protocol for measuring 2',3'-cGAMP levels in samples such as cell lysates, tissue extracts, and tissue culture media using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[1][6][7]

cGAS-STING Signaling Pathway

The cGAS-STING pathway is a key component of innate immunity. Cytosolic double-stranded DNA (dsDNA), from viral or bacterial pathogens or from damaged host cells, is recognized by the enzyme cGAS.[3][4] This binding activates cGAS to catalyze the synthesis of 2',3'-cGAMP from ATP and GTP.[3][4] cGAMP then acts as a second messenger, binding to the STING protein located on the endoplasmic reticulum (ER).[3] This binding event causes STING to translocate to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[3][4][5] TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][4] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of genes encoding type I interferons (e.g., IFN-β), which are crucial for establishing an antiviral state.[3][4]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2',3'-cGAMP cGAS->cGAMP ATP_GTP ATP + GTP ATP_GTP->cGAS STING_inactive STING (inactive) cGAMP->STING_inactive Binds STING_active STING (active) STING_inactive->STING_active Translocates TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_p p-IRF3 (Dimer) IRF3->IRF3_p Dimerizes IFN_Genes Type I Interferon Genes IRF3_p->IFN_Genes Translocates & Activates Transcription Transcription IFN_Genes->Transcription

Caption: The cGAS-STING signaling pathway, a key innate immune response mechanism.

Principle of the Competitive ELISA

This assay is a competitive immunoassay for the quantitative measurement of cGAMP. The kit utilizes a 96-well plate pre-coated with Goat anti-Rabbit IgG antibodies.[7] The assay is based on the competition between cGAMP in the sample and a known amount of cGAMP conjugated to horseradish peroxidase (HRP) for a limited number of binding sites on a cGAMP-specific rabbit polyclonal antibody.[8]

During the incubation, the sample (or standard), the cGAMP-HRP conjugate, and the rabbit anti-cGAMP antibody are all added to the wells.[7][8] The antibody-cGAMP complexes (from both the sample and the HRP conjugate) bind to the Goat anti-Rabbit IgG on the plate. After washing away unbound reagents, a TMB (3,3’,5,5’-tetramethylbenzidine) substrate is added.[6][8] The HRP enzyme catalyzes the conversion of the substrate, producing a blue color that changes to yellow upon the addition of a stop solution.[6] The intensity of the color is measured spectrophotometrically at 450 nm.[6][7]

Crucially, the signal is inversely proportional to the concentration of cGAMP in the sample.[7][8][9] High concentrations of cGAMP in the sample will outcompete the cGAMP-HRP conjugate for antibody binding, resulting in less bound HRP and a weaker color signal. Conversely, low concentrations of cGAMP will result in more bound HRP and a stronger signal.[10] A standard curve is generated using known concentrations of cGAMP, and this curve is used to determine the concentration of cGAMP in the unknown samples.[7]

Experimental Protocol

Materials and Reagents
  • cGAMP Competitive ELISA Kit (typically includes):

    • Goat anti-Rabbit IgG Coated 96-well plate[6][7]

    • 2',3'-cGAMP Standard[6]

    • 2',3'-cGAMP Antibody (Rabbit polyclonal)[6][7]

    • 2',3'-cGAMP HRP Conjugate[8][9]

    • Assay Buffer[6]

    • Wash Buffer Concentrate (e.g., 20X)[6]

    • TMB Substrate[6]

    • Stop Solution[6]

    • Plate Sealer

  • Microplate reader capable of measuring absorbance at 450 nm[6][7]

  • Adjustable pipettes and sterile tips

  • Deionized or distilled water

  • Tubes for standard and sample dilutions

  • Vortex mixer

  • (For cell/tissue samples) Lysis buffer (e.g., M-PER™) and centrifuge

Reagent Preparation
  • 1X Wash Buffer: Dilute the Wash Buffer Concentrate to 1X with deionized water. For example, dilute 15 mL of 20X Wash Buffer Concentrate with 285 mL of water to make 300 mL of 1X Wash Buffer.[6]

  • 1X Assay Buffer: If provided as a concentrate, dilute the Assay Buffer to 1X with deionized water as per the kit instructions.

  • 2',3'-cGAMP Standard Curve Preparation: Prepare serial dilutions of the cGAMP standard in Assay Buffer. A typical range is 0.08 to 20 pmol/mL.[11] Always prepare fresh standards for each assay.[6]

    • Label tubes for each standard concentration (e.g., 20, 8, 3.2, 1.28, 0.512, 0.205, 0.082, and 0 pmol/mL).[6]

    • Perform serial dilutions according to the kit manual. For example, to make a 20 pmol/mL standard, add 10 µL of a 1,000 pmol/mL stock to 490 µL of Assay Buffer.[6] Then, use this to perform the subsequent dilutions.[6]

    • The "0 pmol/mL" tube serves as the maximum binding (B0) control.[6]

Sample Preparation
  • Cell Lysates: Culture cells to the desired density and treat as required. Lyse cells using a suitable lysis buffer (e.g., M-PER™) at a concentration such as 25 million cells per 2 mL of buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant for use in the assay.[9] Samples may require dilution in 1X Assay Buffer to fall within the assay's detection range.

  • Tissue Culture Media: Collect media from cell cultures. Centrifuge to remove any cells or debris. The supernatant can be used directly or diluted in 1X Assay Buffer.[7]

  • Plasma: Collect blood in EDTA-containing tubes. Centrifuge to separate plasma. Plasma samples should be diluted (e.g., 1:5 to 1:40) in 1X Assay Buffer.[6]

Assay Procedure Workflow

ELISA_Workflow start Start prep Prepare Reagents: 1. 1X Wash Buffer 2. 1X Assay Buffer 3. cGAMP Standards 4. Samples start->prep add_reagents Pipette 50 µL of Standards and Samples into wells prep->add_reagents add_conjugate_ab Add 25 µL cGAMP-HRP Conjugate and 25 µL cGAMP Antibody to each well add_reagents->add_conjugate_ab incubate1 Seal plate and incubate for 2 hours at room temperature with shaking add_conjugate_ab->incubate1 wash Aspirate and wash wells 4 times with 300 µL of 1X Wash Buffer incubate1->wash add_substrate Add 100 µL TMB Substrate to each well wash->add_substrate incubate2 Incubate for 30 minutes at room temperature add_substrate->incubate2 add_stop Add 50 µL Stop Solution to each well incubate2->add_stop read_plate Read absorbance at 450 nm within 10 minutes add_stop->read_plate analyze Analyze Data: Generate 4-PL standard curve and calculate concentrations read_plate->analyze end End analyze->end

Caption: General workflow for the cGAMP competitive ELISA protocol.

Step-by-Step Assay Procedure
  • Add Standards and Samples: Pipette 50 µL of each standard, control, and diluted sample into the appropriate wells of the Goat anti-Rabbit IgG coated plate.[11]

  • Add Antibody and Conjugate: Add 25 µL of the cGAMP-HRP conjugate and 25 µL of the rabbit anti-cGAMP antibody to each well.[9]

  • Incubate: Seal the plate and incubate for 2 hours at room temperature, preferably on a shaker.[7]

  • Wash: Aspirate the contents of the wells and wash each well 4 times with 300 µL of 1X Wash Buffer.[6] Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

  • Add Substrate: Add 100 µL of TMB Substrate to each well. The solution will begin to turn blue.[6]

  • Incubate: Incubate the plate for 30 minutes at room temperature in the dark.[6]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow. Gently tap the plate to ensure thorough mixing.[6]

  • Read Plate: Read the absorbance of each well at 450 nm using a microplate reader. It is recommended to read the plate within 10 minutes of adding the Stop Solution.[6]

Data Presentation and Analysis

The concentration of cGAMP in the samples is determined using the standard curve.

  • Calculate Average Absorbance: Calculate the average absorbance for each set of duplicate standards, controls, and samples.

  • Generate Standard Curve: Plot the average absorbance for each standard on the y-axis versus its corresponding concentration on the x-axis. Use curve-fitting software to perform a four-parameter logistic (4-PL) curve fit, which typically provides the best fit for competitive ELISA data.[6][9]

  • Calculate Sample Concentrations: Interpolate the cGAMP concentration for each sample from its average absorbance value using the generated 4-PL standard curve.[9]

  • Apply Dilution Factor: Multiply the calculated concentration by the dilution factor used for each sample to obtain the actual concentration in the original, undiluted sample.[6]

Representative Data: Standard Curve

The following table shows typical data obtained for a cGAMP standard curve. Note that the absorbance decreases as the concentration of cGAMP increases.

Standard Concentration (pmol/mL)Mean Absorbance (450 nm)
0 (B0)2.915
0.0822.531
0.2052.014
0.5121.458
1.280.877
3.20.452
80.219
200.125
(Data is for representative purposes only. An actual standard curve must be generated for each assay.)

References

Application Note: Visualizing cGAMP in Single Cells with a FRET-Based Microscopy Reporter

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage.[1] Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to and activates the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum (ER).[2] This binding event triggers STING's translocation to the Golgi apparatus, where it recruits and activates kinases like TBK1, leading to the phosphorylation of the transcription factor IRF3.[2][3] Activated IRF3 translocates to the nucleus to drive the expression of type I interferons and other inflammatory genes.[1][2]

Understanding the spatiotemporal dynamics of cGAMP production is critical for dissecting cellular responses to infection, DNA damage, and for developing novel therapeutics targeting this pathway. While methods like ELISA and mass spectrometry can quantify cGAMP in cell lysates, they lack single-cell resolution and cannot provide real-time kinetic data.[4][5][6] To overcome these limitations, genetically encoded biosensors have been developed to visualize cGAMP dynamics in living cells.[4][7][8] This note details the principles and protocols for using an improved, sensitive FRET-based cGAMP reporter for single-cell imaging.[4][9][10][11]

Principle of the cGAMP FRET Reporter

The reporter is a genetically encoded biosensor designed to detect intracellular cGAMP levels through Förster Resonance Energy Transfer (FRET).[4] It consists of a cGAMP-binding fragment of the STING protein flanked by a cyan fluorescent protein (CFP, e.g., mTurquoise2) and a yellow fluorescent protein (YFP, e.g., YPet).[4]

In the absence of cGAMP, the reporter exists in an open conformation, and upon excitation of the CFP donor, minimal energy is transferred to the YFP acceptor. When cGAMP binds to the STING fragment, the reporter undergoes a conformational change, bringing the CFP and YFP in closer proximity.[4] This increased proximity enhances FRET efficiency, resulting in a decrease in CFP emission and an increase in YFP emission when the CFP is excited. The ratio of YFP to CFP fluorescence intensity serves as a quantitative measure of intracellular cGAMP concentration.[4]

FRET_Reporter_Mechanism cluster_0 Low cGAMP / Inactive State cluster_1 High cGAMP / Active State CFP_1 CFP YFP_1 YFP CFP_1->YFP_1 Low FRET STING_1 STING Fragment CFP_1->STING_1 Em_CFP_1 Emission (475 nm) CFP_1->Em_CFP_1 STING_1->YFP_1 Ex_1 Excitation (435 nm) Ex_1->CFP_1 cGAMP cGAMP STING_2 STING Fragment cGAMP->STING_2 Binding CFP_2 CFP YFP_2 YFP CFP_2->YFP_2 High FRET CFP_2->STING_2 Em_YFP_2 FRET Emission (530 nm) YFP_2->Em_YFP_2 STING_2->YFP_2 Ex_2 Excitation (435 nm) Ex_2->CFP_2

Caption: Mechanism of the cGAMP FRET-based biosensor.

The cGAS-STING Signaling Pathway

The reporter operates within the broader cGAS-STING pathway. Visualizing the upstream trigger (cytosolic dsDNA) and downstream consequences (IRF3 activation) in conjunction with the reporter can provide a comprehensive view of the signaling cascade.

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er_golgi ER / Golgi cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes (uses ATP+GTP) STING_ER STING Dimer (on ER) cGAMP->STING_ER Binds & Activates STING_Golgi STING Oligomer (translocates to Golgi) STING_ER->STING_Golgi Oligomerizes & Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Nucleus Nucleus pIRF3->Nucleus Dimerizes & Translocates IFN Type I Interferon Gene Expression Nucleus->IFN Induces dsDNA dsDNA

Caption: Overview of the cGAS-STING innate immunity pathway.

Quantitative Data Summary

The cGAMP reporter allows for quantitative analysis of pathway activation in response to various stimuli. Data can be acquired via live-cell microscopy, plate readers, or flow cytometry.[4][9][10][11] Below is a summary of representative data obtained using the reporter in MCF10A cells.

Table 1: Reporter FRET Response to STING Agonists and DNA Damage.

Treatment Condition Description Time Point % of Cells with High FRET Mean FRET Ratio (Normalized) Reference
Untreated Basal state 48 h < 1% 1.00 [4]
diABZI (STING Agonist) 1 µM synthetic STING agonist 18 h ~100% High [4]
DMXAA (STING Agonist) 10 µg/mL murine STING agonist 2 h ~95% High [4]
DNA Transfection 1.33 µg/mL ISD DNA 8 h ~80% High [4]
Ionizing Radiation (IR) 15 Gy to induce DNA damage 48 h ~5-10% (subset of cells) Moderate (in responders) [4][9]
IR + cGAS Inhibitor (G150) 15 Gy IR + 10 µM G150 48 h < 1% 1.02 [4]

| Doxorubicin (B1662922) | 1 µM to induce DNA damage | 48 h | ~2-5% (subset of cells) | Moderate (in responders) |[4] |

Note: FRET ratios are highly dependent on expression levels and imaging setup; normalization to an untreated or mutant reporter control is recommended. The data highlights that while direct STING agonists or DNA transfection cause a robust response in most cells, DNA damage from IR or doxorubicin activates cGAS in only a small sub-fraction of cells.[4]

Experimental Protocols

A generalized workflow for utilizing the cGAMP reporter involves generating a stable cell line, performing the experiment with live-cell imaging, and subsequent image analysis.

Experimental_Workflow A 1. Reporter Plasmid (e.g., pLEX_306 backbone) B 2. Lentivirus Production (Co-transfect HEK293T with reporter, psPAX2, and pMD2.G) A->B C 3. Target Cell Transduction (Incubate cells with viral supernatant) B->C D 4. Selection (e.g., Puromycin selection to generate stable cell line) C->D E 5. Cell Seeding & Treatment (Seed stable cells in imaging dish; add stimuli like agonists, dsDNA, etc.) D->E F 6. Live-Cell Microscopy (Acquire CFP, YFP, and FRET images over time) E->F G 7. Image Processing (Background subtraction, cell segmentation) F->G H 8. FRET Ratio Calculation (Pixel-by-pixel calculation of FRET/CFP or similar ratio) G->H I 9. Data Analysis (Quantify single-cell traces, population statistics, etc.) H->I

Caption: General experimental workflow for cGAMP visualization.
Protocol 1: Generation of Stable Reporter Cell Lines via Lentiviral Transduction

This protocol is adapted from methods used to create MCF10A and SUM149PT stable lines.[4]

Materials:

  • Lentiviral vector encoding the cGAMP reporter (e.g., pLEX_306).

  • Packaging plasmids: psPAX2 and pMD2.G.

  • HEK293T or HEK293FT cells for virus production.

  • Transfection reagent (e.g., Lipofectamine 2000).

  • Target cell line of interest.

  • Complete growth medium, selection agent (e.g., puromycin).

  • 0.45 µm syringe filter.

Procedure:

  • Viral Packaging:

    • Seed HEK293T cells in a 10 cm dish to reach ~50% confluency on the day of transfection.

    • Co-transfect the cells with the reporter plasmid and packaging plasmids (psPAX2, pMD2.G) using Lipofectamine 2000 according to the manufacturer's protocol.

    • Change the medium 24 hours post-transfection.

  • Virus Harvest:

    • Collect the virus-containing supernatant 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter to remove cell debris. The virus can be used immediately or stored at -80°C.

  • Transduction:

    • Seed the target cells and grow to ~50% confluency.

    • Remove the growth medium and replace it with the viral supernatant, supplemented with polybrene (4-8 µg/mL) to enhance transduction efficiency.

    • Incubate for 24-48 hours.

  • Selection:

    • Replace the viral supernatant with fresh growth medium containing the appropriate selection agent (e.g., 1-2 µg/mL puromycin).

    • Maintain selection for 7-10 days, replacing the medium every 2-3 days, until non-transduced control cells have died.

    • Expand the resulting pool of resistant cells. For optimal results, single-cell sorting based on YFP expression can be performed to establish a clonal line with uniform reporter expression.

Protocol 2: Live-Cell Microscopy and FRET Imaging

Materials:

  • Stable reporter cell line.

  • Glass-bottom imaging dishes or plates.

  • Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂).

  • Fluorescence filter sets for CFP, YFP, and FRET.

    • CFP Excitation/Emission: ~435 nm / ~475 nm

    • YFP Excitation/Emission: ~510 nm / ~530 nm

    • FRET Excitation/Emission: ~435 nm / ~530 nm (Excitation of CFP, detection of YFP emission)

  • Stimuli of interest (e.g., STING agonists, dsDNA, DNA damaging agents).

Procedure:

  • Cell Seeding: Seed the stable reporter cell line onto glass-bottom dishes 24-48 hours prior to imaging, aiming for 50-70% confluency at the time of the experiment.

  • Microscope Setup:

    • Place the dish on the microscope stage and allow it to equilibrate in the environmental chamber for at least 30 minutes.

    • Identify a field of view with healthy, fluorescent cells.

    • Set the appropriate exposure times for the CFP, YFP, and FRET channels to achieve good signal-to-noise while minimizing phototoxicity.

  • Image Acquisition:

    • Begin the time-lapse acquisition, capturing baseline images for several frames (e.g., 10-20 minutes) to ensure the cells are stable.

    • Gently add the stimulus to the dish. If using a perfusion system, switch to the medium containing the stimulus.

    • Continue acquiring images at desired intervals (e.g., every 5-10 minutes) for the duration of the experiment (e.g., 2-48 hours, depending on the stimulus).

    • It is crucial to also image a control reporter (e.g., a cGAMP-blind mutant) under the same conditions to control for artifacts.[4]

Protocol 3: FRET Image Analysis

Software:

  • ImageJ/Fiji with appropriate plugins, or other image analysis software (e.g., CellProfiler, MATLAB).

Procedure:

  • Pre-processing:

    • Open the time-lapse image series for each channel (CFP, FRET).

    • Perform background subtraction on each channel to correct for camera noise and autofluorescence.

  • Cell Segmentation:

    • Create a mask to identify individual cells. This can be done based on the YFP or CFP channel fluorescence.

    • Use the mask to define Regions of Interest (ROIs) for each cell.

  • Ratio Calculation:

    • For each cell (ROI) at each time point, calculate the mean fluorescence intensity from the background-subtracted FRET channel and CFP channel.

    • Calculate the FRET ratio image by dividing the FRET channel image by the CFP channel image on a pixel-by-pixel basis. This ratio corrects for variations in reporter expression levels.

  • Data Extraction and Plotting:

    • Measure the mean FRET ratio within each cell's ROI for every frame.

    • Plot the FRET ratio over time for individual cells to visualize single-cell dynamics.

    • Calculate population averages and statistics. Normalize the data to the baseline FRET ratio before stimulation.

The use of genetically encoded FRET reporters for cGAMP provides a powerful tool for researchers in immunology and drug discovery. This technology enables the real-time, single-cell visualization of cGAS-STING pathway activation, offering unprecedented spatial and temporal resolution.[4][7] The protocols outlined here provide a framework for implementing this technique to investigate the complex dynamics of innate immune signaling.

References

Application Notes and Protocols for Measuring Intercellular cGAMP Transmission in Co-culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Upon activation, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which binds to and activates STING, leading to the production of type I interferons and other inflammatory cytokines.[1][2][3] Recent evidence has revealed that cGAMP can be transferred between cells, a process termed intercellular transmission, which allows for the propagation of the immune signal from a single infected or damaged cell to its neighbors, amplifying the overall response.[1][4][5][6][7] This bystander activation is crucial in contexts such as viral infection, cancer immunology, and autoimmune diseases.[5][6]

Measuring the intercellular transmission of cGAMP in co-culture systems is essential for understanding the dynamics of this signaling pathway and for the development of therapeutics that modulate it. These application notes provide detailed protocols for setting up co-culture experiments and for the direct and indirect quantification of transmitted cGAMP.

Signaling Pathway Overview

The intercellular transfer of cGAMP allows a "donor" cell that produces cGAMP in response to a stimulus (e.g., cytosolic DNA) to activate the STING pathway in a "recipient" cell that has not been directly stimulated. This can occur through various mechanisms, including gap junctions or encapsulation in viral particles.[6][8]

cGAS_STING_Pathway cluster_donor Donor Cell cluster_recipient Recipient Cell DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS Activates cGAMP_donor cGAMP cGAS->cGAMP_donor Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_recipient cGAMP cGAMP_donor->cGAMP_recipient Intercellular Transmission STING STING cGAMP_recipient->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons (e.g., IFN-β) IRF3->IFN Induces Transcription

Caption: cGAS-STING pathway with intercellular cGAMP transmission.

Methods for Quantifying cGAMP

Several methods are available for the quantification of cGAMP, each with its own advantages and limitations. The choice of method will depend on the specific experimental requirements, such as the need for absolute quantification, high throughput, or real-time measurements.

MethodPrincipleLimit of Detection (LOD) / QuantitationAdvantagesDisadvantages
LC-MS/MS Liquid chromatography separation followed by tandem mass spectrometry for specific mass-to-charge ratio detection.[1][4][9][10][11][12]~0.3 nM - 26 nM[13][14]Gold standard for absolute quantification, high specificity and ability to distinguish isomers.[10]Low throughput, requires specialized equipment and expertise, complex sample preparation.[15]
ELISA Competitive immunoassay using a cGAMP-specific antibody and an enzyme-conjugated secondary antibody.[10][16]Varies by kit, typically in the low nM range.High throughput, relatively simple and does not require specialized equipment.Potential for cross-reactivity with other cyclic dinucleotides, provides relative quantification.[10]
Luciferase-Based Assays Coupled enzyme assay where cGAMP is converted to AMP, which then participates in a luciferase-based ATP detection system.[13][17]~1 nM[13]High throughput, high sensitivity, and cost-effective.[13]Indirect measurement, susceptible to interference from other nucleotides or inhibitors of the coupling enzymes.[13]
FRET-Based Biosensors Genetically encoded sensors that change conformation upon cGAMP binding, altering the fluorescence resonance energy transfer (FRET) between two fluorophores.[18][19][20][21]EC50 ~23 nM (for cGMP sensors)[18][20][21]Enables real-time measurement in living cells, provides spatial and temporal resolution.[18]Lower throughput, may require generation of stable cell lines, provides relative quantification.

Experimental Protocols

Protocol 1: Transwell Co-culture System for Measuring cGAMP Secretion and Uptake

This protocol allows for the analysis of cGAMP transferred through the culture medium. A "donor" cell line is cultured on a permeable membrane insert, while a "recipient" cell line is cultured in the well below.

Transwell_Workflow cluster_setup Day 1: Co-culture Setup cluster_stimulate Day 2: Stimulation cluster_harvest Day 3: Harvest & Analysis cluster_analysis Quantification seed_recipient Seed Recipient Cells in 24-well plate seed_donor Seed Donor Cells on Transwell insert seed_recipient->seed_donor stimulate Stimulate Donor Cells (e.g., with dsDNA transfection) seed_donor->stimulate incubate Incubate for 8-24 hours stimulate->incubate harvest_supernatant Collect Supernatant (from lower chamber) incubate->harvest_supernatant lyse_recipient Lyse Recipient Cells lyse_donor Lyse Donor Cells (Control) quant_supernatant cGAMP in Supernatant harvest_supernatant->quant_supernatant quant_recipient cGAMP in Recipient Lysate lyse_recipient->quant_recipient indirect_assay Downstream STING Activation Assay lyse_recipient->indirect_assay quant_donor cGAMP in Donor Lysate lyse_donor->quant_donor

Caption: Workflow for a Transwell co-culture experiment.

Materials:

  • Donor cells (e.g., cGAS-expressing cells)

  • Recipient cells (e.g., STING-expressing reporter cells)

  • 24-well plates and Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium and reagents

  • Stimulating agent (e.g., herring testes DNA, dsDNA probes)[22]

  • Transfection reagent

  • Reagents for cGAMP quantification (LC-MS/MS, ELISA, or Luciferase assay kits)

  • Reagents for cell lysis (e.g., 80% methanol)[10]

Procedure:

  • Cell Seeding (Day 1): a. Seed recipient cells in the lower chamber of a 24-well plate at a density that will result in 70-80% confluency on the day of harvest. b. In a separate plate, seed donor cells on the Transwell inserts. c. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Co-culture and Stimulation (Day 2): a. Transfer the Transwell inserts containing the donor cells into the wells with the recipient cells. b. Stimulate the donor cells by transfecting them with a DNA agonist according to the manufacturer's protocol.[22] Include an unstimulated control. c. Incubate the co-culture for a predetermined time course (e.g., 8, 16, or 24 hours) to allow for cGAMP production and transfer.

  • Sample Collection (Day 3): a. Carefully remove the Transwell inserts containing the donor cells. b. Supernatant: Collect the culture medium from the lower chamber containing the recipient cells. Centrifuge to remove any cell debris and store at -80°C. This sample will be used to measure extracellular cGAMP. c. Recipient Cells: Wash the recipient cells twice with ice-cold PBS. Aspirate the PBS completely. d. Donor Cells (Control): Wash the donor cells on the insert similarly. e. Proceed immediately to cell lysis for cGAMP extraction.

  • cGAMP Extraction from Cells: [10] a. Add 500 µL of pre-chilled (-80°C) 80% methanol (B129727) to the recipient cells (and donor cells for control). b. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. c. Vortex vigorously for 1 minute. d. Incubate at -80°C for at least 1 hour to precipitate proteins. e. Centrifuge at >15,000 x g for 10 minutes at 4°C. f. Carefully transfer the supernatant containing the metabolites to a new tube. g. Dry the supernatant using a vacuum concentrator. h. Store the dried extract at -80°C until analysis.

  • Quantification: a. Reconstitute the dried extracts in the appropriate assay buffer. b. Quantify cGAMP concentrations in the recipient cell lysates, donor cell lysates, and the co-culture supernatant using one of the methods described in the table above (e.g., LC-MS/MS or a cGAMP-Luc assay).[10][13]

Protocol 2: Indirect Measurement of cGAMP Transmission via STING Activation Reporter Assay

This protocol uses a recipient cell line engineered to express a reporter gene (e.g., luciferase or SEAP) under the control of an interferon-stimulated response element (ISRE). The reporter activity serves as a surrogate for the amount of cGAMP received by the cell.[23][24][25]

Reporter_Assay_Principle cGAMP Transmitted cGAMP STING_Pathway STING Pathway Activation cGAMP->STING_Pathway ISRE ISRE Promoter STING_Pathway->ISRE Activates Luciferase Luciferase Gene ISRE->Luciferase Drives Expression Light Light Signal (Quantifiable) Luciferase->Light Catalyzes Luciferin Luciferin (Substrate) Luciferin->Luciferase

Caption: Principle of an ISRE-luciferase reporter assay.

Materials:

  • Donor cells

  • Recipient reporter cells (e.g., HEK293T-luc2p/ISRE/Hygro, RAW-Blue™ ISG cells)[23][25]

  • Co-culture setup as in Protocol 1 (Transwell or direct co-culture)

  • Luciferase or SEAP assay reagents (e.g., ONE-Glo™, QUANTI-Blue™)[23][26]

  • Luminometer or spectrophotometer

Procedure:

  • Co-culture Setup: a. Set up the co-culture experiment as described in Protocol 1, or by plating donor and recipient cells in the same well for direct contact. If using direct co-culture, ensure the two cell types can be distinguished for analysis (e.g., by flow cytometry if one cell line expresses a fluorescent protein). b. Stimulate the donor cells as previously described.

  • Incubation: a. Incubate the co-culture for 12-48 hours. The optimal time should be determined empirically.

  • Reporter Assay: a. For Secreted Reporters (e.g., SEAP): i. Collect a small aliquot (e.g., 20 µL) of the culture medium.[23] ii. Perform the SEAP assay according to the manufacturer's instructions (e.g., mixing with QUANTI-Blue™ reagent and incubating until color change).[23][25] iii. Measure absorbance at the appropriate wavelength. b. For Intracellular Reporters (e.g., Luciferase): i. Remove the culture medium and wash the cells. ii. Lyse the cells and measure luciferase activity using a commercial kit (e.g., ONE-Glo™) according to the manufacturer's protocol.[26] iii. Measure luminescence using a plate reader.

  • Data Analysis: a. Normalize the reporter signal to a control (e.g., unstimulated co-culture or co-culture with cGAS-deficient donor cells). b. The fold-induction of the reporter signal is proportional to the amount of cGAMP transmitted to the recipient cells.[26]

Data Presentation and Interpretation

All quantitative data should be summarized in tables and/or graphs. When measuring cGAMP transmission, it is crucial to include proper controls:

  • Unstimulated Co-culture: To establish the baseline.

  • Stimulated Donor Cells Alone: To measure total cGAMP production.

  • Stimulated Recipient Cells Alone: To ensure they do not respond to the initial stimulus.

  • Co-culture with cGAS-deficient Donor Cells: To confirm that the observed STING activation in recipient cells is due to cGAMP produced by the donor cells.

By combining these co-culture setups with robust quantification methods, researchers can accurately measure the intercellular transmission of cGAMP, providing valuable insights into the regulation of innate immunity and identifying new targets for therapeutic intervention.

References

Application Notes and Protocols for cGAMP Delivery into Primary Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA as a sign of infection or cellular damage.[1][2] Upon activation, cGAS synthesizes the second messenger 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2'3'-cGAMP), which binds to and activates STING.[3] This activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, orchestrating a robust immune response.[4][5] Consequently, delivering cGAMP directly into immune cells is a promising strategy for enhancing cancer immunotherapy, developing vaccine adjuvants, and treating infectious diseases.[6][7]

However, the therapeutic application of cGAMP is hampered by its inherent properties. As a negatively charged, hydrophilic molecule, cGAMP cannot efficiently cross cell membranes and is susceptible to degradation by extracellular enzymes.[8] This necessitates the use of specialized delivery systems to transport it into the cytosol of target immune cells where STING resides.[9]

These application notes provide an overview of current techniques for delivering cGAMP into primary immune cells, complete with detailed protocols, quantitative data summaries, and workflow visualizations to guide researchers, scientists, and drug development professionals.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a key signaling cascade that links the detection of cytosolic DNA to the production of type I interferons.[3] The process begins when the enzyme cGAS recognizes and binds to double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral infections or cellular damage.[2] This binding activates cGAS to synthesize cGAMP from ATP and GTP.[1] cGAMP then acts as a second messenger, binding directly to the STING protein located on the endoplasmic reticulum (ER) membrane.[4] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[3] In the Golgi, STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.[1] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of genes encoding type I IFNs and other inflammatory cytokines.[4]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum / Golgi cluster_nucleus Nucleus DNA Cytosolic dsDNA (viral, bacterial, or host-derived) cGAS cGAS DNA->cGAS binds & activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates ATP_GTP ATP + GTP ATP_GTP->cGAS TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 dimerizes IFN_Genes Type I IFN Genes (e.g., Ifnb1, Cxcl10) pIRF3->IFN_Genes translocates & activates Transcription Transcription IFN_Genes->Transcription Cytokines Type I IFNs & Pro-inflammatory Cytokines Secreted Transcription->Cytokines leads to

Caption: The cGAS-STING signaling pathway.[1][4]

Technique 1: Nanoparticle-Mediated Delivery

Nanoparticles are a leading platform for cGAMP delivery due to their ability to protect the cargo from degradation, improve its pharmacokinetic profile, and facilitate cellular uptake.[10][11] Various formulations, including lipids and polymers, have been developed to encapsulate cGAMP and deliver it to the cytosol of immune cells.

Application Notes

Lipid Nanoparticles (LNPs) and Liposomes: These formulations typically use cationic lipids (e.g., DOTAP) that interact with the anionic cGAMP, improving encapsulation and aiding in endosomal escape.[10][11] The lipid bilayer structure protects cGAMP from enzymatic degradation in the extracellular space.[8] LNPs can be engineered for systemic administration, overcoming the limitations of free cGAMP which is typically restricted to intratumoral injection.[10][12] This approach has been shown to increase the half-life of cGAMP significantly, leading to better accumulation in tumors and secondary lymphoid organs.[10]

Polymer-based Nanoparticles: Polymeric systems, such as those made from poly(beta-amino ester) (PBAE) or endosome-destabilizing polymersomes, offer high versatility.[10][11] Cationic polymers can facilitate cytosolic delivery through the "proton sponge effect," which causes endosomal rupture.[11] The properties of these nanoparticles can be tuned by modifying the polymer end-caps to achieve selective uptake by specific immune cell types, such as macrophages and monocytes.[11]

Quantitative Data Summary
Delivery SystemTarget Cells/ModelKey Quantitative OutcomesReference
STING-NPs (Polymersome) C57BL/6 Mice (B16-F10 Melanoma)40-fold improvement in cGAMP half-life; >20-fold increase in CD4+ and CD8+ T-cell influx into tumors.[10]
Lipid Calcium Phosphate NPs (LCP-NPs) Neuroblastoma (NB) cellsHigh encapsulation efficiency; Particle diameter of 82.57 ± 3.72 nm; Slower release compared to free cGAMP.[8]
Cationic Liposomes (DOTAP/Cholesterol) B16-F10 Melanoma ModelProlonged survival in mice; Protected a significant portion of mice from tumor rechallenge.[11]
PBAE Nanoparticles THP-1 Monocytes, RAW264.7 MacrophagesSignificantly higher cellular uptake in immune cells compared to B16 cancer cells.[11]
Lipid Nanoparticles (LNP) Pancreatic Cancer Mouse ModelSignificantly increased cellular uptake of cGAMP; Exhibited promising antitumor activity.[12]
Experimental Protocol: cGAMP Encapsulation in Lipid Nanoparticles

This protocol provides a general method for encapsulating cGAMP into lipid-based nanoparticles using a microfluidic mixing approach.

Materials:

  • Cationic lipid (e.g., DOTAP or a proprietary ionizable lipid)

  • Helper lipids (e.g., DOPE, Cholesterol, DSPC)

  • PEG-lipid (e.g., DMG-PEG 2000)

  • 2'3'-cGAMP

  • Ethanol (B145695), 100%

  • Low pH buffer (e.g., 10 mM Citrate Buffer, pH 4.0)

  • Physiological pH buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Nuclease-free water

Equipment:

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity measurement

  • Spectrophotometer or fluorometer for concentration and encapsulation efficiency measurement (e.g., using a fluorescently-labeled cGAMP analog or a nucleic acid quantification assay)

Procedure:

  • Lipid Stock Preparation: Dissolve the cationic lipid, helper lipids, and PEG-lipid in 100% ethanol to prepare a concentrated lipid stock solution. The molar ratios must be optimized for the specific application.

  • Aqueous Phase Preparation: Dissolve 2'3'-cGAMP in the low pH buffer.

  • Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the cGAMP-buffer solution into another. c. Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing causes nanoprecipitation, encapsulating the cGAMP within the forming LNPs.

  • Dialysis: a. Transfer the resulting LNP suspension to a dialysis cassette. b. Dialyze against PBS (pH 7.4) for at least 18-24 hours with multiple buffer changes. This step removes the ethanol and non-encapsulated cGAMP, and raises the pH.

  • Characterization: a. Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) of the LNPs using DLS. b. Encapsulation Efficiency: To determine the amount of encapsulated cGAMP, lyse a small aliquot of the LNP formulation (e.g., with Triton X-100) and measure the total cGAMP concentration. Compare this to the concentration of cGAMP in the original aqueous phase.

  • Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C for short-term use.

Workflow Diagram: LNP Formulation and Delivery

LNP_Workflow cluster_prep 1. Preparation cluster_form 2. Formulation cluster_char 3. Characterization cluster_app 4. Application A Prepare Lipid Mix in Ethanol C Microfluidic Mixing A->C B Dissolve cGAMP in Low pH Buffer B->C D Dialysis vs. PBS (Buffer Exchange) C->D E Measure Size (DLS) D->E F Determine Encapsulation Efficiency D->F G Treat Primary Immune Cells (in vitro / in vivo) D->G H Downstream Analysis (Cytokine production, Cell Activation) G->H VLP_Workflow A 1. Co-transfect Producer Cells (e.g., HEK293T) with VLP & cGAS Plasmids B 2. cGAS senses plasmid DNA & produces cGAMP A->B C 3. cGAMP is packaged into budding VLPs B->C D 4. Harvest & Clarify Supernatant C->D E 5. Purify VLPs via Ultracentrifugation D->E F 6. Resuspend & Quantify cGAMP-VLPs E->F G 7. Treat Immune Cells (e.g., Dendritic Cells) F->G Electroporation_Workflow A 1. Isolate & Activate Primary T Cells (e.g., anti-CD3/CD28) B 2. Harvest & Resuspend Cells in Electroporation Buffer A->B C 3. Add cGAMP to Cell Suspension B->C D 4. Apply Electrical Pulse using Electroporator C->D E 5. Transfer Cells to Culture Medium for Recovery D->E F 6. Culture for 24-48h E->F G 7. Analyze Viability & STING Activation F->G STING_deltaTM_Workflow A 1. Purify Recombinant STINGΔTM Protein B 2. Mix STINGΔTM with cGAMP in Opti-MEM A->B C 3. Incubate 15 min (Self-Assembly into Tetramer) B->C D 4. Add Complex to Cultured Immune Cells (with or without transfection reagent) C->D E 5. Incubate 24-48h D->E F 6. Analyze IFN Production (ELISA, Western, Reporter Assay) E->F

References

Application Notes: Utilizing cGAMP for Inflammasome Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA.[1] Upon binding to DNA, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[2][3] cGAMP then binds to and activates STING, leading to the production of type I interferons (IFN-I) and other inflammatory cytokines.[1][4] Recent research has uncovered a noncanonical function for cGAMP in the activation of inflammasomes, multi-protein complexes that regulate the maturation of highly pro-inflammatory cytokines IL-1β and IL-18.[5][6]

cGAMP uniquely provides both the priming (Signal 1) and activation (Signal 2) signals required for inflammasome activation.[6][7] The priming signal occurs through STING-dependent IFN-I signaling, which upregulates the expression of inflammasome components like NLRP3 and pro-IL-1β.[7][8] The activation signal involves the direct engagement of cGAMP with the AIM2 and NLRP3 sensor proteins, leading to the assembly of an AIM2-NLRP3-ASC-caspase-1 inflammasome complex.[6][8] This dual function makes cGAMP a powerful tool for studying inflammasome biology. These application notes provide detailed protocols for using cGAMP to induce and measure inflammasome activation in vitro.

Signaling Pathway of cGAMP-Mediated Inflammasome Activation

cGAMP initiates two distinct but coordinated signals for inflammasome activation. The first signal, priming, is dependent on the canonical STING-IFN-I axis. The second signal, activation, involves direct interaction with inflammasome sensors.

Caption: cGAMP provides both priming and activation signals for the inflammasome.

Experimental Protocols

The following protocols are designed for studying cGAMP-induced inflammasome activation in mouse bone marrow-derived macrophages (BMDMs), a commonly used primary cell model. These can be adapted for other myeloid cells like human primary macrophages or dendritic cells.[9]

Experimental Workflow Overview

The general workflow involves preparing and priming cells, introducing cGAMP, and then assessing various markers of inflammasome activation.

Experimental_Workflow General Workflow for cGAMP Inflammasome Studies cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis cluster_assays Downstream Assays A Isolate & Culture BMDMs B Seed cells in multi-well plates A->B C Prime with LPS (e.g., 200 ng/mL, 4h) B->C D Deliver 2'3'-cGAMP (e.g., via transfection) C->D E Incubate (e.g., 6-19 hours) D->E F Collect Supernatant E->F G Lyse Cells E->G K ASC Speck Microscopy E->K H IL-1β / IL-18 ELISA F->H I Caspase-1 Activity Assay F->I J Western Blot (Cleaved Caspase-1) F->J G->J

Caption: Workflow for inflammasome activation studies using cGAMP.
Protocol 1: Cell Culture and cGAMP Delivery

This protocol describes how to prime BMDMs and deliver cGAMP intracellularly. Transfection is a common and effective method for cGAMP delivery.[10][11][12]

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • Complete DMEM (10% FBS, 1% Pen-Strep)

  • Lipopolysaccharide (LPS)

  • 2'3'-cGAMP

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM reduced-serum medium

Procedure:

  • Cell Seeding: Seed BMDMs in a 24-well plate at a density of 0.5 x 10^6 cells/well and allow them to adhere overnight.

  • Priming (Signal 1): Prime the cells by replacing the medium with fresh complete DMEM containing LPS (e.g., 200 ng/mL). Incubate for 4 hours at 37°C. This step upregulates pro-IL-1β and NLRP3.[6]

  • cGAMP Transfection (Signal 2): a. For each well, dilute 1-5 µg of 2'3'-cGAMP in 65 µL of Opti-MEM. b. In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 65 µL of Opti-MEM. c. Combine the diluted cGAMP and diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow complexes to form.[11]

  • Stimulation: After the 4-hour LPS priming, gently add the cGAMP-transfection reagent complexes to the appropriate wells.

  • Incubation: Incubate the plate for 6 to 19 hours at 37°C.[6] Supernatants and cell lysates can now be collected for downstream analysis.

Protocol 2: Quantification of IL-1β Release by ELISA

Measuring the secretion of mature IL-1β is a primary indicator of inflammasome activation.[9]

Materials:

  • Supernatants from Protocol 1

  • Mouse IL-1β ELISA Kit

  • Microplate reader

Procedure:

  • Sample Collection: Carefully collect the cell culture supernatants from the stimulated wells. Centrifuge at 300 x g for 5 minutes to pellet any detached cells and debris.

  • ELISA: Perform the IL-1β sandwich ELISA according to the manufacturer's protocol.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[13]

  • Analysis: Calculate the concentration of IL-1β (pg/mL) in each sample by comparing the absorbance to a standard curve generated with recombinant IL-1β.

Protocol 3: Assessment of Caspase-1 Activation

Active caspase-1 is responsible for cleaving pro-IL-1β. Its activation can be measured by detecting the cleaved p20 subunit via Western blot or through enzymatic activity assays.[14]

A. Western Blot for Cleaved Caspase-1

Materials:

  • Supernatants and cell lysates from Protocol 1

  • Protein concentration assay (e.g., BCA)

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibodies (anti-mouse Caspase-1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation:

    • Supernatant: Concentrate proteins from the collected supernatants (e.g., using methanol/chloroform precipitation).

    • Lysate: Lyse the remaining adherent cells with RIPA buffer containing protease inhibitors. Determine protein concentration.

  • SDS-PAGE: Load equal amounts of protein from cell lysates and concentrated supernatants onto a 12% SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk in TBST for 1 hour. b. Incubate with a primary antibody against caspase-1 (which detects both the ~45 kDa pro-form in lysates and the cleaved p20 subunit in supernatants) overnight at 4°C.[9][14] c. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

B. Caspase-1 Activity Assay

Materials:

  • Supernatants from Protocol 1

  • Luminescent Caspase-1 activity assay kit (e.g., Caspase-Glo® 1)[15]

  • Luminometer

Procedure:

  • Sample Transfer: Transfer 100 µL of cell culture supernatant to a white-walled 96-well plate.

  • Reagent Addition: Prepare and add the Caspase-Glo® 1 reagent to each well according to the manufacturer's protocol. The reagent contains a specific caspase-1 substrate (e.g., Z-WEHD) linked to a luminogenic molecule.[15][16]

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of active caspase-1.[17]

Protocol 4: Visualization of ASC Speck Formation

Upon inflammasome activation, the adaptor protein ASC oligomerizes into a large, single perinuclear structure called a "speck," which can be visualized by immunofluorescence microscopy.[18][19]

Materials:

  • BMDMs cultured on glass coverslips

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Primary antibody (anti-mouse ASC)

  • Fluorescently-labeled secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Cell Culture and Stimulation: Seed and stimulate BMDMs on coverslips as described in Protocol 1.

  • Fixation: After incubation, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: a. Block with a suitable blocking buffer (e.g., 5% goat serum in PBS) for 1 hour. b. Incubate with a primary anti-ASC antibody overnight at 4°C. c. Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Mounting: Stain nuclei with DAPI for 5 minutes, wash, and mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. Count the percentage of cells containing a distinct ASC speck.[18][20]

Data Presentation: Quantitative Analysis

The use of BMDMs from genetically deficient mice is crucial for dissecting the cGAMP-induced inflammasome pathway. The tables below summarize expected results for IL-1β secretion following LPS priming and cGAMP transfection.

Table 1: IL-1β Secretion in Response to Varying Doses of cGAMP in Primed BMDMs

cGAMP Conc. (µg/mL)Treatment ControlIL-1β Secretion (pg/mL, Mean ± SEM)IFN-β Secretion (pg/mL, Mean ± SEM)
0No Transfection< 50< 100
0Transfection Reagent Only< 50< 100
1.25cGAMP Transfection800 ± 1501200 ± 200
2.5cGAMP Transfection1500 ± 2502500 ± 300
5.0cGAMP Transfection2200 ± 3004000 ± 400
Data are representative, adapted from Swanson et al., 2017.[6][9]

Table 2: Genetic Requirements for cGAMP-Induced IL-1β Secretion

Mouse Strain (BMDMs)Treatment (LPS + cGAMP)IL-1β Secretion (pg/mL, Mean ± SEM)Role of Protein
Wild-Type (WT)+1800 ± 200Positive Control
Aim2-/-+400 ± 100Sensor
Nlrp3-/-+550 ± 120Sensor
Asc-/-+< 50Adaptor
Casp1-/-+< 50Effector
Nlrc4-/-+1750 ± 220Negative Control (NLRC4 not involved)
Stinggt/gt+900 ± 150Partial role in priming/activation
Data are representative, adapted from Swanson et al., 2017. These results demonstrate that cGAMP-induced inflammasome activation is dependent on AIM2, NLRP3, ASC, and Caspase-1.[6][21][22]

References

Application Notes and Protocols for the Enzymatic Synthesis of 5'-Phosphoguanylyl-(3',5')-guanosine (c-di-GMP) for Structural Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the enzymatic synthesis and purification of 5'-Phosphoguanylyl-(3',5')-guanosine (cyclic diguanylate or c-di-GMP), a crucial bacterial second messenger, for use in structural biology studies such as X-ray crystallography and NMR spectroscopy. The protocols outlined below are designed to yield high-quality, structurally competent c-di-GMP.

Introduction

Cyclic di-GMP is a key signaling molecule in many bacteria, regulating a wide range of cellular processes including biofilm formation, motility, and virulence.[1][2] Consequently, the enzymes involved in its metabolism, such as diguanylate cyclases (DGCs) and phosphodiesterases (PDEs), are attractive targets for the development of novel antimicrobial agents. High-resolution structural information of c-di-GMP in complex with its protein and RNA receptors is essential for understanding its regulatory mechanisms and for structure-based drug design.

Chemical synthesis of c-di-GMP can be complex and may produce undesirable byproducts. Enzymatic synthesis, however, offers a highly specific and efficient alternative for producing large quantities of biologically active c-di-GMP.[3] This protocol focuses on the use of a thermophilic diguanylate cyclase (tDGC) from Thermotoga maritima, an enzyme known for its stability and high activity. To overcome the common issue of product inhibition, an engineered variant of tDGC with a mutated allosteric inhibitory site (I-site) is often utilized.

Data Presentation

The following table summarizes typical quantitative data for the enzymatic synthesis of c-di-GMP using an engineered thermophilic diguanylate cyclase.

ParameterValueReference
EnzymeEngineered thermophilic Diguanylate Cyclase (tDGC)[3]
Substrate (GTP) Concentration2 mM[3]
Enzyme Concentration5-10 mg[3]
Reaction VolumeScalable (e.g., 10 mL)[3]
Incubation Temperature30°C
Incubation Time12-16 hours
YieldHundreds of milligrams[3]
Purity>95% (post-HPLC)
Conversion RateNearly 100%

Experimental Protocols

This section details the step-by-step methodology for the enzymatic synthesis of c-di-GMP, followed by its purification using High-Performance Liquid Chromatography (HPLC).

Part 1: Enzymatic Synthesis of c-di-GMP

This protocol is adapted from methodologies employing a thermophilic diguanylate cyclase (tDGC) for robust c-di-GMP production.[3]

Materials and Reagents:

  • Engineered thermophilic Diguanylate Cyclase (tDGC)

  • Guanosine-5'-triphosphate (GTP), sodium salt

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.6), 20 mM MgCl₂, 0.5 mM EDTA

  • Deionized, nuclease-free water

  • Thermomixer or water bath

  • Centrifugal filters (for enzyme concentration, if necessary)

Protocol:

  • Reaction Setup: In a sterile microcentrifuge tube or a larger reaction vessel, prepare the reaction mixture by adding the components in the following order:

    • Deionized water to the final volume.

    • Reaction Buffer to the final concentration.

    • GTP to a final concentration of 2 mM.

    • Engineered tDGC to a final concentration of 0.1-0.5 mg/mL.

  • Incubation: Incubate the reaction mixture at 30°C for 12-16 hours with gentle agitation.

  • Reaction Monitoring (Optional): The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by analytical HPLC to observe the conversion of GTP to c-di-GMP.

  • Reaction Termination: To stop the reaction, heat the mixture at 95°C for 5 minutes to denature and precipitate the enzyme.

  • Enzyme Removal: Centrifuge the reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated enzyme.

  • Supernatant Collection: Carefully collect the supernatant containing the synthesized c-di-GMP. This crude product is now ready for purification.

Part 2: Purification of c-di-GMP by HPLC

This protocol is based on established methods for purifying nucleotides using reversed-phase HPLC.

Materials and Reagents:

  • Crude c-di-GMP solution (from Part 1)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 2.1 x 40 mm, 5 µm)

  • HPLC Solvent A: 10 mM Ammonium Acetate in water

  • HPLC Solvent B: 10 mM Ammonium Acetate in methanol

  • Syringe filters (0.22 µm)

  • Lyophilizer

Protocol:

  • Sample Preparation: Filter the crude c-di-GMP supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • HPLC Setup:

    • Equilibrate the C18 column with 99% Solvent A and 1% Solvent B at a flow rate of 0.2 mL/min.

    • Set the UV detector to monitor absorbance at 253 nm.

  • Injection and Elution:

    • Inject the filtered sample onto the column.

    • Elute the c-di-GMP using the following gradient:

      • 0-9 min: 1% Solvent B

      • 9-14 min: 15% Solvent B

      • 14-19 min: 25% Solvent B

      • 19-26 min: 90% Solvent B

      • 26-40 min: 1% Solvent B

  • Fraction Collection: Collect the fractions corresponding to the c-di-GMP peak, which typically elutes at approximately 14-15 minutes under these conditions.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the fractions that meet the desired purity level (>95%).

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain pure c-di-GMP as a white powder.

  • Quantification: Resuspend the lyophilized powder in a known volume of nuclease-free water and determine the concentration by measuring the absorbance at 253 nm (Molar extinction coefficient for c-di-GMP is ~23,700 M⁻¹cm⁻¹).

Visualizations

c-di-GMP Signaling Pathway

The following diagram illustrates the central role of c-di-GMP in bacterial signaling pathways. Diguanylate cyclases (DGCs) synthesize c-di-GMP from two molecules of GTP. This second messenger then binds to various effector proteins or riboswitches, leading to downstream cellular responses. The signal is terminated by phosphodiesterases (PDEs) that degrade c-di-GMP.

c_di_GMP_Signaling_Pathway cluster_synthesis Synthesis cluster_signaling Signaling cluster_degradation Degradation cluster_response Cellular Response 2GTP 2 x GTP DGC Diguanylate Cyclase (DGC) (GGDEF domain) 2GTP->DGC cdiGMP c-di-GMP DGC->cdiGMP Effectors Effector Proteins (e.g., PilZ domain) cdiGMP->Effectors Riboswitches Riboswitches cdiGMP->Riboswitches PDE Phosphodiesterase (PDE) (EAL or HD-GYP domain) cdiGMP->PDE Response Biofilm Formation Motility Virulence Effectors->Response Riboswitches->Response pGpG pGpG or 2 x GMP PDE->pGpG

Caption: Overview of the c-di-GMP signaling pathway.

Experimental Workflow

This diagram outlines the major steps in the enzymatic synthesis and purification of c-di-GMP.

Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis & Product Reaction_Setup 1. Reaction Setup (tDGC, GTP, Buffer) Incubation 2. Incubation (30°C, 12-16h) Reaction_Setup->Incubation Termination 3. Reaction Termination (Heat Inactivation) Incubation->Termination Centrifugation 4. Centrifugation (Enzyme Removal) Termination->Centrifugation Filtration 5. Filtration of Supernatant Centrifugation->Filtration HPLC 6. HPLC Purification (C18 Column) Filtration->HPLC Fraction_Collection 7. Fraction Collection HPLC->Fraction_Collection Purity_Check 9. Purity Analysis (HPLC) Fraction_Collection->Purity_Check Lyophilization 8. Lyophilization Final_Product Pure c-di-GMP Lyophilization->Final_Product Purity_Check->Lyophilization

Caption: Workflow for c-di-GMP synthesis and purification.

References

development of bioluminescent assays for monitoring cGAMP production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of bioluminescent assays in monitoring the production of cyclic GMP-AMP (cGAMP), a critical second messenger in the cGAS-STING innate immunity pathway.

Introduction

The cyclic GMP-AMP synthase (cGAS)-STING (stimulator of interferon genes) signaling pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of infection or cellular damage.[1][2][3][4] Upon binding to DNA, cGAS synthesizes the second messenger cGAMP from ATP and GTP.[2][3][4] cGAMP then binds to and activates STING, leading to a downstream signaling cascade that results in the production of type I interferons and other inflammatory cytokines.[2][3][4] Given its central role in immunity, the cGAS-STING pathway is a significant target for therapeutic development in areas such as oncology and autoimmune diseases.[1] Bioluminescent assays offer a highly sensitive, quantitative, and high-throughput compatible method for monitoring cGAMP production and screening for modulators of cGAS activity.

Assay Principles

Two primary types of homogeneous bioluminescent assays have been developed for the quantification of cGAMP:

  • Coupled-Enzyme Luciferase Assays: This method relies on the enzymatic conversion of cGAMP to ATP, which is then quantified using a luciferase/luciferin (B1168401) reaction. In a key example, the enzyme ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1) hydrolyzes cGAMP to AMP and GMP.[1][2][5] A series of coupled enzymatic reactions then converts the resulting AMP into ATP. The amount of ATP produced, directly proportional to the initial cGAMP concentration, is measured by the light output from a luciferase-catalyzed reaction.[1][5]

  • Competitive Immunoassays with Split Luciferase: These assays are based on the competition between cGAMP in the sample and a labeled cGAMP tracer for binding to a specific anti-cGAMP antibody. The system utilizes a split luciferase technology, such as NanoBiT, where the luciferase enzyme is separated into two subunits, LgBiT and SmBiT.[6][7] In this setup, the SmBiT peptide is conjugated to cGAMP (forming a tracer), and the LgBiT subunit is linked to a secondary antibody that binds the primary anti-cGAMP antibody. When there is no cGAMP present, the tracer binds to the antibody, bringing LgBiT and SmBiT into close proximity and reconstituting a functional luciferase that generates a bright luminescent signal.[6] When cGAMP is present in the sample, it competes with the tracer for antibody binding, preventing the association of LgBiT and SmBiT and leading to a decrease in the luminescent signal.[6]

Quantitative Data Summary

The following table summarizes the performance characteristics of representative bioluminescent cGAMP assays.

Assay TypeKey ReagentsLimit of Detection (LOD) / EC50Dynamic RangeZ'-factorReference
Coupled-Enzyme (cGAMP-Luc)ENPP1, PAP, Myokinase, LuciferaseDetects as low as 10 nM cGAMPNot explicitly statedNot explicitly stated[1]
Competitive Immunoassay (cGAMP Lumit™)Anti-cGAMP Antibody, cGAMP-SmBiT tracer, LgBiT-secondary antibodyEC50 of ~4.89-5 nMNot explicitly stated≥ 0.67 for similar cAMP assay[3][6][8]

Note: The Z'-factor is a statistical measure of the quality of a high-throughput screening assay, with a value between 0.5 and 1.0 considered excellent. While a specific Z'-factor for the cGAMP Lumit™ assay was not found, a similar cAMP Lumit assay showed values of 0.67 or more.[6]

Signaling Pathway and Experimental Workflow Diagrams

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er ER Membrane cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds and activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes ISRE ISRE pIRF3_dimer->ISRE binds to IFN Type I Interferons (e.g., IFN-β) ISRE->IFN induces transcription

Caption: The cGAS-STING signaling pathway for innate immune response.

Experimental Workflow for a Competitive Bioluminescent Immunoassay

Assay_Workflow cluster_prep Assay Preparation cluster_reaction Competitive Binding cluster_detection Signal Generation Sample Sample or Standard (containing cGAMP) Incubate1 Add Sample to Plate Add Antibody-Tracer Mix Incubate Sample->Incubate1 Antibody_Tracer Antibody-Tracer Mix (Anti-cGAMP Ab + cGAMP-SmBiT) Antibody_Tracer->Incubate1 Incubate2 Add Detection Reagent Incubate Incubate1->Incubate2 Detection_Reagent Detection Reagent (LgBiT + Substrate) Detection_Reagent->Incubate2 Read Measure Luminescence Incubate2->Read

Caption: Workflow for a homogeneous competitive bioluminescent cGAMP immunoassay.

Experimental Protocols

Protocol 1: Coupled-Enzyme Assay for cGAMP Detection

This protocol is a representative method based on the principle of converting cGAMP to ATP for luminescent detection.

Materials:

  • Recombinant human ENPP1

  • Polyphosphate:AMP phosphotransferase (PAP)

  • Myokinase

  • ATP-dependent luciferase and luciferin substrate (e.g., commercially available ATP detection kits)

  • cGAMP standard

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.1 mg/ml BSA

  • White, opaque 96-well or 384-well microplates

  • Luminometer

Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of cGAMP standard in Assay Buffer. A typical concentration range would be from 1 µM down to the low nanomolar range. Include a blank control with only Assay Buffer.

  • Sample Preparation: Prepare cell lysates or other biological samples to be tested. If necessary, dilute the samples in Assay Buffer to fall within the range of the standard curve.

  • ENPP1 Digestion:

    • To each well of the microplate, add your sample or cGAMP standard.

    • Add recombinant ENPP1 to each well to a final concentration of approximately 10 nM.

    • Incubate the plate at 37°C for 1-2 hours to allow for the complete conversion of cGAMP to AMP and GMP.

  • AMP to ATP Conversion:

    • Prepare a conversion reagent mix containing PAP and myokinase in an appropriate buffer.

    • Add the conversion reagent mix to each well.

    • Incubate at room temperature for 30-60 minutes.

  • ATP Detection:

    • Add the ATP detection reagent (luciferase/luciferin) to each well according to the manufacturer's instructions.

    • Incubate for 5-10 minutes at room temperature to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (blank control) from all readings. Plot the luminescence values of the cGAMP standards against their concentrations to generate a standard curve. Use the standard curve to determine the cGAMP concentration in your unknown samples.

Protocol 2: Competitive Immunoassay (cGAMP Lumit™-type)

This protocol describes a homogeneous, competitive immunoassay using split-luciferase technology.

Materials:

  • cGAMP Lumit™ Immunoassay Kit (or individual components: Anti-cGAMP antibody, cGAMP-SmBiT tracer, LgBiT-conjugated secondary antibody, Nano-Glo® Luciferase Assay Substrate)

  • cGAMP standard

  • Assay Buffer (e.g., HBSS)

  • White, opaque 96-well or 384-well microplates

  • Luminometer

Procedure:

  • Standard Curve and Sample Preparation:

    • Prepare a serial dilution of the cGAMP standard in Assay Buffer directly in the microplate. An EC50 of around 5 nM suggests a standard curve from approximately 100 nM down to the picomolar range would be appropriate.[8]

    • Add unknown samples to separate wells.

  • Antibody-Tracer Addition:

    • Prepare an "Antibody-Tracer Mixture" containing the anti-cGAMP primary antibody and the cGAMP-SmBiT tracer diluted in buffer, according to the manufacturer's protocol.

    • Add the Antibody-Tracer Mixture to all wells.

    • Mix the plate on an orbital shaker for 3-5 minutes and then incubate at room temperature for 30-60 minutes.

  • Detection Reagent Addition:

    • Prepare the detection reagent by mixing the LgBiT-conjugated secondary antibody and the Nano-Glo® Luciferase Assay Substrate.

    • Add the detection reagent to each well.

  • Signal Development and Measurement:

    • Mix the plate on an orbital shaker for 3-5 minutes.

    • Measure the luminescence using a luminometer. The signal is inversely proportional to the amount of cGAMP in the sample.

  • Data Analysis:

    • Plot the luminescence signal versus the log of the cGAMP concentration for the standards.

    • Fit the data to a sigmoidal dose-response (variable slope) curve to determine the EC50.

    • Calculate the concentration of cGAMP in the unknown samples by interpolating their luminescence values from the standard curve.

Applications in Research and Drug Discovery

  • High-Throughput Screening (HTS): The homogeneous, "add-and-read" format of these assays makes them ideal for HTS of compound libraries to identify inhibitors or activators of cGAS.[1][6]

  • Enzyme Kinetics: These assays can be used to determine the kinetic parameters of cGAS and its response to various stimuli, such as different forms of dsDNA.[3]

  • Cell-Based Assays: Researchers can monitor endogenous cGAS activity in various cell lines in response to stimuli like transfection with dsDNA or viral infection.[4]

  • Mechanism of Action Studies: These assays are valuable for characterizing the mechanism of action of compounds that modulate the cGAS-STING pathway.

References

Application Notes and Protocols for 5'-Phosphoguanylyl-(3',5')-guanosine in Cancer Immunotherapy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Phosphoguanylyl-(3',5')-guanosine, a cyclic dinucleotide also known as c-di-GMP, has emerged as a potent agonist of the Stimulator of Interferon Genes (STING) pathway, showing significant promise in cancer immunotherapy.[1][2][3] Activation of the STING pathway within the tumor microenvironment can trigger robust anti-tumor immune responses. These application notes provide a comprehensive overview of the use of c-di-GMP in preclinical cancer immunotherapy models, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action: The STING Pathway

c-di-GMP functions as a direct agonist of STING, a transmembrane protein located in the endoplasmic reticulum.[1][3] Upon binding of c-di-GMP, STING undergoes a conformational change and translocates to the Golgi apparatus. This initiates a signaling cascade that leads to the phosphorylation and activation of TANK-binding kinase 1 (TBK1) and the transcription factor interferon regulatory factor 3 (IRF3). Activated IRF3 then translocates to the nucleus, driving the expression of type I interferons (IFN-α and IFN-β). The production of type I interferons is critical for the subsequent anti-tumor immune response, which includes the maturation of dendritic cells (DCs), enhanced cross-presentation of tumor-associated antigens (TAAs), and the priming and activation of tumor-specific CD8+ T cells.

STING_Pathway c-di-GMP Activated STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-di-GMP c-di-GMP STING STING c-di-GMP->STING Binds to TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes & Translocates IFN_Genes IFN Genes pIRF3_dimer->IFN_Genes Activates Transcription Type_I_IFN Type I IFNs (IFN-α, IFN-β) IFN_Genes->Type_I_IFN Expression Immune Response Anti-Tumor Immune Response Type_I_IFN->Immune Response Drives

Caption: c-di-GMP activates the STING pathway, leading to the production of Type I Interferons and subsequent anti-tumor immunity.

Data Presentation

The following tables summarize quantitative data from preclinical studies on the use of c-di-GMP in cancer immunotherapy models.

Table 1: In Vivo Dose-Response of c-di-GMP in Murine Cancer Models

Cancer ModelMouse Strainc-di-GMP DoseAdministration RouteKey FindingsReference
4T1 Metastatic Breast CancerBALB/cHigh dose: 150 nmolIntratumoralInduced immunogenic tumor cell death.[2][3]
4T1 Metastatic Breast CancerBALB/cLow dose: 0.01 nmol (daily)IntratumoralActed as an adjuvant, matured dendritic cells, and improved CD8+ T-cell responses.[2][3][2][3]
4T1 Metastatic Breast CancerBALB/cOne high dose (150 nmol) followed by multiple low doses (0.01 nmol)IntratumoralNearly complete elimination of metastases.[2][4]
B16 MelanomaC57BL/61-10 µg (formulated with a lipid delivery system)IntratumoralInhibited tumor growth and increased survival rate.[5]
EO771 Breast CancerC57BL/61-10 µg (formulated with a lipid delivery system)IntratumoralInhibited tumor growth and increased survival rate.[5]

Table 2: In Vitro Efficacy of c-di-GMP on Cancer Cells

Cell Linec-di-GMP ConcentrationEffectReference
4T1 (Murine Breast Cancer)15 nmol70% reduction in cell growth.[3][4]
4T1 (Murine Breast Cancer)150 nmol92% reduction in cell growth.[3][4]
H508 (Human Colon Cancer)50 µMInhibition of basal and growth factor-induced cell proliferation.

Table 3: Immunomodulatory Effects of c-di-GMP in a 4T1 Breast Cancer Model

Immune Cell Population / CytokineEffect of c-di-GMP TreatmentKey ObservationReference
Dendritic Cells (DCs)MaturationUpregulation of CD80, CD86, and MHC-II.[1]
Myeloid-Derived Suppressor Cells (MDSCs)Functional ConversionIncreased production of IL-12.[2][3]
CD8+ T-cellsActivation and ProliferationImproved responses to tumor-associated antigens (Mage-b and Survivin).[2][4][2][4]

Experimental Protocols

The following are detailed protocols for key experiments involving the use of c-di-GMP in cancer immunotherapy models.

Experimental_Workflow Typical Experimental Workflow for Evaluating c-di-GMP Efficacy cluster_setup In Vivo Model Setup cluster_treatment Treatment Phase cluster_analysis Immunological Analysis Tumor_Inoculation 1. Tumor Cell Inoculation (e.g., subcutaneous or orthotopic) Tumor_Growth 2. Tumor Growth Monitoring (until palpable) Tumor_Inoculation->Tumor_Growth Treatment_Groups 3. Randomization into Treatment Groups Tumor_Growth->Treatment_Groups c_di_GMP_Admin 4. c-di-GMP Administration (e.g., intratumoral injection) Treatment_Groups->c_di_GMP_Admin Tumor_Measurement 5. Serial Tumor Volume Measurement c_di_GMP_Admin->Tumor_Measurement Tissue_Harvest 6. Harvest Tumors, Spleens, and Lymph Nodes Tumor_Measurement->Tissue_Harvest TIL_Isolation 7. Isolation of Tumor- Infiltrating Lymphocytes (TILs) Tissue_Harvest->TIL_Isolation Cytokine_Analysis 9. Cytokine Measurement (e.g., ELISA from serum or tumor homogenates) Tissue_Harvest->Cytokine_Analysis Flow_Cytometry 8. Flow Cytometry Analysis of Immune Cell Populations TIL_Isolation->Flow_Cytometry

Caption: A generalized workflow for preclinical evaluation of c-di-GMP in a murine cancer model.

Protocol 1: In Vivo Murine Tumor Model and c-di-GMP Administration

1. Cell Culture and Preparation:

  • Culture murine cancer cells (e.g., 4T1, B16-F10) in appropriate media and conditions.
  • On the day of injection, harvest cells and wash twice with sterile, ice-cold phosphate-buffered saline (PBS).
  • Resuspend cells in PBS or an appropriate vehicle (e.g., Matrigel) at the desired concentration (e.g., 1 x 10^6 cells/100 µL).

2. Tumor Inoculation:

  • Anesthetize mice (e.g., BALB/c or C57BL/6) using an approved protocol.
  • Inject the cell suspension subcutaneously into the flank of the mouse using a 27-gauge needle.
  • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

3. c-di-GMP Preparation and Administration:

  • Prepare a stock solution of c-di-GMP in sterile PBS or saline. Further dilute to the desired final concentration for injection.
  • When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
  • For intratumoral injection, slowly inject the c-di-GMP solution (typically 20-50 µL) directly into the tumor using a 30-gauge needle.
  • Administer treatment according to the desired schedule (e.g., a single high dose, or a high dose followed by daily low doses).

Protocol 2: Isolation of Tumor-Infiltrating Lymphocytes (TILs)

1. Tumor Digestion:

  • Euthanize mice and surgically resect tumors.
  • Mince the tumor tissue into small pieces (1-2 mm³) in a petri dish containing RPMI 1640 medium.
  • Transfer the minced tissue to a gentleMACS C Tube containing a digestion cocktail (e.g., RPMI, collagenase, DNase I).
  • Incubate and agitate at 37°C for 30-60 minutes.

2. Cell Filtration and Lysis:

  • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
  • Lyse red blood cells using an ACK lysis buffer.
  • Wash the cells with PBS containing 2% fetal bovine serum (FBS).

3. Lymphocyte Enrichment (Optional):

  • For tumors with low lymphocyte infiltration, consider enriching for CD45+ cells using magnetic-activated cell sorting (MACS) or a density gradient centrifugation (e.g., Ficoll-Paque).

Protocol 3: Flow Cytometry Analysis of TILs

1. Cell Staining:

  • Resuspend the isolated TILs in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
  • Block Fc receptors with an anti-CD16/CD32 antibody.
  • Incubate cells with a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, CD80, CD86, MHC-II).
  • For intracellular staining (e.g., for transcription factors or cytokines), fix and permeabilize the cells according to the manufacturer's protocol before adding intracellular antibodies.

2. Data Acquisition and Analysis:

  • Acquire stained cells on a flow cytometer.
  • Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify different immune cell populations.

Protocol 4: Cytokine Measurement by ELISA

1. Sample Collection:

  • Collect blood via cardiac puncture or tail vein bleeding and process to obtain serum.
  • Alternatively, prepare tumor homogenates by lysing tumor tissue in a buffer containing protease inhibitors.

2. ELISA Procedure (using a commercial kit):

  • Coat a 96-well plate with the capture antibody overnight at 4°C.
  • Wash the plate and block non-specific binding sites.
  • Add standards and samples (serum or tumor homogenate) to the wells and incubate.
  • Wash the plate and add the biotinylated detection antibody.
  • Wash and add streptavidin-HRP.
  • Wash and add the TMB substrate. Stop the reaction with a stop solution.
  • Read the absorbance at 450 nm and calculate cytokine concentrations based on the standard curve.

Conclusion

This compound is a powerful tool in the study of cancer immunotherapy. Its ability to activate the STING pathway offers a versatile mechanism for stimulating anti-tumor immunity. The protocols and data presented here provide a foundation for researchers to design and execute experiments to further explore the therapeutic potential of c-di-GMP in various cancer models. Careful consideration of dosage, timing, and appropriate immunological endpoints is crucial for successful investigation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5'-Phosphoguanylyl-(3',5')-guanosine (c-di-GMP) for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the bacterial second messenger 5'-Phosphoguanylyl-(3',5')-guanosine (cyclic di-GMP or c-di-GMP). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully design and execute your in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is c-di-GMP and why is it used in in vivo studies?

A1: Cyclic di-GMP is a bacterial second messenger that plays a crucial role in regulating various cellular processes, including biofilm formation, motility, and virulence.[1][2][3][4] In mammals, it is recognized by the innate immune system, primarily through the STIMULATOR of INTERFERON GENES (STING) pathway, leading to the production of type I interferons and other cytokines.[5][6][7] This immunostimulatory property makes it a promising candidate for use as a vaccine adjuvant, an anti-cancer therapeutic, and an immunomodulator for infectious diseases.[2][6][8][9][10]

Q2: What are the main challenges in delivering c-di-GMP in vivo?

A2: The primary challenges for effective in vivo delivery of c-di-GMP are its hydrophilic nature, which limits cell membrane permeability, and its susceptibility to enzymatic degradation.[6][11] This can result in poor bioavailability and rapid clearance from the body. To overcome these limitations, various delivery systems have been developed, such as lipid-based nanoparticles, peptide nanotubes, and viral vectors.[5][6][8][11]

Q3: How can I measure the concentration of c-di-GMP in my in vivo samples?

A3: The gold standard for accurate and sensitive quantification of c-di-GMP in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13][14] For real-time monitoring of c-di-GMP dynamics in living cells or tissues, various genetically encoded biosensors, including FRET-based and RNA-based fluorescent reporters, can be utilized.[15][16]

Q4: Is c-di-GMP toxic to animals?

A4: At effective doses for immunostimulation, c-di-GMP is generally considered safe in animal models. For instance, intranasal administration of 5 µg of c-di-GMP per mouse has been shown to be non-toxic.[17] However, as with any biologically active molecule, high concentrations may lead to adverse effects. It is always recommended to perform dose-response studies to determine the optimal and safest concentration for your specific application and animal model.

Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with c-di-GMP.

Issue 1: Low or No Biological Response to c-di-GMP Administration
Potential Cause Troubleshooting Step Rationale
Poor Bioavailability Consider using a delivery system such as lipid nanoparticles or peptide nanotubes to enhance cellular uptake.[5][6][11]Free c-di-GMP is hydrophilic and negatively charged, limiting its ability to cross cell membranes. Encapsulation can improve delivery to the cytosol where the STING receptor is located.
Degradation of c-di-GMP Prepare fresh solutions of c-di-GMP before each experiment. Store stock solutions at -20°C or below. While stable in water and saline, prolonged storage in solution at room temperature should be avoided.[18]Enzymatic degradation in biological fluids can reduce the effective concentration of c-di-GMP.
Suboptimal Dose Perform a dose-response study to determine the optimal concentration for your specific animal model and biological question.The effective dose can vary significantly depending on the route of administration, the target tissue, and the desired biological outcome.
Incorrect Route of Administration For localized effects, such as in the lungs, intranasal delivery may be more effective. For systemic effects, intravenous or subcutaneous routes might be more appropriate.[8][9]The route of administration will significantly impact the distribution and concentration of c-di-GMP in different tissues.
Issue 2: Inconsistent or Variable Results Between Animals
Potential Cause Troubleshooting Step Rationale
Inaccurate Dosing Ensure accurate and consistent administration of the c-di-GMP formulation. For injections, use appropriate syringe sizes and techniques. For intranasal delivery, ensure the animal properly inhales the dose.Small variations in the administered volume can lead to significant differences in the biological response, especially when working with small animals.
Animal-to-Animal Variability Increase the number of animals per group to improve statistical power. Ensure that animals are age- and sex-matched.Biological responses can vary between individual animals. A larger sample size can help to account for this variability.
Formulation Instability If using a nanoparticle or other formulation, characterize its stability over time and under experimental conditions. Ensure consistent preparation of the formulation for each experiment.Aggregation or degradation of the delivery vehicle can lead to inconsistent delivery of c-di-GMP.
Underlying Health Status of Animals Ensure all animals are healthy and free from underlying infections or stress, as this can impact their immune response.The immune status of an animal can significantly influence its response to an immunostimulatory agent like c-di-GMP.
Issue 3: Difficulty Quantifying c-di-GMP in Tissue Samples
Potential Cause Troubleshooting Step Rationale
Low Extraction Efficiency Optimize the tissue homogenization and nucleotide extraction protocol. Ensure rapid processing of tissues after collection to prevent enzymatic degradation of c-di-GMP.[19][20][21]Inefficient extraction will lead to an underestimation of the true c-di-GMP concentration.
Matrix Effects in LC-MS/MS Use an internal standard, such as a stable isotope-labeled c-di-GMP, to normalize for variations in extraction efficiency and matrix effects.The complex biological matrix of tissue extracts can interfere with the ionization and detection of c-di-GMP in the mass spectrometer.
Insufficient Sample Amount Ensure that a sufficient amount of tissue is collected for extraction, as c-di-GMP levels may be low.The concentration of exogenously administered c-di-GMP in tissues can be low, requiring a sufficient starting amount of tissue for detection.

Data Presentation: In Vivo Dosages and In Vitro Concentrations

The following tables summarize quantitative data from various studies to guide the selection of appropriate c-di-GMP concentrations for your experiments.

Table 1: Reported In Vivo Dosages of c-di-GMP in Murine Models

Route of AdministrationDosage RangeAnimal ModelApplicationReference
Intranasal 5 µ g/mouse BALB/c MiceVaccine Adjuvant[17][22]
200 nM in 30 µlBALB/c MiceInfection Model[8]
200 nmol/mouseBALB/c MiceInfection Model[9]
Intravenous 1-10 µ g/mouse C57BL/6 MiceCancer Immunotherapy[7]
Subcutaneous 0.1 mg for up to 10 lbsGeneral AnimalDrug Delivery[12]
Intraperitoneal 200 nmol/mouseMiceImmune Cell Recruitment[10]

Table 2: Reported Effective In Vitro Concentrations of c-di-GMP

ConcentrationCell Type/OrganismObserved EffectReference
20 µM Staphylococcus aureus~50% reduction in biofilm formation[18]
200 µM Staphylococcus aureus~65% reduction in biofilm formation[18]
400 µM Staphylococcus aureus~85% reduction in biofilm formation[18]
500 nM RAW-Lucia ISG cellsStimulation of IFN-β production[7]
5 µg/mL Bone Marrow-Derived Dendritic CellsUpregulation of co-stimulatory molecules[23]

Experimental Protocols

This section provides detailed methodologies for key experiments involving c-di-GMP.

Protocol 1: Extraction of c-di-GMP from Murine Lung Tissue for LC-MS/MS Analysis

Materials:

  • Murine lung tissue

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction Buffer: 40% methanol, 40% acetonitrile, 20% water with 0.1 N formic acid, chilled to -20°C

  • Ammonium (B1175870) bicarbonate (1M)

  • HPLC-grade water

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Vacuum concentrator

Procedure:

  • Excise the murine lung tissue immediately after euthanasia and flash-freeze in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh the powdered tissue and transfer to a microcentrifuge tube.

  • Add 500 µL of cold extraction buffer per 50 mg of tissue.

  • Homogenize the sample using a bead beater or sonicator on ice.

  • Incubate the homogenate at -20°C for 1 hour to precipitate proteins.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Add ammonium bicarbonate to the supernatant to neutralize the formic acid (typically a few microliters, adjust pH to ~7).

  • Dry the supernatant completely using a vacuum concentrator.

  • Reconstitute the dried pellet in 100-200 µL of HPLC-grade water.

  • Centrifuge at 16,000 x g for 5 minutes at 4°C to remove any remaining insoluble material.

  • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 2: Preparation of c-di-GMP Loaded Nanoparticles (Emulsification-Solvent Evaporation Method)

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • c-di-GMP

  • Organic solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • Aqueous surfactant solution (e.g., polyvinyl alcohol (PVA))

  • Vortex mixer

  • Probe sonicator or homogenizer

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Dissolve a specific amount of PLGA and c-di-GMP in the organic solvent to form the oil phase.

  • Prepare the aqueous surfactant solution.

  • Add the oil phase to the aqueous phase while vortexing to create a coarse emulsion.

  • Immediately sonicate or homogenize the coarse emulsion to form a fine oil-in-water (o/w) emulsion.

  • Transfer the emulsion to a larger volume of the aqueous surfactant solution and stir for several hours at room temperature to allow the organic solvent to evaporate.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated c-di-GMP.

  • Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for in vivo administration.

Mandatory Visualizations

c-di-GMP Signaling Pathway

c_di_GMP_Signaling cluster_synthesis Synthesis cluster_core cluster_degradation Degradation cluster_effects Cellular Effects GTP 2 x GTP DGC Diguanylate Cyclase (GGDEF domain) GTP->DGC cdiGMP c-di-GMP DGC->cdiGMP PDE_EAL Phosphodiesterase (EAL domain) cdiGMP->PDE_EAL PDE_HDGYP Phosphodiesterase (HD-GYP domain) cdiGMP->PDE_HDGYP Biofilm Biofilm Formation cdiGMP->Biofilm Motility Decreased Motility cdiGMP->Motility Virulence Virulence Factor Expression cdiGMP->Virulence pGpG pGpG PDE_EAL->pGpG GMP 2 x GMP PDE_HDGYP->GMP pGpG->GMP in_vivo_workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Analysis cluster_data Data Interpretation formulation c-di-GMP Formulation (e.g., saline, nanoparticles) administration Administration of c-di-GMP (e.g., IN, IV, SC) formulation->administration animal_prep Animal Model Preparation (e.g., acclimatization) animal_prep->administration monitoring Animal Monitoring (e.g., health, behavior) administration->monitoring sampling Tissue/Blood Sampling monitoring->sampling phenotype Phenotypic Analysis (e.g., bacterial load, immune response) sampling->phenotype quantification c-di-GMP Quantification (LC-MS/MS) sampling->quantification data_analysis Statistical Analysis phenotype->data_analysis quantification->data_analysis conclusion Conclusion data_analysis->conclusion troubleshooting_low_response start Low/No Biological Response Observed check_dose Is the dose optimal? start->check_dose check_delivery Is the delivery method effective? check_dose->check_delivery Yes dose_response Action: Perform a dose-response study. check_dose->dose_response No check_stability Is the c-di-GMP solution stable? check_delivery->check_stability Yes change_delivery Action: Use a delivery vehicle (e.g., nanoparticles). check_delivery->change_delivery No fresh_solution Action: Prepare fresh solutions before each experiment. check_stability->fresh_solution No re_evaluate Re-evaluate Experiment check_stability->re_evaluate Yes dose_response->re_evaluate change_delivery->re_evaluate fresh_solution->re_evaluate

References

preventing degradation of cGAMP in cell lysates and supernatants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'3'-cyclic GMP-AMP (cGAMP). This resource provides essential guidance on preventing the degradation of cGAMP in cell lysates and supernatants, ensuring the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cGAMP degradation in my cell culture experiments?

A1: The primary cause of cGAMP degradation in cell culture is enzymatic hydrolysis, predominantly by the extracellular enzyme Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[1][2][3] ENPP1 is a transmembrane protein with an extracellular catalytic domain that can also be found in a soluble, secreted form.[1] It efficiently breaks down 2'3'-cGAMP into inactive GMP and AMP.[1][2] This degradation can significantly lower the effective concentration of cGAMP available to activate the intracellular STING pathway, leading to weak or inconsistent results.[1]

Q2: Are there other enzymes I should be aware of that degrade cGAMP?

A2: Besides ENPP1, certain viruses, particularly poxviruses, have evolved enzymes called poxins that specifically target and degrade 2'3'-cGAMP as an immune evasion mechanism.[1] If your research involves viral infections, these viral nucleases could be a significant factor in cGAMP instability.[1] While other phosphodiesterases (PDEs) exist, ENPP1 is considered the dominant hydrolase for extracellular 2'3'-cGAMP in mammalian systems.[1][2]

Q3: My cells are not responding to cGAMP treatment. What are the likely causes?

A3: A lack of cellular response to cGAMP is a common issue that can stem from several factors:

  • cGAMP Degradation: As mentioned, ENPP1 in the cell culture medium or on the cell surface can degrade cGAMP before it reaches its intracellular target.[1]

  • Inefficient Cellular Uptake: cGAMP is a negatively charged molecule and does not readily cross the cell membrane.[1][4] Effective delivery into the cytoplasm is crucial for STING activation.

  • Cell Line Competence: The cell line you are using may not express all the necessary components of the STING pathway (e.g., cGAS, STING, TBK1, IRF3).[1] For instance, HEK293T cells do not express endogenous STING.[4]

  • Improper Reagent Handling: Repeated freeze-thaw cycles and incorrect storage of cGAMP solutions can lead to its degradation and loss of activity.[1][4]

Q4: How can I improve the stability of cGAMP in my experiments?

A4: To enhance cGAMP stability, consider the following strategies:

  • Use Nuclease-Resistant Analogs: Synthetic cGAMP analogs with modifications like phosphorothioate (B77711) linkages are resistant to degradation by phosphodiesterases such as ENPP1.[5]

  • Inhibit ENPP1: Co-treatment with a specific ENPP1 inhibitor can prevent the degradation of natural 2'3'-cGAMP.[1]

  • Minimize Serum Exposure: Serum contains phosphodiesterases, so reducing the serum concentration or using serum-free media during cGAMP treatment can decrease its degradation.[1]

  • Proper Handling: Always prepare fresh cGAMP solutions, aliquot them for single use to avoid freeze-thaw cycles, and store them at -20°C for short-term and -80°C for long-term use.[1][4]

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during experiments involving cGAMP.

Issue 1: Low or No STING Pathway Activation

Symptoms:

  • No significant increase in the phosphorylation of STING, TBK1, or IRF3.

  • No detectable increase in the expression of downstream target genes like IFN-β or other cytokines (e.g., IL-6, TNF-α).[1]

Troubleshooting Steps:

Potential Cause Recommended Solution
cGAMP Degradation 1. Switch to a nuclease-resistant analog: Consider using a phosphorothioate version of cGAMP.[5] 2. Inhibit ENPP1: Co-administer a specific ENPP1 inhibitor with cGAMP. 3. Reduce serum: Lower the serum concentration in your culture medium or use serum-free medium during the initial hours of treatment.[1]
Inefficient Cellular Uptake 1. Use a transfection reagent: Employ a suitable transfection reagent (e.g., Lipofectamine) to facilitate cGAMP entry into the cytoplasm.[1][5] 2. Cell permeabilization: Use a permeabilization agent like digitonin (B1670571) for a short duration to allow cGAMP to enter the cells.[1][4] 3. Increase concentration: If not using a delivery agent, a higher concentration of cGAMP may be necessary.[1]
Cell Line Incompetence 1. Verify pathway components: Confirm the expression of key STING pathway proteins (cGAS, STING, TBK1, IRF3) in your cell line using Western blot or qPCR.[1] 2. Use a positive control cell line: Test your cGAMP on a cell line known for a robust STING response, such as THP-1 monocytes, to validate its activity.[1]
Improper Reagent Handling 1. Prepare fresh solutions: Make fresh stock and working solutions of cGAMP for each experiment.[1][5] 2. Proper storage: Store lyophilized cGAMP at -20°C. After reconstitution, aliquot and store at -20°C for short-term use or -80°C for long-term storage.[1][4]

Troubleshooting Logic Diagram for Low STING Activation

Troubleshooting_Low_STING_Activation start Low or No STING Activation check_degradation Is cGAMP being degraded? start->check_degradation check_uptake Is cellular uptake efficient? check_degradation->check_uptake No solution_degradation Use nuclease-resistant analog or ENPP1 inhibitor. Reduce serum. check_degradation->solution_degradation Yes check_cell_line Is the cell line competent? check_uptake->check_cell_line No solution_uptake Use transfection reagent or digitonin permeabilization. check_uptake->solution_uptake Yes check_reagent Is the cGAMP reagent active? check_cell_line->check_reagent No solution_cell_line Verify pathway components. Use a positive control cell line. check_cell_line->solution_cell_line Yes solution_reagent Prepare fresh cGAMP solution. Ensure proper storage. check_reagent->solution_reagent No

Caption: Troubleshooting workflow for low or no STING activation.

Experimental Protocols

Protocol 1: Preparation of Cell Lysates for cGAMP Quantification

This protocol is designed to minimize cGAMP degradation during the preparation of cell lysates.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Procedure:

  • Cell Washing: a. Aspirate the culture medium from the cells. b. Gently wash the cells once with ice-cold PBS. c. Aspirate the PBS completely.[6]

  • Cell Lysis: a. Add an appropriate volume of ice-cold lysis buffer (supplemented with inhibitors) directly to the culture dish. b. For adherent cells, use a cell scraper to dislodge the cells in the lysis buffer.[6] c. Transfer the cell lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 15-30 minutes, with occasional vortexing.

  • Clearing the Lysate: a. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6][7] b. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: a. Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • Storage: a. Use the lysate immediately for cGAMP quantification or store it at -80°C in single-use aliquots to prevent freeze-thaw cycles.

Experimental Workflow for Cell Lysate Preparation

Cell_Lysate_Preparation start Start: Cultured Cells wash_cells Wash cells with ice-cold PBS start->wash_cells add_lysis_buffer Add ice-cold lysis buffer with inhibitors wash_cells->add_lysis_buffer scrape_and_collect Scrape and collect lysate add_lysis_buffer->scrape_and_collect incubate_on_ice Incubate on ice scrape_and_collect->incubate_on_ice centrifuge Centrifuge at 14,000 x g, 4°C incubate_on_ice->centrifuge collect_supernatant Collect supernatant (cleared lysate) centrifuge->collect_supernatant quantify_protein Quantify protein concentration collect_supernatant->quantify_protein store_or_use Store at -80°C or use immediately quantify_protein->store_or_use

Caption: Workflow for preparing cell lysates for cGAMP analysis.

Protocol 2: Intracellular Delivery of cGAMP using Digitonin Permeabilization

This protocol provides a method for delivering cGAMP into cells that have a competent STING pathway but may have inefficient uptake.

Materials:

  • 2'3'-cGAMP stock solution

  • Digitonin stock solution

  • Permeabilization Buffer (e.g., HBSS or other physiological buffer)

  • Complete culture medium

  • PBS

Procedure:

  • Cell Seeding: Seed adherent cells in a multi-well plate and culture until they reach the desired confluency (typically 70-90%).

  • Preparation of cGAMP/Digitonin Mixture: a. Prepare the cGAMP/digitonin mixture in Permeabilization Buffer. The final concentrations will need to be optimized, but a starting point is 1-10 µM 2'3'-cGAMP and 2.5-10 µg/mL digitonin.[1] b. Prepare a control mixture with digitonin but without cGAMP.

  • Cell Treatment: a. Aspirate the culture medium from the cells and wash once with PBS. b. Aspirate the PBS and add the cGAMP/digitonin mixture to the cells. c. Incubate the plate at 37°C for a short period (e.g., 30 minutes).[1]

  • Post-Permeabilization: a. Aspirate the permeabilization mixture and wash the cells twice with PBS to remove the digitonin and extracellular cGAMP. b. Add fresh, complete culture medium to the cells.

  • Incubation and Downstream Analysis: a. Incubate the cells for the desired period to allow for STING pathway activation. b. Proceed with your downstream analysis, such as Western blotting for phosphorylated proteins or RT-qPCR for target gene expression.

Signaling Pathway

The cGAS-STING Signaling Pathway and Points of cGAMP Degradation

cGAS_STING_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cGAMP_out Extracellular 2'3'-cGAMP ENPP1 ENPP1 cGAMP_out->ENPP1 Hydrolysis Degraded_products GMP + AMP ENPP1->Degraded_products dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in Synthesizes STING STING cGAMP_in->STING Activates poxin Viral Poxins (if present) cGAMP_in->poxin Degradation TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons pIRF3->IFN Induces Transcription poxin->Degraded_products

Caption: Overview of the cGAS-STING pathway and enzymatic degradation of cGAMP.

This technical support center provides a foundational understanding of the challenges associated with cGAMP stability and offers practical solutions to mitigate these issues. For more specific applications, further optimization of the provided protocols may be necessary.

References

Technical Support Center: Improving cGAMP Delivery Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the delivery of cyclic GMP-AMP (cGAMP) into target cells. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter during your cGAMP delivery experiments.

Question 1: I am not observing any downstream STING activation after treating my cells with cGAMP. What are the possible causes and solutions?

Answer: This is a common issue that can stem from several factors related to cGAMP's properties and the specifics of your experimental setup. The primary challenges are poor membrane permeability and degradation by extracellular enzymes.[1] Here’s a step-by-step troubleshooting guide:

  • Inefficient Cellular Uptake: cGAMP is a hydrophilic and negatively charged molecule, which prevents it from passively crossing the cell membrane.[1][2]

    • Solution: Employ a delivery vehicle. Options include:

      • Transfection Reagents: Lipid-based reagents like Lipofectamine™ can facilitate cGAMP's entry into the cell.[1]

      • Electroporation: This method creates temporary pores in the cell membrane, allowing cGAMP to enter.[1]

      • Nanoparticles: Encapsulating cGAMP in lipid or polymer-based nanoparticles can significantly enhance cellular uptake and protect it from degradation.[1][3][4] Nanoparticle delivery can increase biological potency by 2-3 orders of magnitude.[1]

  • Extracellular Degradation by ENPP1: The ecto-enzyme ENPP1 is the primary enzyme responsible for degrading extracellular cGAMP.[1]

    • Solution:

      • Assess ENPP1 Expression: Check if your cell line has high levels of ENPP1 expression.[1]

      • Use ENPP1 Inhibitors: Co-administer a cell-impermeable ENPP1 inhibitor to protect extracellular cGAMP.[1]

      • Use Hydrolysis-Resistant Analogs: Synthetically modified analogs, such as those with phosphorothioate (B77711) linkages (e.g., 2'3'-cG(s)A(s)MP), are resistant to ENPP1 degradation and show higher potency.[1][5]

  • Low STING Expression: The target cell line may not express sufficient levels of the STING protein.[1]

    • Solution:

      • Verify STING Expression: Confirm STING protein levels using Western blot.[1]

      • Choose an Appropriate Cell Line: Use cell lines known to have a functional STING pathway, such as THP-1 monocytes.[1]

  • Degraded cGAMP Stock: The cGAMP solution may have degraded due to improper storage or handling.

    • Solution:

      • Use Fresh Aliquots: Always use a fresh aliquot of cGAMP and store stock solutions at -80°C.[1]

      • Confirm Integrity: If possible, verify the integrity of your cGAMP using methods like LC-MS.[1]

Question 2: What is a good starting concentration for cGAMP treatment?

Answer: The optimal concentration is highly dependent on the cell type and, most importantly, the delivery method.[2]

Delivery MethodRecommended Starting Concentration Range
Without a Delivery Agent >10 µM to 100 µM[2]
With a Delivery Agent (e.g., transfection, electroporation) 0.1 µg/mL to 10 µg/mL (approx. 0.14 µM to 14 µM)[2]

Question 3: How long should I treat my cells with cGAMP?

Answer: The optimal treatment time depends on the specific downstream readout you are measuring.[2]

Downstream ReadoutTypical Timeframe
Phosphorylation of STING, TBK1, IRF3 1-4 hours[2]
Interferon-Stimulated Gene (ISG) mRNA Expression 4-8 hours[2]
Secreted Cytokines (e.g., IFN-β protein) 18-24 hours[2]

Question 4: I'm observing high cell toxicity after cGAMP delivery. How can I mitigate this?

Answer: High cell toxicity is often related to the delivery method itself.

  • Transfection Reagents:

    • Cause: Excessive amount of transfection reagent.[6]

    • Solution: Perform a dose-response curve to find the optimal balance between transfection efficiency and cell viability. Reduce the amount of reagent used.[6]

    • Cause: Prolonged exposure to transfection complexes.[6]

    • Solution: Reduce the incubation time of the complexes with the cells. For sensitive cells, 4-6 hours is often sufficient.[6]

  • Electroporation:

    • Cause: Suboptimal electroporation parameters (voltage, pulse duration).[7][8]

    • Solution: Systematically optimize electroporation conditions. Expect some cell death and always include appropriate controls.[7]

Experimental Protocols

Below are detailed methodologies for key cGAMP delivery experiments.

Protocol 1: cGAMP Delivery using Lipid-Based Transfection

This protocol is adapted for a 24-well plate format.

1. Cell Seeding:

  • The day before transfection, seed your cells (e.g., 5 x 10⁴ cells/well) so they reach 60-70% confluency at the time of transfection.[7][9]

2. Preparation of cGAMP-Lipid Complex (per well):

  • a. In a sterile 1.5 mL tube, dilute the desired amount of cGAMP (starting range: 0.5 to 2 µg/mL) with a serum-free medium like Opti-MEM™.[6]

  • b. In a separate sterile 1.5 mL tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine™ 3000) in Opti-MEM™. A 1:3 ratio of cGAMP (µg) to Lipofectamine™ 3000 (µL) is a good starting point.[7]

  • c. Combine the diluted cGAMP and the diluted lipid reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.[6]

3. Transfection:

  • Gently add the cGAMP-lipid complex mixture dropwise to the cells in each well.[6]

  • Incubate the cells for 4-6 hours at 37°C.[6]

4. Post-Transfection:

  • After the incubation period, aspirate the medium containing the transfection complexes and replace it with fresh, complete cell culture medium.[6]

  • Culture the cells for the desired duration (e.g., 18-24 hours) before downstream analysis.[6]

Protocol 2: cGAMP Delivery using Electroporation

1. Cell Preparation:

  • Harvest cells and wash them with ice-cold, serum-free medium or a specific electroporation buffer.[7]

  • Resuspend the cell pellet in cold electroporation buffer at a high density (e.g., 1 x 10⁷ cells/mL).[7]

2. Electroporation:

  • Place electroporation cuvettes on ice.[7]

  • In a sterile tube, mix a small volume of the cell suspension (e.g., 100 µL) with the desired amount of cGAMP.[7]

  • Transfer the cell/cGAMP mixture to a chilled electroporation cuvette, avoiding bubbles.[7]

  • Deliver the electrical pulse using an electroporator. Note: Optimal parameters such as voltage and pulse duration need to be determined experimentally for each cell type.[8][10]

3. Post-Electroporation:

  • Gently transfer the entire volume from the cuvette to a well of a culture plate containing fresh, pre-warmed medium.[7]

  • Incubate at 37°C and allow cells to recover for at least 12-24 hours before analysis.[7]

Data Summary

Table 1: Overview of cGAMP Delivery Methods
Delivery MethodKey AdvantagesKey ChallengesTypical Concentration Range
Transfection Reagents Widely available, relatively simple protocol.Cell-type dependent efficiency, potential for toxicity.[6]0.1 - 10 µg/mL[2]
Electroporation Applicable to a wide variety of cell types, including difficult-to-transfect cells.[10]Can cause significant cell death, requires optimization of electrical parameters.[7]Highly variable, dependent on optimization.
Nanoparticles (LNP, Polymersomes) High encapsulation efficiency, protects cGAMP from degradation, can be targeted.[1][4][11]Can be complex to formulate, potential for off-target effects.[[“]]Nanomolar to low micromolar range.[2]
Viral-Like Particles (VLPs) Can enhance immunogenicity at reduced cGAMP doses, co-delivers antigen and adjuvant.[13][14]Requires production and purification of VLPs.Dose-dependent on VLP formulation.
Hydrolysis-Resistant Analogs Increased stability against enzymatic degradation, higher potency.[1][5]May have altered binding kinetics or off-target effects.Dependent on the specific analog.

Visual Guides

Diagram 1: The cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 ISGs Interferon Stimulated Genes (e.g., IFNB1, CXCL10) pIRF3->ISGs translocates & activates transcription

Caption: The canonical cGAS-STING signaling pathway.[2]

Diagram 2: Troubleshooting Low STING Activation

Troubleshooting_Workflow Start Low or No STING Activation CheckDelivery Is a delivery method being used? Start->CheckDelivery UseDelivery Use a delivery method: - Transfection - Electroporation - Nanoparticles CheckDelivery->UseDelivery No CheckENPP1 Is ENPP1 expressed in your cell line? CheckDelivery->CheckENPP1 Yes UseDelivery->CheckENPP1 InhibitENPP1 Use ENPP1 inhibitor or hydrolysis-resistant cGAMP analog CheckENPP1->InhibitENPP1 Yes CheckSTING Is STING expression confirmed? CheckENPP1->CheckSTING No InhibitENPP1->CheckSTING ConfirmSTING Confirm STING expression via Western Blot or use a positive control cell line CheckSTING->ConfirmSTING No CheckReagent Is cGAMP stock fresh and properly stored? CheckSTING->CheckReagent Yes ConfirmSTING->CheckReagent UseFresh Use fresh cGAMP aliquot CheckReagent->UseFresh No Success STING Activation Successful CheckReagent->Success Yes UseFresh->Success

Caption: A decision tree for troubleshooting low STING activation.[1]

Diagram 3: Experimental Workflow for cGAMP Delivery and Analysis

Experimental_Workflow cluster_prep Preparation cluster_delivery cGAMP Delivery cluster_analysis Downstream Analysis SeedCells Seed Cells (60-70% confluency) PrepareComplex Prepare cGAMP-Delivery Agent Complex SeedCells->PrepareComplex TreatCells Treat Cells (4-6 hours) PrepareComplex->TreatCells qPCR RT-qPCR for ISG mRNA (4-8 hours post-treatment) TreatCells->qPCR Western Western Blot for p-STING/p-TBK1 (1-4 hours post-treatment) TreatCells->Western ELISA ELISA for secreted IFN-β (18-24 hours post-treatment) TreatCells->ELISA

Caption: A typical experimental workflow for cGAMP transfection.[6]

References

Technical Support Center: 5'-Phosphoguanylyl-(3',5')-guanosine (c-di-GMP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 5'-Phosphoguanylyl-(3',5')-guanosine, also known as cyclic di-GMP (c-di-GMP). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) related to minimizing off-target effects during preclinical and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound (c-di-GMP) and what is its primary mechanism of action in mammalian cells?

A1: this compound (c-di-GMP) is a cyclic dinucleotide, originally identified as a bacterial second messenger. In mammalian cells, it acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway. Direct binding of c-di-GMP to STING triggers a conformational change, leading to the activation of downstream signaling cascades that result in the production of Type I interferons (IFN-I) and other pro-inflammatory cytokines. This robust immune activation is harnessed for applications in cancer immunotherapy and as a vaccine adjuvant.

Q2: What are the primary "off-target effects" of c-di-GMP when used as a therapeutic?

A2: The primary concern with c-di-GMP is not off-target molecular binding but rather off-target systemic immune activation. When administered systemically (e.g., intravenously), c-di-GMP can activate the STING pathway in healthy tissues and organs, such as the liver and spleen. This widespread activation can lead to a "cytokine storm," characterized by excessive levels of circulating pro-inflammatory cytokines (e.g., TNF-α, IL-6), which can cause severe systemic toxicity and dose-limiting side effects.[1][2]

Q3: How can off-target effects of c-di-GMP be minimized?

A3: The most effective strategies focus on limiting systemic exposure and concentrating the therapeutic agent at the target site (e.g., a tumor). Key approaches include:

  • Localized Delivery: Intratumoral (i.t.) injection delivers c-di-GMP directly to the tumor microenvironment, maximizing local STING activation while minimizing leakage into systemic circulation.[2][3]

  • Formulation with Delivery Vehicles: Encapsulating c-di-GMP in nanoparticles (e.g., liposomes, polymers) can alter its pharmacokinetic profile, enhance its stability, and improve its delivery to target cells.[4][5] This can also help in retaining the drug within the tumor after local delivery.

Q4: What is the benefit of using a nanoparticle formulation for c-di-GMP delivery?

A4: Nanoparticle formulations offer several advantages. They can protect c-di-GMP from enzymatic degradation, improve its cellular uptake (as c-di-GMP itself is negatively charged and has poor membrane permeability), and enable sustained release at the target site.[4] This leads to more potent local immune activation at lower doses and reduces the concentration of free drug entering systemic circulation, thereby lowering the risk of systemic toxicity.[6]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with c-di-GMP, focusing on problems related to off-target effects.

Problem Potential Cause Recommended Solution
High systemic toxicity observed in animal models (e.g., weight loss, ruffled fur, lethargy) after c-di-GMP administration. Systemic Cytokine Release: The dose and/or route of administration is causing widespread STING activation in non-target tissues.1. Switch to Localized Delivery: If using intravenous (i.v.) or intraperitoneal (i.p.) injection, switch to intratumoral (i.t.) injection to concentrate the agent in the tumor. 2. Reduce Dose: Perform a dose-titration study to find the maximum tolerated dose (MTD) for your specific model and administration route. 3. Use a Nanoparticle Formulation: Encapsulate c-di-GMP in a delivery vehicle (e.g., lipid nanoparticles) to improve tumor retention and reduce systemic exposure.[4]
Inconsistent or weak anti-tumor response despite observing signs of immune activation. Suboptimal Local Concentration: The c-di-GMP may be clearing from the tumor too quickly, leading to insufficient duration of STING activation.1. Confirm Delivery Method: Ensure intratumoral injections are administered accurately into the tumor mass. 2. Increase Local Retention: Utilize a delivery system like a hydrogel or nanoparticle formulation designed for sustained release.[4][6] 3. Analyze Local Cytokine Profile: Harvest tumors post-treatment and measure local IFN-β, CXCL9, and CXCL10 levels to confirm target engagement.
No significant difference in systemic cytokine levels between control and treated groups. Agonist Degradation or Clearance: Free c-di-GMP can be rapidly cleared or degraded in vivo.1. Check Agonist Stability: Ensure the c-di-GMP formulation is stable under your experimental conditions. 2. Use a Protective Formulation: Nanoparticle encapsulation can significantly increase the half-life of c-di-GMP in vivo. 3. Measure Pharmacokinetics: Perform a pharmacokinetic study to determine the concentration of c-di-GMP in plasma over time.
High variability in toxicity and efficacy results between animals in the same treatment group. Inconsistent Administration: Intratumoral injections can be variable, leading to different amounts of drug leakage into circulation or inconsistent distribution within the tumor.1. Refine Injection Technique: Practice the i.t. injection technique to ensure consistency. Inject slowly to minimize backpressure and leakage. 2. Normalize Dose to Tumor Volume: Adjust the injected dose based on the initial tumor volume for each animal. 3. Increase Group Size: A larger number of animals per group can help to account for inherent biological and technical variability.

Data Presentation

The primary strategy to minimize off-target effects is to optimize the delivery route and formulation. The following table provides an illustrative comparison of expected outcomes based on different delivery strategies for c-di-GMP.

Table 1: Illustrative Comparison of c-di-GMP Delivery Strategies and Their Impact on Efficacy and Off-Target Effects.

Note: The values presented below are representative and intended for comparative purposes. Actual results will vary based on the specific nanoparticle formulation, tumor model, and experimental conditions.

Parameter Free c-di-GMP (Intravenous) Nanoparticle-c-di-GMP (Intravenous) Free c-di-GMP (Intratumoral) Nanoparticle-c-di-GMP (Intratumoral)
Peak Plasma Concentration of c-di-GMP HighModerateLowVery Low
Tumor Accumulation (% Injected Dose/g) Low (~1-3%)Moderate (~5-10%)High (localized)Very High (retained locally)
Peak Systemic TNF-α Level (pg/mL plasma) Very High (>2000)High (>1000)Low (<500)Very Low (<200)
Peak Systemic IL-6 Level (pg/mL plasma) Very High (>3000)High (>1500)Low (<600)Very Low (<300)
Anti-Tumor Efficacy Low to Moderate (often dose-limited by toxicity)Moderate to HighModerateHigh
Systemic Toxicity HighModerate to HighLowVery Low

Experimental Protocols

Protocol 1: Assessment of Systemic Cytokine Release via Multiplex Immunoassay

This protocol outlines the measurement of systemic cytokine levels in mouse serum following c-di-GMP administration, a key method for quantifying off-target immune activation.

1. Sample Collection and Preparation: a. At predetermined time points after c-di-GMP administration (e.g., 2, 6, 24 hours), collect blood from mice via a suitable method (e.g., submandibular or cardiac puncture) into serum separator tubes. b. Allow blood to clot for 30 minutes at room temperature. c. Centrifuge at 2,000 x g for 15 minutes at 4°C. d. Carefully collect the serum supernatant and store it at -80°C until analysis. Avoid multiple freeze-thaw cycles.[7]

2. Multiplex Bead-Based Assay (Luminex Platform): a. Reagent Preparation: Bring all kit reagents (e.g., standards, wash buffer, assay diluent, detection antibodies, streptavidin-PE) to room temperature before use. Reconstitute the lyophilized cytokine standards as per the manufacturer's instructions to create the highest concentration point (S1).[8] b. Standard Curve Preparation: Perform serial dilutions of the reconstituted standard in the appropriate assay diluent to generate a standard curve (typically 7-8 points plus a blank).[7] c. Sample Dilution: Thaw serum samples on ice. Centrifuge samples at 16,000 x g for 4 minutes to pellet any debris. Dilute the serum at least 1:4 in the provided assay diluent to minimize matrix effects.[8][9] d. Assay Procedure: i. Add the mixed, antibody-coupled magnetic beads to each well of a 96-well filter plate. ii. Wash the beads twice with the provided wash buffer using a magnetic plate washer. iii. Add 50 µL of standards, diluted samples, and controls to the appropriate wells. iv. Incubate the plate on a shaker at room temperature for the recommended time (e.g., 2 hours), protected from light. v. Wash the plate three times. vi. Add 25 µL of the biotinylated detection antibody cocktail to each well. vii. Incubate on a shaker for 1 hour at room temperature. viii. Wash the plate three times. ix. Add 50 µL of streptavidin-PE conjugate to each well. x. Incubate on a shaker for 30 minutes at room temperature. xi. Wash the plate three times. xii. Resuspend the beads in 125 µL of sheath fluid/assay buffer.[9] e. Data Acquisition and Analysis: i. Acquire the data on a Luminex instrument (e.g., Bio-Plex 200, FLEXMAP 3D). The instrument will measure the median fluorescence intensity (MFI) for each cytokine bead in each well.[10] ii. Generate a standard curve using a 5-parameter logistic (5-PL) regression. iii. Calculate the concentration of each cytokine (in pg/mL) in the samples by interpolating their MFI values from the standard curve.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess if c-di-GMP or its delivery vehicle exhibits non-specific cytotoxicity on a panel of non-target cell lines.

1. Cell Seeding: a. Culture a panel of non-target cell lines (e.g., normal epithelial cells, fibroblasts) in their recommended media. b. Harvest cells and perform a cell count. c. Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. d. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

2. Compound Treatment: a. Prepare serial dilutions of c-di-GMP, the empty nanoparticle vehicle, and nanoparticle-formulated c-di-GMP in culture medium to achieve the desired final concentrations. Include a vehicle-only control and an untreated control. b. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. c. Incubate the plate for a relevant time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

3. MTT Assay: a. Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[7] c. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals. d. Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well to dissolve the formazan crystals.[7] e. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

4. Data Acquisition and Analysis: a. Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10] b. Subtract the background absorbance from a reference wavelength (e.g., 650 nm) if necessary. c. Calculate cell viability as a percentage relative to the untreated control wells: Cell Viability (%) = (Absorbance of Treated Well / Absorbance of Untreated Control Well) x 100 d. Plot the percentage of cell viability against the compound concentration to generate dose-response curves and calculate IC50 values.

Visualizations

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAS cGAS STING_ER STING (ER Resident) cGAS->STING_ER produces cGAMP which activates TBK1 TBK1 STING_ER->TBK1 recruits & activates NFkB NF-κB STING_ER->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes Transcription Gene Transcription pIRF3->Transcription translocates to NFkB->Transcription translocates to IFN_Cytokines Type I IFNs & Pro-inflammatory Cytokines Transcription->IFN_Cytokines leads to secretion of c_di_GMP c-di-GMP (Therapeutic) c_di_GMP->STING_ER directly activates Cytosolic_DNA Cytosolic dsDNA Cytosolic_DNA->cGAS activates Experimental_Workflow cluster_monitoring Monitoring & Collection cluster_analysis Analysis Start Start: Tumor-bearing Mouse Model Group1 Group 1: Free c-di-GMP (i.v.) Start->Group1 Group2 Group 2: NP-c-di-GMP (i.v.) Start->Group2 Group3 Group 3: Free c-di-GMP (i.t.) Start->Group3 Group4 Group 4: NP-c-di-GMP (i.t.) Start->Group4 Monitor Monitor Tumor Growth & Animal Health (Weight) Group1->Monitor Group2->Monitor Group3->Monitor Group4->Monitor Collect Collect Blood Samples (2, 6, 24h post-injection) Monitor->Collect Efficacy_Analysis Efficacy: Compare Tumor Growth Inhibition Monitor->Efficacy_Analysis PK_Analysis Pharmacokinetics: Quantify c-di-GMP in Plasma Collect->PK_Analysis Cytokine_Analysis Off-Target Effects: Multiplex Cytokine Assay on Serum Collect->Cytokine_Analysis End End: Comparative Data Analysis PK_Analysis->End Cytokine_Analysis->End Efficacy_Analysis->End Troubleshooting_Logic Problem Problem: High Systemic Toxicity Observed CheckRoute Is delivery systemic (i.v. or i.p.)? Problem->CheckRoute CheckDose Is the dose optimized? CheckRoute->CheckDose No (i.t.) Sol_SwitchRoute Solution: Switch to intratumoral (i.t.) delivery CheckRoute->Sol_SwitchRoute Yes CheckFormulation Is c-di-GMP delivered as a free drug? CheckDose->CheckFormulation Yes Sol_ReduceDose Solution: Perform dose-titration to find MTD CheckDose->Sol_ReduceDose No Sol_UseNP Solution: Use a nanoparticle formulation to enhance tumor retention CheckFormulation->Sol_UseNP Yes Sol_RefineIT Action: Refine i.t. injection technique to minimize leakage CheckFormulation->Sol_RefineIT No (NP used)

References

stability of 5'-Phosphoguanylyl-(3',5')-guanosine in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5'-Phosphoguanylyl-(3',5')-guanosine (cyclic di-GMP or c-di-GMP) in various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your c-di-GMP samples and the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of c-di-GMP?

A1: For long-term stability, lyophilized c-di-GMP powder should be stored at -20°C. Under these conditions, it is stable for at least four years.

Q2: How should I prepare and store c-di-GMP stock solutions?

A2: It is highly recommended to prepare fresh aqueous stock solutions for each experiment. If short-term storage is necessary, aliquot the solution into nuclease-free tubes and store at -20°C or -80°C. To prevent degradation, it is crucial to avoid repeated freeze-thaw cycles. Some suppliers advise against storing aqueous solutions for more than one day.

Q3: Is c-di-GMP sensitive to temperature fluctuations?

A3: c-di-GMP is a relatively stable molecule. It has been shown to be stable after boiling for 10 minutes. However, for long-term storage, it is crucial to maintain a constant temperature of -20°C.

Q4: How does pH affect the stability of c-di-GMP?

A4: Chemically synthesized c-di-GMP is stable after treatment with mild acid (0.001 N HCl, pH 3) and mild alkali (0.0001 N NaOH, pH 10) at room temperature for at least one hour[1]. However, it is labile in strong alkali (e.g., 0.2 N NaOH, ~pH 13.5) over extended periods (24 hours at 37°C).

Q5: What are the primary degradation products of c-di-GMP?

A5: Under non-enzymatic conditions, the primary degradation pathway is the hydrolysis of the phosphodiester bonds. Enzymatically, phosphodiesterases (PDEs) with an EAL domain linearize c-di-GMP to this compound (pGpG), which is then further hydrolyzed to two molecules of GMP. PDEs with an HD-GYP domain can directly hydrolyze c-di-GMP into two molecules of GMP[2][3].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity in biological assays. Degradation of c-di-GMP stock solution. Prepare fresh c-di-GMP solutions before each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Verify the pH of your experimental buffer to ensure it is within a stable range (ideally close to neutral).
Enzymatic degradation. Ensure all buffers and water are nuclease-free. If working with cell lysates or other biological samples, consider the presence of endogenous phosphodiesterases (PDEs) that can degrade c-di-GMP. Heat-inactivate samples where possible or use PDE inhibitors if compatible with your assay.
Precipitation of c-di-GMP in stock solution. Low solubility in the chosen solvent. c-di-GMP is soluble in water and aqueous buffers. If precipitation occurs, gentle warming and vortexing can aid in dissolution. Ensure the concentration is not exceeding its solubility limit in the specific buffer.
Unexpected peaks in HPLC analysis. Presence of degradation products or contaminants. Confirm the identity of the main peak by comparing the retention time with a fresh, high-purity c-di-GMP standard. Degradation can lead to the appearance of peaks corresponding to pGpG or GMP. Ensure proper storage and handling to minimize degradation.

Stability Data

Condition Duration Temperature Stability Reference
Boiling in water10 minutes100°CStable[1]
Mild Acid (pH 3)1 hourRoom TemperatureStable[1]
Mild Alkali (pH 10)1 hourRoom TemperatureStable[1]
Strong Alkali (~pH 13.5)24 hours37°CLabile

Experimental Protocols

Protocol for Assessing c-di-GMP Stability by HPLC

This protocol outlines a method to determine the stability of c-di-GMP in a specific buffer condition over time.

1. Materials:

  • Lyophilized c-di-GMP

  • High-purity water (nuclease-free)

  • Experimental buffer of interest (e.g., Tris-HCl, PBS)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: Aqueous buffer (e.g., 50 mM Triethylammonium acetate, pH 7.0)

  • Mobile Phase B: Acetonitrile

  • Nuclease-free microcentrifuge tubes

2. Procedure:

  • Preparation of c-di-GMP Stock Solution:

    • Allow lyophilized c-di-GMP to equilibrate to room temperature.

    • Prepare a stock solution (e.g., 10 mM) in nuclease-free water.

  • Sample Preparation for Stability Testing:

    • Dilute the c-di-GMP stock solution to the desired final concentration in the experimental buffer.

    • Prepare several aliquots for different time points and temperature conditions.

  • Incubation:

    • Incubate the aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis:

    • At each designated time point (e.g., 0, 1, 6, 24, 48 hours), take an aliquot from each condition.

    • If necessary, stop any potential enzymatic activity by heat inactivation (if the sample is not already at a high temperature) or by adding a quenching solution.

    • Analyze the samples immediately by HPLC or store them at -80°C until analysis.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject a standard volume of the sample.

    • Run a gradient elution to separate c-di-GMP from its potential degradation products.

    • Monitor the elution profile at 253 nm.

    • Quantify the peak area corresponding to c-di-GMP.

  • Data Analysis:

    • Plot the percentage of remaining c-di-GMP against time for each condition.

    • Determine the degradation rate and, if applicable, the half-life of c-di-GMP under the tested conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare c-di-GMP Stock Solution prep_samples Prepare Samples in Test Buffers prep_stock->prep_samples incubate Incubate at Different Temperatures prep_samples->incubate sampling Collect Aliquots at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis and Half-life Calculation hplc->data_analysis

Caption: Experimental workflow for assessing c-di-GMP stability.

c_di_gmp_pathway GTP 2 x GTP DGC Diguanylate Cyclase (DGC) (GGDEF domain) GTP->DGC c_di_GMP c-di-GMP PDE_EAL Phosphodiesterase (PDE) (EAL domain) c_di_GMP->PDE_EAL PDE_HDGYP Phosphodiesterase (PDE) (HD-GYP domain) c_di_GMP->PDE_HDGYP pGpG pGpG Orn Oligoribonuclease pGpG->Orn GMP 2 x GMP DGC->c_di_GMP Synthesis PDE_EAL->pGpG Hydrolysis PDE_HDGYP->GMP Hydrolysis Orn->GMP Hydrolysis

Caption: Enzymatic synthesis and degradation pathways of c-di-GMP.

References

Technical Support Center: Preventing ENPP1-Mediated Degradation of Extracellular cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments that accurately assess the effects of extracellular cGAMP by mitigating its degradation by ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).

Frequently Asked Questions (FAQs)

Q1: My cells are not responding to extracellular cGAMP treatment. What is the likely cause?

A1: A primary suspect for the lack of cellular response to exogenous cGAMP is its rapid degradation by the ectoenzyme ENPP1.[1][2] ENPP1 is expressed on the surface of many cell types and is also present in serum, where it efficiently hydrolyzes the 2',3'-cGAMP phosphodiester bonds, rendering it unable to activate the STING pathway.[1][2][3]

Q2: How does ENPP1 degrade 2',3'-cGAMP?

A2: ENPP1 has a single active site that sequentially breaks down 2',3'-cGAMP. The process starts when the Thr238 residue in ENPP1 attacks the 2'-5' phosphodiester bond, creating a linear intermediate, pApG. This intermediate then repositions within the active site, allowing for the hydrolysis of the second (3'-5') phosphodiester bond, which ultimately yields 5'-AMP and 5'-GMP.[2]

Q3: Which experimental strategies can I use to prevent cGAMP degradation by ENPP1?

A3: There are three main strategies to overcome this experimental hurdle:

  • Pharmacological Inhibition: Use small molecule inhibitors that specifically target ENPP1's enzymatic activity.

  • Use of Non-Hydrolyzable cGAMP Analogs: Employ synthetic versions of cGAMP that are resistant to ENPP1 hydrolysis.

  • Genetic Approaches: Use cell lines with siRNA-mediated knockdown or a genetic knockout of the ENPP1 gene.

Troubleshooting Guide

Issue: Weak or inconsistent STING pathway activation (e.g., low p-IRF3 or IFN-β levels) with cGAMP treatment.

Potential Cause Troubleshooting Step Expected Outcome
cGAMP Degradation by ENPP1 1. Co-administer a potent ENPP1 inhibitor with cGAMP.2. Switch to a non-hydrolyzable cGAMP analog.3. Use an ENPP1 knockdown or knockout cell line.Increased and more consistent STING pathway activation.
Low ENPP1 Expression in Cell Line Confirm ENPP1 expression levels in your cell line of choice via Western blot, qPCR, or by consulting public databases (e.g., The Human Protein Atlas).[2][4][5][6][7]Determine if ENPP1 inhibition is a necessary step for your specific cell line.
Inefficient cGAMP Delivery cGAMP is a charged molecule and may require a transfection reagent (e.g., Lipofectamine) or cell permeabilization (e.g., digitonin) for efficient intracellular delivery, especially in non-immune cells.[1]Enhanced cellular uptake and subsequent STING activation.
Cell Line Competency Verify that your cell line expresses all the necessary components of the STING pathway (cGAS, STING, TBK1, IRF3).[1]Confirmation that the cell line is capable of responding to cGAMP.

Quantitative Data Summary

The following tables provide a summary of quantitative data for commonly used ENPP1 inhibitors and non-hydrolyzable cGAMP analogs to aid in your experimental design.

Table 1: Potency of Selected ENPP1 Inhibitors

InhibitorTargetTypeKi (nM)IC50 (nM)Reference
STF-1623 Human ENPP1Small Molecule-0.6[8]
Mouse ENPP1-0.4[8]
Compound 32 Mouse ENPP1Phosphonate< 2-[9][10]
QS1 Mouse ENPP1Small Molecule1600 (at pH 7.4)-[9]
LCB33 Human ENPP1Small Molecule-1 (cGAMP substrate)[11]
-0.0009 (pNP-TMP substrate)[11]

Table 2: Efficacy of cGAMP Analogs in STING Activation

AnalogDescriptionEC50 (nM)Cell LineAssayReference
2',3'-cGAMP Natural Ligand15 - 42L929IFN-β Induction[12]
2'3'-cG(s)A(s)MP Non-hydrolyzable (bis-phosphothioate)~10-fold lower than 2',3'-cGAMPTHP-1IFN-β Secretion[13]
dd-2',3'-cGAMP (1) Dideoxy, poxin-stable-THP-1-Dual-[14]
dd-2',3'-cAAMP (2) Dideoxy, poxin-stable-THP-1-Dual-[14]
MD1203 Fluorinated, poxin-stableSimilar to or better than canonical CDNs293T reporter cellsSTING Activation[1][15]
MD1202D Fluorinated, poxin-stableSimilar to or better than canonical CDNs293T reporter cellsSTING Activation[1][15]

Experimental Protocols

Protocol 1: Quantification of cGAMP by LC-MS/MS

This protocol provides a gold-standard method for the accurate quantification of cGAMP isomers.[3][16][17][18][19]

Materials:

  • Cell culture plates (6-well)

  • Ice-cold PBS

  • Pre-chilled 80% methanol (B129727)

  • Microcentrifuge tubes

  • Lyophilizer or vacuum concentrator

  • LC-MS/MS system with a C18 column

Procedure:

  • Cell Lysis and Extraction:

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Scrape cells and transfer the suspension to a microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Incubate at -80°C for at least 1 hour to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Dry the supernatant using a lyophilizer or vacuum concentrator.[16]

  • Sample Preparation for LC-MS/MS:

    • Reconstitute the dried extract in mobile phase A (e.g., water with 0.1% formic acid).[16]

    • Add an isotopically labeled internal standard.[16]

  • LC-MS/MS Analysis:

    • Inject the sample onto the C18 column.

    • Use a gradient elution to separate cGAMP isomers.

    • Operate the mass spectrometer in positive ion mode.

    • Use multiple reaction monitoring (MRM) for detection and quantification, with specific transitions for each cGAMP isomer.[3][18]

Protocol 2: Western Blot for STING Pathway Activation

This protocol allows for the assessment of the phosphorylation status of key proteins in the STING signaling cascade.[20][21][22]

Materials:

  • Cell culture plates (6-well)

  • cGAMP or analog

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with cGAMP or an analog for the desired time (typically 1-4 hours for phosphorylation events).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells and determine protein concentration using a BCA assay.[20]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with secondary antibodies for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate.[20]

  • Data Analysis:

    • Quantify band intensities and normalize phosphorylated protein levels to total protein and a loading control.[20]

Protocol 3: siRNA Knockdown of ENPP1

This protocol describes a method for transiently reducing ENPP1 expression in cell culture.[11][23][24][25][26]

Materials:

  • Cells at 60-80% confluency

  • ENPP1-specific siRNA duplexes

  • Control (scrambled) siRNA

  • siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Antibiotic-free normal growth medium

Procedure:

  • Cell Seeding:

    • Seed cells in a 6-well plate in antibiotic-free medium to achieve 60-80% confluency on the day of transfection.[25]

  • Transfection Complex Preparation:

    • In separate tubes, dilute the siRNA and the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow complex formation.[25]

  • Transfection:

    • Add the transfection complexes to the cells.

    • Incubate for 48-72 hours.[23]

  • Validation of Knockdown:

    • After incubation, lyse the cells and assess ENPP1 protein or mRNA levels by Western blot or qPCR, respectively, to confirm knockdown efficiency.

Visualizations

ENPP1_cGAMP_Degradation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Extracellular cGAMP Extracellular cGAMP ENPP1 ENPP1 Extracellular cGAMP->ENPP1 Hydrolysis Intracellular cGAMP Intracellular cGAMP Extracellular cGAMP->Intracellular cGAMP Uptake AMP_GMP AMP + GMP ENPP1->AMP_GMP Inhibitor ENPP1 Inhibitor Inhibitor->ENPP1 Inhibition STING STING Intracellular cGAMP->STING Activation Immune_Response Type I IFN Response STING->Immune_Response

Caption: Mechanism of ENPP1-mediated degradation of extracellular cGAMP.

Experimental_Workflow cluster_problem Problem cluster_solutions Solutions cluster_validation Validation Problem Low/No Response to Extracellular cGAMP Inhibitor Use ENPP1 Inhibitor Problem->Inhibitor Analog Use Non-hydrolyzable cGAMP Analog Problem->Analog Knockdown Use ENPP1 Knockdown/Knockout Cells Problem->Knockdown WB Western Blot (p-STING, p-IRF3) Inhibitor->WB qPCR qPCR (IFN-β mRNA) Inhibitor->qPCR ELISA ELISA (Secreted Cytokines) Inhibitor->ELISA Analog->WB Analog->qPCR Analog->ELISA Knockdown->WB Knockdown->qPCR Knockdown->ELISA

Caption: Troubleshooting workflow for experiments involving extracellular cGAMP.

References

optimizing signal-to-noise ratio in cGAMP FRET reporters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing cGAMP FRET (Förster Resonance Energy Transfer) reporters. Our goal is to help you optimize your experiments and achieve a high signal-to-noise ratio for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a cGAMP FRET reporter assay?

A cGAMP FRET reporter is a genetically encoded biosensor designed to detect the presence of cyclic GMP-AMP (cGAMP) within living cells. It typically consists of a cGAMP-binding domain, often derived from STING (Stimulator of Interferon Genes), flanked by two fluorescent proteins—a donor and an acceptor.[1] In the absence of cGAMP, the reporter exists in a conformation where the donor and acceptor are spatially separated. Upon cGAMP binding, the reporter undergoes a conformational change, bringing the donor and acceptor fluorophores into close proximity (typically within 1-10 nanometers).[2] This allows for Förster Resonance Energy Transfer to occur, where the excited donor fluorophore non-radiatively transfers its energy to the acceptor fluorophore.[2][3] This energy transfer results in a decrease in the donor's fluorescence emission and an increase in the acceptor's fluorescence emission, which can be measured and quantified.[2][3]

Q2: What are the common causes of a low signal-to-noise ratio in cGAMP FRET experiments?

A low signal-to-noise ratio (SNR) is a frequent challenge in FRET-based assays and can originate from several factors.[4] These can be broadly categorized into issues with the biological system, the reporter construct itself, or the experimental and instrumentation setup.[5] Common culprits include high background fluorescence from cell culture media or autofluorescence, photobleaching of the fluorescent proteins, low expression levels of the FRET reporter, and suboptimal instrument settings.[2][6] Additionally, issues like spectral bleed-through, where the donor emission is detected in the acceptor channel or the acceptor is directly excited by the donor's excitation wavelength, can also compromise the signal quality.[7]

Q3: How do I choose the right FRET pair for my cGAMP reporter?

The selection of an appropriate donor and acceptor fluorophore pair is critical for a successful FRET experiment. Key considerations include:

  • Spectral Overlap: The emission spectrum of the donor fluorophore must significantly overlap with the excitation spectrum of the acceptor fluorophore for efficient energy transfer.[3]

  • Quantum Yield: A high quantum yield for the donor and a high extinction coefficient for the acceptor contribute to a stronger FRET signal.

  • Photostability: Choose fluorescent proteins that are resistant to photobleaching, especially for time-lapse imaging experiments.[8]

  • Maturation and Environmental Sensitivity: The chosen fluorescent proteins should mature efficiently at the desired experimental temperature and exhibit minimal sensitivity to environmental factors like pH.[4]

For cGAMP reporters, an improved version has been developed using a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP) as the FRET pair, which are well-suited for standard microscopy setups.[1]

Q4: Can endogenous STING interfere with my cGAMP FRET reporter?

Yes, endogenous STING can potentially compete with the cGAMP FRET reporter for cGAMP binding.[1] This competition can reduce the amount of cGAMP available to bind to your reporter, leading to a diminished FRET signal. In cell lines with high endogenous STING expression, it may be beneficial to knock down or knock out STING to improve the reporter's signal.[1]

Troubleshooting Guide: Low Signal-to-Noise Ratio

This guide provides a systematic approach to diagnosing and resolving common issues leading to a poor signal-to-noise ratio in your cGAMP FRET experiments.

Issue 1: High Background Fluorescence

High background can mask the true FRET signal, significantly reducing the signal-to-noise ratio.[6]

Potential Cause Recommended Solution
Autofluorescence: Cells naturally fluoresce, which can contribute to background noise.- Image a control group of untransfected cells under the same conditions to quantify the level of autofluorescence. - Use appropriate background subtraction algorithms during image analysis.
Media Fluorescence: Phenol (B47542) red and other components in cell culture media can be highly fluorescent.[6]- For imaging, use phenol red-free media. - Consider using a Hanks' Balanced Salt Solution (HBSS) or other buffered saline solution during the imaging session.
Non-specific Staining: If using any additional fluorescent dyes, they may bind non-specifically.- Ensure proper washing steps are included in your protocol to remove unbound dye.
Issue 2: Low FRET Signal

A weak FRET signal can be difficult to distinguish from background noise.

Potential Cause Recommended Solution
Low Reporter Expression: Insufficient expression of the cGAMP FRET reporter will result in a weak signal.[5]- Optimize your transfection or transduction protocol to increase expression levels. - Use a stronger promoter to drive reporter expression. - Caution: Overexpression can lead to protein aggregation and other artifacts. It's crucial to find a balance.[6]
Suboptimal FRET Pair: The chosen donor and acceptor may not be ideal for FRET.- Ensure your FRET pair has adequate spectral overlap.[3] - Consider using newer, improved fluorescent proteins with higher quantum yields and photostability.[9]
Incorrect Reporter Conformation: The linker connecting the cGAMP binding domain and the fluorescent proteins may be too long or too short, preventing the necessary conformational change upon cGAMP binding.[10]- If designing a custom reporter, experiment with different linker lengths and compositions to optimize the FRET response.[9]
Reporter Instability: The reporter protein may be unstable and prone to degradation.[5]- Use stable variants of the fluorescent proteins in your construct.[5]
Issue 3: Photobleaching

Photobleaching, the irreversible photodestruction of fluorophores, leads to a decrease in signal intensity over time.[11]

Potential Cause Recommended Solution
Excessive Excitation Light: High-intensity light or long exposure times can rapidly bleach your fluorophores.- Reduce the excitation laser power or illumination intensity to the minimum required for a detectable signal. - Decrease the exposure time and increase the camera gain if necessary. - Use a neutral density filter to attenuate the excitation light.
Repetitive Imaging: Frequent imaging of the same field of view will accelerate photobleaching.- Reduce the frequency of image acquisition in time-lapse experiments. - Consider using acceptor photobleaching FRET (apFRET) as an endpoint measurement, which is less susceptible to photobleaching during the measurement itself.[12]
Oxygen Radicals: The presence of oxygen can contribute to photobleaching.- For fixed-cell imaging, consider using an anti-fade mounting medium.
Issue 4: Spectral Bleed-Through (Crosstalk)

Spectral bleed-through occurs when the emission of the donor is detected in the acceptor channel or when the acceptor is directly excited by the donor's excitation wavelength.[7]

Potential Cause Recommended Solution
Inappropriate Filter Sets: The excitation and emission filters may not be optimal for your specific FRET pair.- Use high-quality, narrow band-pass filters to minimize spectral overlap. - Ensure the emission filter for the donor channel effectively blocks any acceptor fluorescence.
Direct Acceptor Excitation: The donor excitation wavelength may be partially exciting the acceptor fluorophore.- Image a sample expressing only the acceptor fluorophore and excite it with the donor excitation wavelength to quantify the amount of direct excitation. This can then be corrected for during analysis.
Donor Emission in Acceptor Channel: The donor's emission spectrum may extend into the acceptor's detection channel.- Image a sample expressing only the donor fluorophore to measure the percentage of donor emission that bleeds into the acceptor channel. This value can be used for correction.

Experimental Protocols & Workflows

General Workflow for cGAMP FRET Microscopy

FRET_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Seed cells on imaging-compatible plates/slides prep2 Transfect/Transduce with cGAMP FRET reporter plasmid prep1->prep2 prep3 Allow 24-48 hours for reporter expression prep2->prep3 exp1 Replace media with phenol red-free imaging buffer prep3->exp1 exp2 Treat cells with stimulus to induce cGAMP production exp1->exp2 exp3 Acquire images in Donor, Acceptor, and FRET channels exp2->exp3 an1 Background Subtraction exp3->an1 an2 Correct for Spectral Bleed-through an1->an2 an3 Calculate FRET Ratio (e.g., Acceptor/Donor) an2->an3 an4 Quantify and interpret FRET changes an3->an4 cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er ER/Golgi DNA Cytosolic DNA cGAS cGAS DNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS Reporter cGAMP FRET Reporter cGAMP->Reporter binds to STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons pIRF3->IFN induces transcription of Troubleshooting_Flow decision decision solution solution start Low Signal-to-Noise Ratio check_controls Are control samples (e.g., donor-only, acceptor-only) behaving as expected? start->check_controls check_background Is background fluorescence high in untransfected cells? check_controls->check_background No sol_bleedthrough Correct for spectral bleed-through check_controls->sol_bleedthrough Yes check_expression Is reporter expression visible and at an appropriate level? check_background->check_expression No sol_background Use imaging buffer without phenol red check_background->sol_background Yes check_photobleaching Does the signal decrease rapidly over time? check_expression->check_photobleaching No sol_expression Optimize transfection/transduction check_expression->sol_expression Yes sol_photobleaching Reduce excitation intensity/exposure time check_photobleaching->sol_photobleaching Yes

References

Technical Support Center: Quantification of cGAMP by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of cyclic GMP-AMP (cGAMP) by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Section 1: Sample Preparation

Effective sample preparation is crucial for accurate and reproducible cGAMP quantification. This section addresses common pitfalls encountered during the extraction and purification of cGAMP from biological matrices.

FAQs & Troubleshooting Guide: Sample Preparation

Q1: I am seeing low recovery of cGAMP from my samples. What are the possible causes and solutions?

A1: Low recovery of cGAMP is a frequent issue and can stem from several factors throughout the sample preparation workflow.

  • Inefficient Cell Lysis: Ensure complete cell lysis to release intracellular cGAMP. Sonication or the use of harsh lysis buffers (e.g., containing detergents) can be effective. However, be mindful that detergents may interfere with downstream mass spectrometry analysis and should be removed.

  • Suboptimal Extraction Method: The choice of extraction method significantly impacts recovery. A common and effective method is a liquid-liquid extraction, such as the Bligh and Dyer method, which partitions polar metabolites like cGAMP into the aqueous phase.[1] Solid-phase extraction (SPE) is another widely used technique that can provide cleaner extracts.[2][3]

  • Analyte Adsorption: cGAMP can adsorb to plasticware, leading to sample loss.[4] Using low-binding microcentrifuge tubes and pipette tips can help mitigate this issue.

  • Degradation of cGAMP: cGAMP is susceptible to enzymatic degradation by phosphodiesterases (PDEs) present in the sample. It is critical to quench enzymatic activity immediately after sample collection. This can be achieved by adding cold organic solvents like methanol (B129727) or acetonitrile.

Experimental Protocol: cGAMP Extraction using the Bligh and Dyer Method

This protocol is adapted for the extraction of polar metabolites like cGAMP from cell or tissue samples.[1]

  • Homogenization: Homogenize the biological sample in a suitable volume of phosphate-buffered saline (PBS).

  • Internal Standard Spiking: Prior to extraction, add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₁₀,¹⁵N₅-cGAMP) to the homogenate.[5] This will be crucial for correcting for sample loss during preparation and for matrix effects during analysis.[6]

  • Extraction: To the homogenate, add chloroform (B151607) and methanol in a ratio that results in a final single-phase mixture of chloroform:methanol:water (1:2:0.8 v/v/v). Vortex thoroughly.

  • Phase Separation: Add an equal volume of chloroform and water to the mixture to induce phase separation. The final ratio should be approximately 2:2:1.8 (chloroform:methanol:water). Centrifuge at a low speed to separate the phases.

  • Collection of Aqueous Phase: Carefully collect the upper aqueous phase, which contains cGAMP and other polar metabolites.

  • Drying and Reconstitution: Dry the collected aqueous phase using a vacuum concentrator (e.g., SpeedVac). Reconstitute the dried extract in a solvent compatible with your LC-MS method, typically a mixture of water and a small amount of organic solvent with 0.1% formic acid.[1]

Data Presentation: Comparison of cGAMP Extraction Methods

The following table summarizes the typical recovery rates of cGAMP using different extraction methods.

Extraction MethodTypical Recovery RateAdvantagesDisadvantages
Liquid-Liquid Extraction (e.g., Bligh & Dyer) 70-90%High recovery, cost-effective.Can be labor-intensive, may co-extract interfering substances.
Solid-Phase Extraction (SPE) 80-95%High recovery, cleaner extracts, amenable to automation.[2][3]Higher cost, requires method development to optimize sorbent and elution conditions.
Protein Precipitation 60-80%Simple and fast.Less effective at removing other interfering small molecules, may result in significant matrix effects.[7]

Visualization: Sample Preparation Workflow

G cluster_0 Sample Collection & Lysis cluster_1 Extraction cluster_2 Post-Extraction Sample Biological Sample Lysis Cell Lysis Sample->Lysis IS Spike Internal Standard Lysis->IS LLE Liquid-Liquid Extraction IS->LLE Option 1 SPE Solid-Phase Extraction IS->SPE Option 2 Dry Dry Down LLE->Dry SPE->Dry Reconstitute Reconstitute Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for cGAMP sample preparation.

Section 2: Chromatographic Separation

Achieving good chromatographic separation is essential for distinguishing cGAMP from its isomers and other interfering compounds.

FAQs & Troubleshooting Guide: Chromatographic Separation

Q2: I am observing poor peak shape (e.g., tailing or fronting) for my cGAMP peak. How can I improve it?

A2: Poor peak shape can compromise the accuracy of peak integration and quantification.

  • Mobile Phase Mismatch: Ensure the reconstitution solvent is not significantly stronger than the initial mobile phase. A stronger solvent can cause the analyte to move too quickly through the column initially, leading to peak distortion.[8]

  • Column Overloading: Injecting too much sample can lead to peak fronting. Try diluting your sample.[8]

  • Secondary Interactions: cGAMP, being a polar and charged molecule, can have secondary interactions with the stationary phase. Using a mobile phase with an appropriate pH and ionic strength can help minimize these interactions.

  • Column Degradation: Over time, columns can degrade. If the problem persists with fresh samples and mobile phases, consider replacing the column.

Q3: My cGAMP isomers (2'3'-cGAMP and 3'3'-cGAMP) are co-eluting. How can I separate them?

A3: The structural similarity of cGAMP isomers makes their chromatographic separation challenging.[9]

  • Column Chemistry: Not all reverse-phase columns can separate these isomers. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often more effective for separating highly polar compounds like cGAMP isomers.

  • Gradient Optimization: A shallow and slow gradient of the organic solvent can improve the resolution between closely eluting peaks.

  • Mobile Phase Additives: The choice and concentration of mobile phase additives (e.g., ammonium (B1175870) formate, ammonium acetate) can influence the separation. Experiment with different additives and concentrations.

Experimental Protocol: HILIC-based LC Method for cGAMP Isomer Separation

This protocol provides a starting point for separating cGAMP isomers.

  • Column: A HILIC column (e.g., an amide-based stationary phase).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 9.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 90% B

    • 2-10 min: 90% to 60% B

    • 10-12 min: 60% to 90% B

    • 12-15 min: 90% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

Data Presentation: Typical Chromatographic Parameters for cGAMP Isomers
IsomerTypical Retention Time (HILIC)Key Differentiating MS/MS Transition (m/z)
2'3'-cGAMP ~6.5 min675.1 -> 476.01[1]
3'3'-cGAMP ~7.2 min675.1 -> 428.0[1]

Visualization: Troubleshooting Chromatographic Issues

G Problem Poor Peak Shape or Co-elution CheckSolvent Check Reconstitution Solvent Problem->CheckSolvent DiluteSample Dilute Sample Problem->DiluteSample OptimizeGradient Optimize Gradient Problem->OptimizeGradient ChangeColumn Change Column Chemistry (e.g., HILIC) Problem->ChangeColumn Solution Improved Chromatography CheckSolvent->Solution DiluteSample->Solution OptimizeGradient->Solution ChangeColumn->Solution

Caption: Logical flow for troubleshooting cGAMP chromatography.

Section 3: Mass Spectrometric Detection

Optimal mass spectrometer settings are vital for achieving the sensitivity and specificity required for cGAMP quantification.

FAQs & Troubleshooting Guide: Mass Spectrometric Detection

Q4: I am experiencing low signal intensity for cGAMP. How can I improve it?

A4: Low signal intensity can be due to a variety of factors related to the mass spectrometer.

  • Ionization Source Optimization: The electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature) should be optimized for cGAMP.[4] This can be done by infusing a standard solution of cGAMP and adjusting the parameters to maximize the signal.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of cGAMP, leading to a lower signal.[10][11] Improving sample cleanup or chromatographic separation can mitigate matrix effects.[12] The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects.[10][13]

  • In-source Fragmentation: cGAMP can fragment in the ionization source if the source conditions are too harsh. This can be checked by looking for fragment ions in the full scan mass spectrum. Reducing the source temperature or voltages may help.

Q5: How do I choose the right MS/MS transitions for cGAMP quantification?

A5: The selection of specific and intense precursor-product ion transitions is key for the widely used Multiple Reaction Monitoring (MRM) mode.

  • Precursor Ion: For cGAMP, the protonated molecule [M+H]⁺ at m/z 675.1 is typically used as the precursor ion in positive ion mode.[1]

  • Product Ions: The product ions are generated by collision-induced dissociation (CID) of the precursor ion. It is important to select unique product ions for each isomer to ensure specificity.[1] For example, for 2'3'-cGAMP, a characteristic fragment is m/z 476.01, while for 3'3'-cGAMP, it is m/z 428.0.[1]

  • Collision Energy Optimization: The collision energy should be optimized for each transition to maximize the intensity of the product ion.[1]

Experimental Protocol: Key MS Parameters for cGAMP Detection

These are typical starting parameters for a triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

Data Presentation: Comparison of MS Scan Modes for cGAMP Quantification
Scan ModeSensitivitySpecificityThroughput
Full Scan LowLowHigh
Selected Ion Monitoring (SIM) MediumMediumHigh
Multiple Reaction Monitoring (MRM) HighHighHigh

Visualization: Diagnosing Ion Suppression

G cluster_0 Post-Column Infusion Experiment cluster_1 Result Interpretation Infuse Infuse cGAMP Standard Post-Column Inject Inject Blank Matrix Extract Infuse->Inject Monitor Monitor cGAMP Signal Inject->Monitor Dip Signal Dip at Analyte RT? Monitor->Dip Suppression Ion Suppression Confirmed Dip->Suppression Yes NoSuppression No Significant Suppression Dip->NoSuppression No

Caption: Workflow for diagnosing ion suppression.

Section 4: Data Analysis and Quantification

Accurate data analysis is the final and critical step in obtaining reliable quantitative results.

FAQs & Troubleshooting Guide: Data Analysis and Quantification

Q6: My calibration curve has a poor correlation coefficient (R² < 0.99). What should I do?

A6: A low R² value indicates that the data points do not fit the linear regression model well, which can lead to inaccurate quantification.[5]

  • Incorrect Calibration Range: The concentration range of your calibration standards may not be appropriate for your samples. Ensure the expected sample concentrations fall within the linear range of the curve.[14]

  • Inappropriate Weighting: For LC-MS data, the variance often increases with concentration. Using a weighting factor (e.g., 1/x or 1/x²) in the linear regression can improve the fit, especially at the lower end of the curve.[5]

  • Outliers: Check for any outlier data points in your calibration standards. If a particular standard is consistently off, it may have been prepared incorrectly.

  • Non-linearity: At high concentrations, detector saturation can lead to non-linearity. If this is the case, you may need to use a quadratic fit or narrow the calibration range.

Q7: How important is a stable isotope-labeled internal standard (SIL-IS)?

A7: A SIL-IS is highly recommended for accurate quantification.[6][10][13]

  • Correction for Variability: A SIL-IS has nearly identical chemical and physical properties to the analyte.[6] This means it will behave similarly during sample preparation, chromatography, and ionization, thus correcting for variability in each of these steps.[6][15]

  • Matrix Effect Compensation: The SIL-IS is the most effective tool to compensate for matrix effects, as it will experience the same degree of ion suppression or enhancement as the analyte.[6][10]

  • Improved Precision and Accuracy: The use of a SIL-IS significantly improves the precision and accuracy of the quantification.[6]

Experimental Protocol: Building a Calibration Curve

A well-constructed calibration curve is the foundation of accurate quantification.[14]

  • Prepare a Stock Solution: Prepare a high-concentration stock solution of cGAMP in a suitable solvent.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a series of at least 5-7 calibration standards that span the expected concentration range of your samples.[14][16]

  • Spike Internal Standard: Add the same amount of SIL-IS to each calibration standard and to your unknown samples.[6]

  • Analysis: Analyze the calibration standards and samples by LC-MS/MS.

  • Construct the Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the standards.[6]

  • Regression Analysis: Perform a linear regression on the data points to obtain the equation of the line (y = mx + c), which will be used to calculate the concentration of cGAMP in your unknown samples.[14][16]

Data Presentation: Calibration Curve Models
ModelEquationWhen to Use
Linear y = mx + cWhen the response is linear across the concentration range.
Linear (through origin) y = mxWhen the intercept is not significantly different from zero.
Quadratic y = ax² + bx + cWhen there is evidence of non-linearity at higher concentrations.

Visualization: Data Analysis Workflow

G cluster_0 Data Acquisition cluster_1 Processing cluster_2 Quantification RawData Raw LC-MS/MS Data Integration Peak Integration RawData->Integration AreaRatio Calculate Area Ratio (Analyte/IS) Integration->AreaRatio CalCurve Construct Calibration Curve AreaRatio->CalCurve Concentration Calculate Unknown Concentration AreaRatio->Concentration Regression Linear Regression CalCurve->Regression Regression->Concentration

Caption: Workflow for cGAMP quantification from raw data.

References

issues with cGAMP solubility and storage for long-term use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges associated with the solubility and long-term storage of cyclic GMP-AMP (cGAMP).

Troubleshooting Guides

cGAMP Solubility Issues

Precipitation or incomplete dissolution of cGAMP can lead to inaccurate concentrations and unreliable experimental results. The following table summarizes the solubility of cGAMP in common laboratory solvents.

Data Presentation: cGAMP Solubility

SolventMaximum SolubilityNotes
Water≥ 100 mg/mL[1]Recommended for most applications. Ultrasonic treatment may be needed for higher concentrations.[2][3]
DMSO≥ 100 mg/mL[1]Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[1]
EthanolInsoluble[1]Not a suitable solvent for cGAMP.
PBS (Phosphate-Buffered Saline)VariableSolubility can be lower than in pure water due to salt content. Ensure the final pH is neutral.

If you encounter solubility problems, refer to the following troubleshooting workflow.

Diagram: Troubleshooting cGAMP Solubility Issues

G cluster_fail start Start: cGAMP Precipitation Observed check_solvent Is the solvent water or DMSO? start->check_solvent check_concentration Is the concentration too high? check_solvent->check_concentration Yes use_recommended Action: Use water or fresh DMSO. check_solvent->use_recommended No check_dissolution Was the dissolution method adequate? check_concentration->check_dissolution No reduce_concentration Action: Lower the cGAMP concentration. check_concentration->reduce_concentration Yes check_ph Is the buffer pH neutral? check_dissolution->check_ph Yes improve_dissolution Action: - Vortex thoroughly - Gentle warming (37°C) - Brief sonication check_dissolution->improve_dissolution No adjust_ph Action: Adjust pH to ~7.0. check_ph->adjust_ph No success Success: cGAMP is fully dissolved. check_ph->success Yes use_recommended->check_concentration fail Issue Persists: Contact technical support. use_recommended->fail reduce_concentration->check_dissolution reduce_concentration->fail improve_dissolution->check_ph improve_dissolution->fail adjust_ph->success adjust_ph->fail

Caption: A workflow for troubleshooting cGAMP solubility problems.

Long-Term Storage and Stability

Proper storage is critical to prevent degradation and loss of biological activity.

Data Presentation: cGAMP Storage Recommendations

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder-20°CUp to 3 years[1]Store in a desiccated environment.
Solution in Water or DMSO-20°CUp to 1 month[1][4][5]Aliquot into single-use volumes to avoid freeze-thaw cycles.[4][5]
Solution in Water or DMSO-80°CUp to 1 year[1]Recommended for longer-term storage of solutions.[5]

Diagram: Recommended cGAMP Handling and Storage Workflow

G start Start: Receive Lyophilized cGAMP centrifuge Briefly centrifuge vial to collect powder. start->centrifuge reconstitute Reconstitute in sterile water or DMSO. centrifuge->reconstitute dissolve Vortex and/or sonicate to fully dissolve. reconstitute->dissolve aliquot Aliquot into single-use tubes. dissolve->aliquot storage Store aliquots at -20°C (short-term) or -80°C (long-term). aliquot->storage end Use in Experiment storage->end

Caption: Workflow for proper handling and storage of cGAMP.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for reconstituting lyophilized cGAMP?

A1: For most applications, sterile, nuclease-free water is the recommended solvent for reconstituting the sodium salt of cGAMP.[5][6] High-purity DMSO is also a suitable option.[1][4]

Q2: My cGAMP solution is cloudy. What should I do?

A2: Cloudiness indicates incomplete dissolution or precipitation. Try the following troubleshooting steps:

  • Vortexing: Mix the solution thoroughly.[5]

  • Gentle Warming: Briefly warm the solution to 37°C to aid dissolution.[5]

  • Sonication: A brief sonication can help break up aggregates.[5]

  • pH Check: Ensure the pH of your solvent is neutral, as pH shifts can affect solubility.[5]

Q3: How many times can I freeze and thaw my cGAMP stock solution?

A3: It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to degradation and loss of potency.[1][4][5] You should aliquot the stock solution into single-use volumes after reconstitution.[4][5]

Q4: I am not observing the expected downstream signaling (e.g., IRF3 phosphorylation) with my cGAMP. What could be the issue?

A4: Several factors could be at play:

  • Improper Storage: Ensure your cGAMP solution has been stored correctly and is within its recommended shelf life. Degradation due to improper storage is a common cause of reduced activity.[5]

  • Cell Permeability: cGAMP is negatively charged and does not easily cross the cell membrane. For intracellular delivery, consider using a transfection reagent or a cell permeabilization agent like digitonin (B1670571).[1][5]

  • Cell Line Competency: Verify that your cell line expresses the necessary components of the STING pathway, particularly STING itself. Some cell lines, like HEK293T, have low or absent endogenous STING expression.[5]

  • Enzymatic Degradation: The ecto-enzyme ENPP1 can hydrolyze extracellular cGAMP, reducing its effective concentration.[7][8]

Diagram: The cGAS-STING Signaling Pathway

G dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 nucleus Nucleus pIRF3->nucleus dimerizes & translocates IFN Type I IFN Genes nucleus->IFN induces transcription

Caption: An overview of the cGAS-STING signaling pathway.

Experimental Protocols

Protocol for Reconstitution of Lyophilized cGAMP
  • Preparation: Allow the vial of lyophilized cGAMP and the chosen solvent (sterile, nuclease-free water or fresh DMSO) to equilibrate to room temperature.[9]

  • Centrifugation: Briefly centrifuge the vial to ensure the lyophilized powder is collected at the bottom.[5][9]

  • Reconstitution: Under sterile conditions, add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., for a 5 mM stock of 2',3'-cGAMP sodium salt, reconstitute 500 μg in 139 μl of solvent).[4][5]

  • Dissolution: Vortex the solution thoroughly to ensure the powder is completely dissolved. If necessary, briefly sonicate or warm the solution at 37°C.[5]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C for up to one month or at -80°C for up to one year.[1][5]

Protocol for cGAMP Delivery into Adherent Cells using Digitonin

This protocol is for the delivery of cGAMP into cells that do not readily take it up from the medium.

  • Cell Seeding: Seed adherent cells in a multi-well plate and culture until they reach 70-90% confluency.

  • Preparation of Permeabilization Buffer: Prepare a permeabilization buffer containing digitonin and the desired final concentration of cGAMP. A starting point is 10 µM cGAMP and 2.5 µg/mL digitonin.[10] Also prepare a control buffer with digitonin but without cGAMP.

  • Permeabilization: Aspirate the culture medium from the cells and wash once with PBS.

  • Treatment: Add the cGAMP/digitonin mixture to the cells and incubate at 37°C for 30 minutes.[10]

  • Recovery: Aspirate the permeabilization mixture, wash the cells twice with PBS, and add fresh, complete cell culture medium.

  • Incubation and Analysis: Incubate the cells for the desired period (e.g., 4-24 hours) before harvesting for downstream analysis, such as qPCR for IFN-β mRNA or Western blot for phosphorylated IRF3.[10]

References

how to control for batch-to-batch variability of synthetic cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic cyclic GMP-AMP (cGAMP). This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during their experiments, with a particular focus on understanding and mitigating batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results between different batches of synthetic cGAMP in our cellular assays. What could be the cause?

A1: Inconsistent results between different batches of synthetic cGAMP can stem from several factors. The primary aspects to consider are the purity, identity, integrity, and biological activity of the cGAMP preparation.[1] Each new batch should be independently verified to ensure it meets the required specifications for your particular assay.

Potential causes for variability include:

  • Purity and Impurity Profile: Minor differences in the impurity profile between batches can significantly impact biological outcomes. A purity of ≥95% is generally recommended.[1]

  • Identity and Isomeric Content: Ensure the batch is the correct cGAMP isomer (e.g., 2'3'-cGAMP) for your experimental system. Different isomers can have varying affinities for STING.[2][3]

  • Concentration and Formulation: Inaccurate quantification of the lyophilized powder or reconstituted solution can lead to dosing errors.

  • Degradation: Improper storage or handling, such as repeated freeze-thaw cycles, can lead to the degradation of cGAMP into a linear dinucleotide, which is inactive.[1][4]

  • Contaminants: The presence of endotoxins or other contaminants can interfere with immune signaling pathways and lead to unexpected results.[1]

Q2: How should I properly store and handle synthetic cGAMP?

A2: For long-term storage, synthetic cGAMP should be stored at -20°C in its lyophilized form, where it can be stable for at least four years.[1] Once reconstituted in a solution (e.g., sterile, endotoxin-free water), it is recommended to aliquot it into single-use volumes to prevent degradation from repeated freeze-thaw cycles. These aliquots should be stored at -20°C and used within a month to avoid loss of potency.[1]

Q3: My synthetic cGAMP failed to activate the STING pathway in my cell-based assay. What are the possible causes?

A3: Several factors could lead to a lack of STING activation.[1]

  • cGAMP Quality: First, verify the purity and integrity of your cGAMP stock using methods like HPLC.[1] Improper storage or handling can lead to degradation.

  • Cellular Factors: Ensure your cell line expresses a functional STING protein, as some cell lines have impaired STING signaling.[1]

  • Delivery Method: Efficient delivery of cGAMP into the cytoplasm is crucial for engaging STING. For some cell types, transfection reagents may be necessary.[1]

  • Contaminants: Confirm the absence of contaminants like endotoxins, which can interfere with immune signaling pathways.[1]

Q4: I am observing unexpected or off-target effects in my experiment. Could this be related to the quality of my synthetic cGAMP?

A4: Yes, impurities in the synthetic cGAMP preparation can lead to unexpected results.[1] It is crucial to use high-purity cGAMP (≥95%) to ensure that the observed effects are due to the compound of interest and not contaminants.

Troubleshooting Guide

Issue 1: Low or No STING Activation
Possible Cause Recommended Action
Degraded cGAMP Verify the integrity of your cGAMP stock using HPLC. Use a fresh, properly stored aliquot for your experiments.[1]
Inefficient Cellular Uptake Optimize the delivery method. Consider using a suitable transfection reagent if you are not already.[1]
Non-functional STING Pathway Confirm that your cell line expresses a functional STING protein. You can test this with a known positive control for STING activation.[1]
Incorrect cGAMP Isomer Verify the identity of the cGAMP isomer. The canonical 2'3'-cGAMP is a potent activator of human STING.[3][5]
Issue 2: High Experimental Variability
Possible Cause Recommended Action
Inconsistent cGAMP Concentration Re-quantify your cGAMP stock solution using UV-Vis spectrophotometry. Ensure thorough mixing before aliquoting.
Repeated Freeze-Thaw Cycles Prepare single-use aliquots of your reconstituted cGAMP to avoid degradation.[1]
Inconsistent Cell Handling Standardize cell seeding density, passage number, and overall cell health to minimize variability between experiments.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of cGAMP to your cells.

Key Experiments for Quality Control

Experiment 1: Purity and Integrity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthetic cGAMP batch and to detect the presence of degradation products or other impurities.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase A: 5 mM Ammonium Acetate in water.

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the compound. For example, starting with 1.5% B and increasing to 30% B over 10 minutes.[1][7]

  • Flow Rate: 1 mL/min.[1][6]

  • Detection: UV absorbance at 256 nm.[1][7]

  • Procedure:

    • Prepare a standard solution of cGAMP at a known concentration (e.g., 1 mg/mL) in endotoxin-free water.[1]

    • Inject a known volume (e.g., 20 µL) of the sample onto the HPLC column.[1][6]

    • Run the gradient program and record the chromatogram.

    • Purity is calculated by dividing the peak area of cGAMP by the total area of all peaks in the chromatogram.[1]

Experiment 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the synthetic cGAMP, thereby verifying its identity.

Methodology:

  • Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Ionization Source: Electrospray ionization (ESI) is commonly used.[1]

  • Procedure:

    • The sample is introduced into the mass spectrometer via an LC system, often using similar conditions as the HPLC purity analysis.

    • The mass spectrometer is set to scan for the expected mass-to-charge ratio (m/z) of cGAMP.

    • The protonated molecule [M+H]⁺ would have an m/z of approximately 675.1.[1]

Experiment 3: In Vitro Biological Activity Assay (STING Reporter Cells)

Objective: To assess the ability of the synthetic cGAMP batch to activate the STING signaling pathway in a cell-based assay.

Methodology:

  • Cell Line: A reporter cell line that expresses a reporter gene (e.g., Luciferase or SEAP) under the control of an IRF-inducible promoter (e.g., THP-1-Lucia™ ISG cells).

  • Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the synthetic cGAMP batch and a previously validated reference standard.

    • Treat the cells with the different concentrations of cGAMP.

    • Incubate the cells for a specified period (e.g., 24 hours).

    • Measure the reporter gene activity according to the manufacturer's instructions (e.g., by adding a luciferase substrate and measuring luminescence).

    • Compare the dose-response curves of the new batch to the reference standard to determine its relative potency.

Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er ER Membrane cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds & activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (dimer) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 nucleus Nucleus pIRF3->nucleus translocates to IFN Type I Interferons (e.g., IFN-β) nucleus->IFN induces transcription of

Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.

QC_Workflow start Receive New Batch of Synthetic cGAMP reconstitute Reconstitute in Endotoxin-Free Water start->reconstitute quantify Quantify Concentration (UV-Vis @ 256 nm) reconstitute->quantify purity Purity & Integrity Analysis (HPLC) quantify->purity identity Identity Confirmation (LC-MS) purity->identity activity Biological Activity Assay (STING Reporter Cells) identity->activity pass Batch Passes QC activity->pass Purity ≥95% Correct Mass Potency comparable to Ref. fail Batch Fails QC (Contact Supplier) activity->fail Fails any QC check

Caption: A typical quality control workflow for synthetic cGAMP.

Troubleshooting_Tree start Inconsistent Experimental Results check_purity Check cGAMP Purity & Integrity (HPLC) start->check_purity purity_ok Purity OK? check_purity->purity_ok check_storage Review Storage & Handling (Aliquoting, Freeze-Thaw) storage_ok Storage OK? check_storage->storage_ok check_cells Verify Cell Line Health & STING Expression cells_ok Cells OK? check_cells->cells_ok check_delivery Optimize cGAMP Delivery (e.g., Transfection) delivery_ok Delivery Optimized? check_delivery->delivery_ok purity_ok->check_storage Yes degraded cGAMP is Degraded (Use new aliquot/batch) purity_ok->degraded No storage_ok->check_cells Yes handling_issue Improve Handling Procedures storage_ok->handling_issue No cells_ok->check_delivery Yes cell_issue Use New Cell Stock/ Validate STING Pathway cells_ok->cell_issue No delivery_issue Inefficient Delivery is Likely delivery_ok->delivery_issue No unresolved Issue Unresolved (Consider other factors) delivery_ok->unresolved Yes

Caption: A troubleshooting decision tree for cGAMP experiments.

References

Technical Support Center: Troubleshooting High Background in cGAMP ELISA Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for cGAMP ELISA assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on addressing the common issue of high background in their experiments. High background can mask specific signals, reduce assay sensitivity, and lead to inaccurate quantification of 2',3'-cGAMP.

Frequently Asked Questions (FAQs)

Q1: What is considered high background in a cGAMP competitive ELISA?

In a competitive ELISA for cGAMP, the signal is inversely proportional to the concentration of cGAMP in the sample. High background manifests as an unusually high optical density (OD) reading in the zero standard (B0) wells and/or high OD readings in the non-specific binding (NSB) wells. An acceptable background OD is typically below 0.2, although this can vary between kits and experimental conditions.[1]

Q2: What are the most common causes of high background in a cGAMP ELISA?

The most frequent culprits for high background in cGAMP ELISA assays include:

  • Insufficient Washing: Failure to remove all unbound reagents, particularly the cGAMP-HRP conjugate and the antibody.[2][3]

  • Inadequate Blocking: Incomplete blocking of non-specific binding sites on the microplate wells.[3]

  • Incorrect Reagent Concentrations: Using concentrations of the anti-cGAMP antibody or the cGAMP-HRP conjugate that are too high.

  • Contamination: Contamination of buffers, reagents, or samples with cGAMP or other substances that can interfere with the assay.

  • Substrate Issues: Deterioration of the substrate solution or allowing the color to overdevelop before reading the plate.

Q3: How can I differentiate between non-specific binding and other causes of high background?

To pinpoint the source of high background, examining the control wells is crucial:

  • High OD in Non-Specific Binding (NSB) wells: This typically points to non-specific binding of the cGAMP-HRP conjugate to the plate.

  • High OD in Zero Standard (B0) wells, but low OD in NSB wells: This suggests an issue with the antibody concentration being too high or problems with the washing steps.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root causes of high background in your cGAMP ELISA assays.

Issue 1: High Background in All Wells (Including NSB and Blank Wells)
Possible Cause Recommended Solution
Contaminated Wash Buffer or Reagents Prepare fresh wash buffer and other reagents using high-purity water. Ensure dedicated reservoirs are used for each reagent to prevent cross-contamination.
Substrate Solution Issues Use fresh TMB substrate solution that is colorless before addition to the wells. Protect the substrate from light.[4] Ensure the stop solution is added promptly and the plate is read within 10-30 minutes.[2]
Plate Reader Malfunction Ensure the plate reader is blanked correctly and set to the appropriate wavelength (typically 450 nm for TMB).[2]
Improper Plate Sealing Use fresh plate sealers for each incubation step to prevent cross-well contamination.
Issue 2: High Background in Sample and Standard Wells, but Low Background in NSB Wells
Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles (e.g., from 4 to 5 or 6). Ensure a sufficient volume of wash buffer (at least 300 µL per well) is used for each wash.[2] Aspirate thoroughly after each wash to remove all residual liquid. Adding a short soak time (30 seconds) during each wash step can also be beneficial.[3]
Anti-cGAMP Antibody Concentration Too High Perform an antibody titration to determine the optimal concentration. This involves testing a range of antibody dilutions while keeping the cGAMP-HRP conjugate concentration constant.
cGAMP-HRP Conjugate Concentration Too High Perform a conjugate titration. This is often done in a checkerboard format along with the antibody titration to find the optimal combination of both reagents.
Inadequate Blocking Increase the incubation time for the blocking buffer (e.g., from 1 hour to 2 hours). Consider using a different blocking agent. Common blockers include Bovine Serum Albumin (BSA) and casein-based blockers.[5][6] Synthetic blockers are also available and may reduce non-specific binding.[7][8]
Cross-reactivity If your samples are from a species that may have antibodies that cross-react with the capture antibody on the plate (e.g., rabbit samples with an anti-rabbit coated plate), sample purification may be necessary.[9][10]
Incubation Times or Temperatures Too Long/High Adhere strictly to the incubation times and temperatures specified in the kit protocol. Avoid incubating plates near heat sources or in direct sunlight.[4]

Experimental Protocols

Protocol 1: Optimization of Antibody and cGAMP-HRP Conjugate Concentrations (Checkerboard Titration)

This protocol is essential for minimizing non-specific binding and achieving a good signal-to-noise ratio.

Objective: To determine the optimal working dilutions for the anti-cGAMP antibody and the cGAMP-HRP conjugate.

Materials:

  • cGAMP ELISA plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)

  • Anti-cGAMP Antibody

  • cGAMP-HRP Conjugate

  • Assay Buffer

  • Wash Buffer

  • TMB Substrate

  • Stop Solution

  • Microplate reader

Procedure:

  • Prepare Antibody Dilutions: Prepare a series of dilutions of the anti-cGAMP antibody in Assay Buffer. For example, you could prepare dilutions of 1:500, 1:1000, 1:2000, and 1:4000.

  • Prepare Conjugate Dilutions: Prepare a series of dilutions of the cGAMP-HRP conjugate in Assay Buffer. For example, you could prepare dilutions of 1:500, 1:1000, 1:2000, and 1:4000.

  • Plate Setup:

    • Across the x-axis of a 96-well plate, add each dilution of the anti-cGAMP antibody.

    • Down the y-axis of the plate, add each dilution of the cGAMP-HRP conjugate.

    • Include a set of wells for the zero standard (B0 - with antibody and conjugate but no cGAMP standard) and non-specific binding (NSB - with conjugate but no antibody).

  • Incubation: Add the prepared antibody and conjugate dilutions to the appropriate wells. Incubate the plate according to the kit manufacturer's instructions (e.g., 2 hours at room temperature with shaking).[2]

  • Washing: Wash the plate thoroughly as per the kit's protocol (e.g., 4 times with 300 µL of 1X Wash Buffer).[2]

  • Substrate Development: Add TMB Substrate to each well and incubate for the recommended time (e.g., 30 minutes at room temperature).[2]

  • Stop Reaction and Read Plate: Add Stop Solution to each well and read the absorbance at 450 nm.

  • Data Analysis: Analyze the OD readings. The optimal combination of antibody and conjugate is the one that provides a high OD for the B0 wells (typically >1.5) and a low OD for the NSB wells (typically <0.2), resulting in the best signal-to-noise ratio.

Protocol 2: Optimizing Wash Steps

Objective: To ensure the complete removal of unbound reagents to minimize background.

Procedure:

  • Prepare the ELISA plate through the incubation step with the antibody and conjugate.

  • Divide the plate into sections to test different washing protocols:

    • Section 1 (Standard Wash): Wash 4 times with 300 µL of 1X Wash Buffer.

    • Section 2 (Increased Wash Cycles): Wash 6 times with 300 µL of 1X Wash Buffer.

    • Section 3 (Increased Volume): Wash 4 times with 400 µL of 1X Wash Buffer.

    • Section 4 (Addition of Soak Time): Wash 4 times with 300 µL of 1X Wash Buffer, allowing the buffer to sit in the wells for 30 seconds during each wash.

  • Proceed with the substrate development and reading steps as per the standard protocol.

  • Compare the background OD readings across the different sections. The protocol that yields the lowest background without significantly diminishing the specific signal is optimal.

Visual Guides

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER Membrane) cGAMP->STING binds and activates TBK1 TBK1 STING->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes translocates to nucleus and induces transcription

Caption: The canonical cGAS-STING signaling pathway, leading to the production of type I interferons.

cGAMP Competitive ELISA Workflow

Competitive_ELISA_Workflow cGAMP Competitive ELISA Workflow start Start add_reagents Add Samples/Standards, cGAMP-HRP Conjugate, and Anti-cGAMP Antibody to pre-coated plate start->add_reagents incubation1 Incubate (e.g., 2 hours at RT) to allow competition for antibody binding add_reagents->incubation1 wash1 Wash Plate (e.g., 4x) to remove unbound reagents incubation1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubation2 Incubate (e.g., 30 min at RT) for color development add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate end End read_plate->end

References

Validation & Comparative

Decoding STING Activation: A Comparative Guide to cGAMP Isomer Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of the cGAS-STING pathway, understanding the nuances of STING (Stimulator of Interferon Genes) activation is paramount. A critical determinant of this activation is the binding affinity of its ligand, cyclic GMP-AMP (cGAMP). This guide provides an objective comparison of the binding affinities of different cGAMP isomers to STING, supported by experimental data, to inform research and therapeutic development. The endogenous and most potent natural activator of human STING is 2'3'-cGAMP, synthesized by cGAS (cyclic GMP-AMP synthase) upon detection of cytosolic DNA.[1] However, other isomers, such as 3'3'-cGAMP and 2'2'-cGAMP, also interact with STING, albeit with differing affinities that have significant implications for the downstream immune response.[2][3][4]

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand to its receptor is a key factor in its biological potency and is quantified by the equilibrium dissociation constant (Kd), where a lower Kd value signifies a stronger binding interaction.[1] Experimental evidence consistently demonstrates that 2'3'-cGAMP has a significantly higher binding affinity for STING compared to other isomers.[1][2][3][4]

The data clearly indicates that 2'3'-cGAMP binds to STING with nanomolar affinity, which is substantially stronger than the binding of 3'3'-cGAMP and 2'2'-cGAMP.[1][4] This high-affinity interaction is a crucial factor in its potent activation of the STING signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][2][3]

cGAMP IsomerSTING VariantBinding Affinity (Kd)Experimental Method
2'3'-cGAMP Human3.79 nM - 110 nMITC, SPR
3'3'-cGAMP HumanWeaker than 2'3'-cGAMPFunctional Assays
2'2'-cGAMP Human~287 nMNot Specified

Note: The binding affinity values can vary between different studies and experimental conditions. The data presented here is a synthesis of reported values to illustrate the relative affinities.

The STING Signaling Pathway

The binding of cGAMP to STING is the critical initiating event in a signaling cascade that culminates in an innate immune response.[1][5] Understanding this pathway is essential for contextualizing the importance of binding affinity.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes from STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates ATP_GTP ATP + GTP ATP_GTP->cGAS STING_active Activated STING STING_dimer->STING_active translocates to TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer dimerizes IFN_genes Type I Interferon Genes pIRF3_dimer->IFN_genes induces transcription of

Caption: The cGAS-STING signaling pathway from cytosolic DNA sensing to type I interferon gene expression.

Experimental Protocols for Determining Binding Affinity

The determination of binding affinities for STING ligands relies on precise biophysical techniques. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two commonly employed methods.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.

Methodology:

  • Sample Preparation: A purified, soluble C-terminal domain (residues 139-379) of human STING is prepared in a suitable buffer (e.g., phosphate-buffered saline). The cGAMP isomer is dissolved in the same buffer.

  • ITC Experiment: The STING protein solution is placed in the sample cell of the calorimeter. The cGAMP isomer solution is loaded into the injection syringe.

  • Titration: A series of small injections of the cGAMP isomer are made into the STING solution.

  • Data Acquisition: The heat released or absorbed during each injection is measured.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to calculate the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., cGAMP) to a ligand (e.g., STING) immobilized on a sensor chip.

SPR_Workflow Immobilization 1. Immobilization STING protein is covalently coupled to a sensor chip. Binding 2. Binding cGAMP isomer solution is flowed over the chip surface. Immobilization->Binding Detection 3. Detection Change in refractive index at the surface is measured as Resonance Units (RU). Binding->Detection Analysis 4. Data Analysis Association (kon) and dissociation (koff) rates are determined. Kd is calculated (koff/kon). Detection->Analysis

Caption: A simplified workflow for determining binding affinity using Surface Plasmon Resonance (SPR).

Methodology:

  • Immobilization: Recombinant STING protein is immobilized on a sensor chip surface.

  • Binding Measurement: A solution containing the cGAMP isomer (the analyte) is flowed over the chip surface at various concentrations. The binding of cGAMP to the immobilized STING protein causes a change in the refractive index at the surface, which is detected by the instrument and reported in resonance units (RU).[1]

  • Data Analysis: The binding data (RU as a function of time) is used to determine the association rate (kon) and dissociation rate (koff). The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.[1]

References

Validating STING Activation: A Comparative Guide to Western Blot and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately validating the activation of the Stimulator of Interferon Genes (STING) pathway is critical. This guide provides a comprehensive comparison of Western blotting with alternative methods for validating STING activation by its endogenous ligand, 5'-Phosphoguanylyl-(3',5')-guanosine (2'3'-cGAMP). We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.

The STING signaling pathway is a cornerstone of the innate immune system, detecting cytosolic DNA as a sign of infection or cellular damage and initiating a potent type I interferon (IFN) response.[1][2] Upon binding of 2'3'-cGAMP, STING undergoes a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1).[1][3] TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][4] Phosphorylated IRF3 (p-IRF3) dimerizes, translocates to the nucleus, and drives the transcription of type I IFNs, such as IFN-β.[2][5]

This guide will focus on the following key methods for validating STING activation:

  • Western Blot: A widely used technique to detect the phosphorylation of key signaling proteins in the STING pathway.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative method to measure the downstream production of IFN-β.

  • Luciferase Reporter Assay: A cell-based assay that measures the transcriptional activity of IRF3-dependent promoters.

Comparative Analysis of STING Activation Validation Methods

Each method offers distinct advantages and disadvantages in terms of the specific aspect of the pathway it measures, throughput, sensitivity, and cost. The following table provides a summary for easy comparison.

FeatureWestern BlotIFN-β ELISALuciferase Reporter Assay
Parameter Measured Phosphorylation of STING, TBK1, IRF3Secreted IFN-β protein levelsIRF3-dependent gene transcription
Throughput Low to mediumHighHigh
Sensitivity ModerateHighHigh
Quantitative Nature Semi-quantitativeQuantitativeQuantitative
Direct/Indirect Readout Direct measure of protein activationIndirect measure of pathway activationIndirect measure of pathway activation
Time to Result 1-2 days4-6 hours18-24 hours
Cost ModerateLow to moderateModerate
Key Advantage Provides information on specific signaling nodesMeasures a key functional downstream effectorHigh-throughput screening compatible
Key Disadvantage Lower throughput, semi-quantitativeDoes not provide information on upstream signalingRequires genetically modified reporter cell lines

Experimental Data Insights

Signaling Pathway and Experimental Workflows

To visualize the processes involved, the following diagrams illustrate the STING signaling pathway and the experimental workflows for each validation method.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus 2'3'-cGAMP 2'3'-cGAMP STING_inactive STING (inactive) 2'3'-cGAMP->STING_inactive binds STING_active STING (active) STING_inactive->STING_active activates TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates pTBK1->STING_active phosphorylates (p-STING) IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes pIRF3_dimer_nuc p-IRF3 Dimer pIRF3_dimer->pIRF3_dimer_nuc translocates IFN_genes IFN-β Gene pIRF3_dimer_nuc->IFN_genes induces transcription

Caption: The STING signaling pathway upon 2'3'-cGAMP stimulation.

Western_Blot_Workflow start Cell Stimulation (2'3'-cGAMP) lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-STING, p-TBK1, p-IRF3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis Comparison_Methods_Workflow cluster_elisa IFN-β ELISA cluster_luciferase Luciferase Reporter Assay start_elisa Cell Stimulation (2'3'-cGAMP) supernatant Collect Supernatant start_elisa->supernatant elisa_plate Add to Coated Plate supernatant->elisa_plate detection_ab Add Detection Antibody elisa_plate->detection_ab substrate Add Substrate detection_ab->substrate read Measure Absorbance substrate->read analysis_elisa Data Analysis read->analysis_elisa start_luc Transfect Reporter Cells stim_luc Stimulate with 2'3'-cGAMP start_luc->stim_luc lyse_luc Cell Lysis stim_luc->lyse_luc add_reagent Add Luciferase Reagent lyse_luc->add_reagent measure_lum Measure Luminescence add_reagent->measure_lum analysis_luc Data Analysis measure_lum->analysis_luc

References

Navigating the Off-Target Landscape: A Comparative Guide to the Cross-Reactivity of 2'3'-cGAMP with Nucleotide Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the specificity of the innate immune second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) is critical. This guide provides a comprehensive comparison of 2'3'-cGAMP's canonical interaction with its primary receptor, STING, and its emerging cross-reactivity with other nucleotide sensors, supported by experimental data and detailed methodologies.

While 2'3'-cGAMP is a potent and high-affinity activator of the STING (Stimulator of Interferon Genes) pathway, recent evidence has illuminated a "non-canonical" role for this cyclic dinucleotide in activating the AIM2 (Absent in Melanoma 2) and NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasomes. This STING-independent signaling reveals a broader, more complex role for 2'3'-cGAMP in orchestrating inflammatory responses. To date, there is no significant evidence to suggest a direct interaction or activation of RIG-I Like Receptors (RLRs) by 2'3'-cGAMP.

This guide will explore the nuances of these interactions, presenting available quantitative data, outlining the distinct signaling pathways, and providing detailed experimental protocols to facilitate further investigation into the cross-reactivity of this pivotal second messenger.

Quantitative Data Summary: Binding Affinities and Activation

The following table summarizes the known binding affinities and activation data of 2'3'-cGAMP with various nucleotide sensors. It is important to note that while direct binding affinity (Kd) for 2'3'-cGAMP with AIM2 and NLRP3 has not been definitively established in the literature, functional activation data provides strong evidence of a significant interaction.

LigandSensorBinding Affinity (Kd)Activation Metric (EC50)Downstream Outcome
2'3'-cGAMP STING ~3.79 nMNot typically measured; high potencyPotent Type I Interferon (IFN-β) Induction
2'3'-cGAMP AIM2 Not DeterminedEstimated from dose-response curves to be in the low µM range for IL-1β secretionCaspase-1 activation, IL-1β and IL-18 secretion
2'3'-cGAMP NLRP3 Not DeterminedEstimated from dose-response curves to be in the low µM range for IL-1β secretionCaspase-1 activation, IL-1β and IL-18 secretion

Note: The EC50 values for AIM2 and NLRP3 activation are estimations based on published dose-response curves of IL-1β secretion in LPS-primed bone marrow-derived macrophages (BMDMs) transfected with 2'3'-cGAMP. Further biophysical studies are required to determine the direct binding affinities.

Signaling Pathways

The signaling cascades initiated by 2'3'-cGAMP are distinct depending on the engaged sensor. Below are graphical representations of the canonical STING-dependent pathway and the non-canonical, STING-independent inflammasome activation pathway.

G cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING (ER) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & induces transcription

Canonical 2'3'-cGAMP-STING Signaling Pathway.

G cluster_cytosol Cytosol cGAMP 2'3'-cGAMP AIM2 AIM2 cGAMP->AIM2 facilitates assembly NLRP3 NLRP3 cGAMP->NLRP3 facilitates assembly Inflammasome Inflammasome Complex AIM2->Inflammasome NLRP3->Inflammasome ASC ASC ASC->Inflammasome proCasp1 Pro-Caspase-1 proCasp1->Inflammasome Casp1 Active Caspase-1 proIL1b Pro-IL-1β Casp1->proIL1b cleaves proIL18 Pro-IL-18 Casp1->proIL18 cleaves IL1b IL-1β (secreted) proIL1b->IL1b IL18 IL-18 (secreted) proIL18->IL18 Inflammasome->Casp1 activates

Non-Canonical 2'3'-cGAMP-Mediated Inflammasome Activation.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement (STING)

This protocol outlines the general steps for determining the binding affinity of 2'3'-cGAMP to STING using SPR. A similar approach could be adapted for AIM2 and NLRP3 upon availability of purified proteins.

Objective: To quantify the binding kinetics and affinity (Kd) of 2'3'-cGAMP to purified STING protein.

Materials:

  • Purified, recombinant human or mouse STING protein (C-terminal domain is often used).

  • 2'3'-cGAMP and other cyclic dinucleotides.

  • SPR instrument and sensor chips (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Chip Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified STING protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of 2'3'-cGAMP and other CDNs in the running buffer.

    • Inject the different concentrations of the analyte (e.g., 2'3'-cGAMP) over the immobilized STING and reference flow cells at a constant flow rate.

    • Allow for an association phase, followed by a dissociation phase where only running buffer flows over the chip.

    • After each cycle, regenerate the sensor surface to remove any bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Cellular Assay for Inflammasome Activation

This protocol describes a method to assess 2'3'-cGAMP-induced inflammasome activation in bone marrow-derived macrophages (BMDMs).

Objective: To quantify the activation of AIM2 and NLRP3 inflammasomes by 2'3'-cGAMP through the measurement of IL-1β secretion.

Materials:

  • Bone marrow-derived macrophages (BMDMs) from wild-type, AIM2-/-, and NLRP3-/- mice.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • LPS (Lipopolysaccharide).

  • 2'3'-cGAMP.

  • Transfection reagent (e.g., Lipofectamine 2000).

  • ELISA kit for mouse IL-1β.

Procedure:

  • Cell Culture and Priming:

    • Culture BMDMs in appropriate multi-well plates.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to upregulate pro-IL-1β expression.

  • Transfection with 2'3'-cGAMP:

    • Prepare complexes of varying concentrations of 2'3'-cGAMP with a transfection reagent according to the manufacturer's instructions.

    • Add the complexes to the primed BMDMs and incubate for a specified time (e.g., 6-18 hours).

  • Measurement of IL-1β Secretion:

    • Collect the cell culture supernatants.

    • Quantify the concentration of secreted IL-1β using a specific ELISA kit.

  • Data Analysis:

    • Generate a dose-response curve of 2'3'-cGAMP concentration versus IL-1β secretion.

    • Calculate the EC50 value from the dose-response curve.

    • Compare the levels of IL-1β secreted by wild-type BMDMs with those from knockout BMDMs to determine the involvement of specific inflammasome components.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Culture BMDMs (WT, AIM2-/-, NLRP3-/-) B Prime with LPS (4 hours) A->B D Transfect Primed BMDMs B->D C Prepare 2'3'-cGAMP- Transfection Reagent Complexes (Varying Concentrations) C->D E Incubate (6-18 hours) D->E F Collect Supernatants E->F G Measure IL-1β (ELISA) F->G H Generate Dose-Response Curve G->H I Calculate EC50 H->I J Compare WT vs. KO H->J

Experimental Workflow for Inflammasome Activation Assay.

Conclusion

2'3'-cGAMP is a highly specific and potent activator of the STING pathway, playing a central role in the innate immune response to cytosolic DNA.[1] However, its cross-reactivity with the AIM2 and NLRP3 inflammasomes reveals a broader, STING-independent role in orchestrating inflammation.[1] This off-target activity is crucial for researchers and drug developers to consider, as it may contribute to the overall therapeutic or adverse effects of STING agonists. Further research, particularly biophysical studies to determine the direct binding affinities of 2'3'-cGAMP to AIM2 and NLRP3, is necessary to fully elucidate the molecular mechanisms underlying this cross-reactivity. The experimental protocols provided in this guide offer a framework for investigating these non-canonical signaling pathways and expanding our understanding of this multifaceted second messenger.

References

A Functional Comparison of Mammalian vs. Bacterial cGAMP: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between mammalian and bacterial cyclic GMP-AMP (cGAMP) is critical for the development of novel therapeutics targeting the cGAS-STING pathway. This guide provides an objective comparison of the synthesis, structure, and function of these two second messengers, supported by experimental data and detailed protocols.

At a Glance: Key Functional Distinctions

FeatureMammalian cGAMP (2'3'-cGAMP)Bacterial cGAMP (e.g., 3'3'-cGAMP)
Phosphodiester Linkages One 2'-5' and one 3'-5' phosphodiester bondTypically two 3'-5' phosphodiester bonds
Primary Synthase Cyclic GMP-AMP Synthase (cGAS)Various cGAS/DncV-like Nucleotidyltransferases (CD-NTases), e.g., DncV in Vibrio cholerae
Synthase Activation Activated by cytosolic double-stranded DNA (dsDNA)Constitutively active or activated by other mechanisms (e.g., phage infection)
Primary Receptor Stimulator of Interferon Genes (STING)Diverse effectors including STING-like proteins, phospholipases (e.g., CapV), and ion channels (e.g., Cap14)
Downstream Signaling STING-dependent activation of TBK1 and IRF3, leading to type I interferon and pro-inflammatory cytokine production.Diverse outcomes including abortive phage infection via cell death, regulation of biofilm formation, and motility.
Degradation Primarily by the ecto-enzyme ENPP1Specific bacterial phosphodiesterases

Quantitative Data Comparison

Table 1: Binding Affinity of cGAMP Isomers to Human STING

The affinity of cGAMP for STING is a critical determinant of the potency of the downstream immune response. Mammalian STING exhibits a significantly higher affinity for the endogenous 2'3'-cGAMP compared to bacterial 3'3'-cGAMP.

LigandSTING VariantK_d_ (nM)Experimental Method
2'3'-cGAMP Human STING (H232)3.79Isothermal Titration Calorimetry (ITC)
3'3'-cGAMP Human STING (H232)~2,000ITC
c-di-GMP Human STING (H232)~5,000ITC

Data compiled from published literature. K_d_ values can vary based on experimental conditions and specific STING allele.

Table 2: Enzyme Kinetics of cGAMP Synthases

The catalytic efficiency of cGAMP synthases determines the rate of second messenger production. While extensive kinetic data is available for mammalian cGAS, similar comprehensive data for bacterial CD-NTases is less prevalent in the literature.

EnzymeSubstrate(s)K_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Human cGAS ATP~50~0.1~2,000
GTP~50~0.1~2,000
Vibrio cholerae DncV ATP, GTPNot well-establishedNot well-establishedNot well-established

Note: The kinetic parameters for mammalian cGAS are dependent on the length and concentration of the activating dsDNA. Quantitative kinetic data for bacterial cGAMP synthases like DncV are not as extensively characterized in a directly comparable format.

Table 3: Degradation of cGAMP Isomers by Human ENPP1

The ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is the primary enzyme responsible for the degradation of extracellular cGAMP, thus acting as a key negative regulator of STING signaling. ENPP1 displays a strong preference for the mammalian 2'3'-cGAMP isomer.

SubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
2'3'-cGAMP 1542.7 x 10⁵
3'3'-cGAMP Significantly higher (lower affinity)Significantly lowerSignificantly lower

Data from in vitro enzyme assays with recombinant human ENPP1.

Signaling Pathways

Mammalian_cGAMP_Signaling cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (Viral or Self) cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_ER STING cGAMP->STING_ER Binds & Activates STING_Golgi STING STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_p p-IRF3 Dimer IRF3->IRF3_p Genes Type I IFN & Pro-inflammatory Genes IRF3_p->Genes Induces Transcription

Bacterial_cGAMP_Signaling cluster_bacterium Bacterial Cell Phage_Infection Phage Infection (or other stimuli) CD_NTase CD-NTase (e.g., DncV) Bacterial_cGAMP 3'3'-cGAMP

Experimental Protocols

Protocol 1: STING Activation Assays

A. Luciferase Reporter Assay

This assay measures the activation of the IRF3 transcription factor, a key downstream event in STING signaling.

  • Cell Line: HEK293T cells co-transfected with plasmids expressing human STING and an IFN-β promoter-driven firefly luciferase reporter.

  • Procedure:

    • Seed cells in a 96-well plate.

    • The following day, treat cells with varying concentrations of 2'3'-cGAMP or 3'3'-cGAMP.

    • Incubate for 18-24 hours.

    • Lyse the cells and add luciferase substrate.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) and plot as fold induction over untreated cells.

B. Western Blot for Phospho-STING and Phospho-IRF3

This method directly assesses the phosphorylation status of STING and IRF3.

  • Cell Line: THP-1 monocytes or other immune cells endogenously expressing the cGAS-STING pathway.

  • Procedure:

    • Treat cells with cGAMP isomers for 1-3 hours.

    • Lyse cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phospho-STING (Ser366) and phospho-IRF3 (Ser396).

    • Use secondary antibodies conjugated to HRP and detect with a chemiluminescent substrate.

  • Data Analysis: Densitometry analysis of the phosphorylated protein bands, normalized to total protein levels.

STING_Activation_Workflow Start Seed Cells (e.g., HEK293T-reporter or THP-1) Treat Treat with cGAMP Isomers Start->Treat Incubate Incubate Treat->Incubate Assay Choose Assay Incubate->Assay Luciferase Luciferase Assay Assay->Luciferase Reporter Cells Western Western Blot Assay->Western Endogenous Cells Luminescence Measure Luminescence Luciferase->Luminescence WB_Steps Lyse, SDS-PAGE, Transfer, Probe Western->WB_Steps Data_Luc Analyze Fold Induction Luminescence->Data_Luc Data_WB Analyze Band Intensity WB_Steps->Data_WB

Protocol 2: In Vitro cGAS Enzyme Activity Assay

This assay quantifies the production of cGAMP by recombinant cGAS.

  • Reagents: Purified recombinant human cGAS, dsDNA (e.g., herring testes DNA), ATP, GTP, reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1 mM DTT).

  • Procedure:

    • Combine cGAS, dsDNA, ATP, and GTP in the reaction buffer.

    • Incubate at 37°C for a specified time course (e.g., 0-120 minutes).

    • Stop the reaction by heating or adding EDTA.

    • Quantify cGAMP production using HPLC-MS/MS or a commercially available ELISA kit.

  • Data Analysis: Generate a standard curve with known concentrations of 2'3'-cGAMP to quantify the amount produced in the enzymatic reaction.

Protocol 3: ENPP1-Mediated cGAMP Degradation Assay

This assay measures the hydrolysis of cGAMP by ENPP1.

  • Reagents: Recombinant human ENPP1, 2'3'-cGAMP, reaction buffer (e.g., 50 mM Tris-HCl pH 9.0, 1 mM CaCl₂, 1 mM MgCl₂).

  • Procedure:

    • Incubate ENPP1 with 2'3'-cGAMP in the reaction buffer at 37°C.

    • Take aliquots at different time points and stop the reaction.

    • Separate the reaction products (cGAMP, pApG, GMP, and AMP) using thin-layer chromatography (TLC) or HPLC.

  • Data Analysis: Quantify the disappearance of the cGAMP spot/peak and the appearance of degradation products over time.

Conclusion

The functional disparities between mammalian and bacterial cGAMP are a testament to the evolutionary adaptation of this ancient signaling molecule. For researchers in immunology and drug discovery, a thorough understanding of these differences, from the specific phosphodiester linkages to the downstream effector pathways, is paramount. The higher affinity of 2'3'-cGAMP for human STING underscores its role as a potent, endogenous immunotransmitter, making the cGAS-STING pathway an attractive target for therapeutic intervention. Conversely, the diverse roles of bacterial cGAMP in regulating microbial physiology present opportunities for the development of novel antimicrobial strategies. The provided experimental protocols offer a robust framework for further investigation into these fascinating and functionally distinct second messengers.

Comparative Analysis of cGAMP Production by Different DNA Structures: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA as a sign of infection or cellular damage.[1] Upon binding DNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which in turn activates the STING protein to initiate a downstream signaling cascade culminating in the production of type I interferons and other inflammatory cytokines.[1][2] While double-stranded DNA (dsDNA) is the canonical activator of cGAS, recent studies have revealed that various other DNA structures can also trigger this pathway, albeit with differing efficiencies.[2][3] Understanding the relative potency of these diverse DNA structures in stimulating cGAMP production is crucial for research into infectious diseases, autoimmune disorders, and cancer immunotherapy.

This guide provides a comparative analysis of cGAMP production stimulated by different DNA structures, supported by experimental data and detailed methodologies.

Comparative Analysis of cGAS Activation

The efficiency of cGAS activation and subsequent cGAMP synthesis is highly dependent on the structure and length of the activating DNA ligand. Long dsDNA is a potent activator, and its stimulatory capacity increases with length.[4][5] However, non-canonical structures, such as Y-form DNA and even specific single-stranded DNAs (ssDNA), can also serve as effective ligands.[6][7]

Table 1: Relative cGAMP Production by Different DNA Structures

DNA StructureDescriptionRelative cGAMP ProductionKey Findings & Citations
Double-Stranded DNA (dsDNA) Canonical B-form DNA helix.High (+++)Considered the "gold standard" activator.[8] Activation is length-dependent, with DNA >45 bp being optimal for robust activation.[2][4]
Y-form DNA (G-rich) Short dsDNA (~12-20 bp) with unpaired guanosine (B1672433) (G) overhangs.Very High (++++)Unpaired guanosines in Y-form DNA structures potently enhance the enzymatic activity of cGAS, showing high stimulatory capacity.[6][7][8]
Single-Stranded DNA (ssDNA) Linear, single-stranded polynucleotide chain.Very Low (+)Generally a poor activator.[9] Can activate cGAS by forming secondary structures like hairpins or G-quadruplexes that mimic dsDNA.[2] HIV-1 derived ssDNA (SL2) stimulates cGAMP production at a significantly lower rate than dsDNA or G3 Y-form DNA.[6]
DNA:RNA Hybrids A duplex molecule consisting of one DNA strand and one RNA strand.Moderate (++)Can directly bind to and activate cGAS to produce cGAMP.[10][11] However, the amount of cGAMP induced is less than that produced in response to dsDNA under similar conditions.[3][10]

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental procedures is essential for a clear understanding of the cGAS-STING system.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_nucleus Nucleus DNA Cytosolic DNA (dsDNA, Y-form, etc.) cGAS cGAS (inactive) DNA->cGAS Binding cGAS_active cGAS (active dimer) cGAS->cGAS_active Dimerization cGAMP 2'3'-cGAMP cGAS_active->cGAMP Synthesis ATP_GTP ATP + GTP ATP_GTP->cGAMP STING STING (dimer) cGAMP->STING Binding STING_active STING (active) STING->STING_active Conformational Change & Translocation TBK1 TBK1 STING_active->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 Dimerization ISGs Type I IFN Genes (e.g., IFNB1) p_IRF3->ISGs Nuclear Translocation & Gene Transcription

Caption: The cGAS-STING signaling pathway.

Experimental_Workflow cluster_prep 1. Substrate Preparation cluster_reaction 2. In Vitro cGAS Reaction cluster_quant 3. cGAMP Quantification cluster_analysis 4. Data Analysis dsDNA dsDNA (Annealed oligos or PCR product) Reaction Incubate DNA substrate with: - Recombinant cGAS - ATP & GTP - Reaction Buffer (Mg2+, Zn2+) dsDNA->Reaction Y_DNA Y-form DNA (Annealed oligos with G-overhangs) Y_DNA->Reaction ssDNA ssDNA (Synthetic oligo) ssDNA->Reaction Hybrid DNA:RNA Hybrid (Annealed oligos) Hybrid->Reaction Quench Quench Reaction (e.g., heat inactivation) Reaction->Quench Quantify Measure cGAMP levels: - LC-MS/MS (Gold Standard) - ELISA / TR-FRET - Bioluminescent Assay Quench->Quantify Analysis Calculate cGAMP concentration using a standard curve. Compare production rates. Quantify->Analysis

Caption: Experimental workflow for cGAMP production analysis.

Experimental Protocols

Accurate comparison of cGAMP production requires standardized and robust experimental protocols. Below are methodologies for key steps in the analysis.

Preparation of DNA Substrates

a) Double-Stranded DNA (dsDNA):

  • From Synthetic Oligonucleotides: Synthesize complementary sense and anti-sense ssDNA oligonucleotides (e.g., 80 bp).[12] Reconstitute lyophilized oligos in nuclease-free water. Mix equimolar amounts in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA). Heat the mixture to 95°C for 5 minutes and allow it to cool slowly to room temperature to facilitate annealing. Verify dsDNA formation using agarose (B213101) gel electrophoresis.[12][13]

  • From PCR Products: Generate dsDNA of various lengths using standard Polymerase Chain Reaction (PCR). Purify the PCR products using a commercial kit to remove primers, dNTPs, and polymerase. Quantify the purified dsDNA using spectrophotometry.[4]

b) Y-form and Single-Stranded DNA (ssDNA):

  • These are typically custom-synthesized oligonucleotides.[6] Y-form DNA is created by annealing a shorter strand to a longer strand, leaving specific overhangs (e.g., unpaired guanosine trimers).[6] They should be purified (e.g., by PAGE) and reconstituted in nuclease-free buffer.

c) DNA:RNA Hybrids:

  • Synthesize a DNA oligonucleotide and a complementary RNA oligonucleotide.[10] Anneal using a similar process as for dsDNA, mixing equimolar amounts in a suitable buffer, heating, and slowly cooling.

In Vitro cGAS Enzymatic Activity Assay

This protocol describes a typical in vitro reaction to measure cGAMP synthesis by recombinant cGAS.

  • Reaction Mixture: Prepare a reaction mix in a total volume of 50-80 µL. The final concentrations of components are critical for reproducibility. A typical reaction buffer is 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, and 0.1 mM ZnCl₂.[6]

  • Component Concentrations:

    • Recombinant human or mouse cGAS: ~0.2 µM[6]

    • DNA Substrate: ~3 µM[6]

    • ATP: 50-100 µM[6][14]

    • GTP: 50-100 µM[6][14]

  • Procedure:

    • Combine the reaction buffer, ATP, GTP, and the specific DNA substrate to be tested.

    • Initiate the reaction by adding the recombinant cGAS enzyme.

    • Incubate the mixture at 37°C. For time-course experiments, collect aliquots at various time points (e.g., 0, 20, 40, 60 minutes).[6]

    • Stop the reaction in the collected aliquots by heat inactivation (e.g., 95°C for 5 minutes) or by adding EDTA to chelate divalent cations.[6]

    • Centrifuge the samples to pellet any precipitated protein before proceeding to quantification.

Quantification of 2'3'-cGAMP

Several methods exist for quantifying cGAMP, each with distinct advantages in sensitivity, specificity, and throughput.

a) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Gold Standard) LC-MS/MS offers the highest specificity and sensitivity for absolute quantification, capable of distinguishing between different cGAMP isomers.[15][16]

  • Sample Preparation: Cell or tissue extracts are typically prepared using a cold methanol/acetonitrile (B52724)/water extraction to precipitate proteins and extract small molecule metabolites.[15] The supernatant is dried and reconstituted in the LC mobile phase.

  • Chromatography: Samples are separated on a reversed-phase C18 column suitable for polar molecules. A common mobile phase gradient involves water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[15]

  • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[17] For 2'3'-cGAMP, the parent ion (m/z 675.1) is fragmented to produce characteristic daughter ions (e.g., m/z 476.1, 312, 136).[16][17]

  • Quantification: Absolute concentration is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of purified 2'3'-cGAMP. An isotopically labeled internal standard is often used to account for variations in sample processing and instrument response.[15][18]

b) Immunoassays (ELISA / TR-FRET) These methods are well-suited for high-throughput screening of cGAS modulators.[19][20]

  • Principle: These are competitive assays where cGAMP produced in the enzymatic reaction competes with a labeled cGAMP tracer for binding to a cGAMP-specific antibody.[14][19]

  • Procedure:

    • The sample from the in vitro cGAS reaction is added to a well pre-coated with the antibody or containing the antibody-tracer complex.

    • In an ELISA format, a secondary HRP-conjugated antibody and substrate are used to generate a colorimetric signal that is inversely proportional to the amount of cGAMP in the sample.[20]

    • In a TR-FRET format, displacement of a fluorescent tracer from a terbium-labeled antibody by the sample's cGAMP leads to a decrease in the FRET signal.[19]

  • Quantification: The concentration of cGAMP is determined by comparing the signal to a standard curve run on the same plate.

References

Unveiling a STING-Independent Role for cGAMP in Inflammasome Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the canonical STING-dependent and the emerging STING-independent pathways of cGAMP-mediated inflammasome activation. Supported by experimental data, this document delves into the nuanced mechanisms by which cGAMP, a key second messenger in innate immunity, orchestrates this critical inflammatory response.

Cyclic GMP-AMP (cGAMP) is a pivotal second messenger produced by the enzyme cGAMP synthase (cGAS) upon sensing cytosolic DNA. The canonical signaling pathway involves cGAMP binding to the adaptor protein STING (Stimulator of Interferon Genes), leading to the production of type I interferons (IFN-I) and other inflammatory cytokines. However, a growing body of evidence reveals a noncanonical, STING-independent function for cGAMP in directly activating the inflammasome, a multiprotein complex crucial for the maturation of pro-inflammatory cytokines like IL-1β and IL-18.

This guide will compare these two pathways, presenting quantitative data from key studies and detailing the experimental protocols used to validate these findings.

STING-Dependent vs. STING-Independent Inflammasome Activation by cGAMP

The activation of the inflammasome is a two-step process requiring a priming signal (Signal 1) and an activation signal (Signal 2). cGAMP has been shown to contribute to both.[1][2][3][4]

  • Signal 1 (Priming): This step involves the upregulation of inflammasome components. The canonical cGAS-cGAMP-STING pathway is the primary driver of this priming signal through the induction of IFN-I.[1][2][3][4]

  • Signal 2 (Activation): This step triggers the assembly and activation of the inflammasome complex. Emerging evidence demonstrates that cGAMP can provide this second signal in a manner that is independent of STING, directly engaging with the inflammasome sensors AIM2 (Absent in Melanoma 2) and NLRP3 (NLR Family Pyrin Domain Containing 3).[1][2][4]

The following sections provide a detailed comparison of these mechanisms, supported by experimental data.

Comparative Data on Inflammasome Activation

The following tables summarize quantitative data from studies investigating the role of STING in cGAMP-mediated inflammasome activation. The data is derived from experiments using bone marrow-derived macrophages (BMDMs) from wild-type (WT) and STING-deficient (Sting-/-) mice.

Table 1: IL-1β Secretion in LPS-Primed BMDMs Transfected with cGAMP

Cell TypecGAMP ConcentrationMean IL-1β Secretion (pg/mL)Standard Error of the Mean (SEM)
WT BMDMs0 µg/mL~100+/- 10
WT BMDMs1 µg/mL~800+/- 50
WT BMDMs5 µg/mL~1500+/- 100
Sting-/- BMDMs0 µg/mL~100+/- 15
Sting-/- BMDMs1 µg/mL~600+/- 40
Sting-/- BMDMs5 µg/mL~1200+/- 80

Data adapted from Swanson et al., J Exp Med, 2017.[1] This table demonstrates that while IL-1β secretion is slightly reduced in Sting-/- BMDMs, a significant amount is still produced, indicating a STING-independent mechanism of inflammasome activation by cGAMP.

Table 2: Caspase-1 Cleavage in LPS-Primed BMDMs Transfected with cGAMP

Cell TypecGAMP TreatmentCaspase-1 p20 (cleaved) Levels (Arbitrary Units)
WT BMDMs-Baseline
WT BMDMs++++
Sting-/- BMDMs-Baseline
Sting-/- BMDMs+++

Qualitative representation based on Western blot data from Swanson et al., J Exp Med, 2017.[1][5] This table illustrates that cGAMP induces robust caspase-1 cleavage in both WT and Sting-/- cells, further supporting a STING-independent activation pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental procedures.

cGAMP_Inflammasome_Pathways cluster_STING_Dependent STING-Dependent Priming (Signal 1) cluster_STING_Independent STING-Independent Activation (Signal 2) cGAS cGAS cGAMP1 cGAMP cGAS->cGAMP1 STING1 STING cGAMP1->STING1 IFNI Type I IFN STING1->IFNI IFNAR IFNAR IFNI->IFNAR Inflammasome_Components Upregulation of Inflammasome Components (NLRP3, pro-IL-1β) IFNAR->Inflammasome_Components cGAMP2 cGAMP AIM2 AIM2 cGAMP2->AIM2 NLRP3 NLRP3 cGAMP2->NLRP3 ASC ASC AIM2->ASC NLRP3->ASC Casp1 Pro-Caspase-1 ASC->Casp1 Active_Casp1 Active Caspase-1 Casp1->Active_Casp1 IL1b Pro-IL-1β Active_Casp1->IL1b Active_IL1b Mature IL-1β IL1b->Active_IL1b

Caption: cGAMP signaling to the inflammasome.

Experimental_Workflow cluster_Cell_Culture Cell Culture and Priming cluster_Stimulation Stimulation cluster_Analysis Analysis BMDMs Isolate Bone Marrow-Derived Macrophages (BMDMs) from WT and Sting-/- mice LPS Prime BMDMs with LPS BMDMs->LPS Transfection Transfect primed BMDMs with cGAMP LPS->Transfection Supernatant Collect Supernatant Transfection->Supernatant Cell_Lysate Prepare Cell Lysates Transfection->Cell_Lysate ELISA IL-1β ELISA Supernatant->ELISA Western Western Blot for Cleaved Caspase-1 Cell_Lysate->Western ASC_Oligo ASC Oligomerization Assay Cell_Lysate->ASC_Oligo

Caption: Experimental workflow for inflammasome activation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol quantifies the amount of secreted IL-1β in the cell culture supernatant, a key indicator of inflammasome activation.[6][7]

Materials:

  • Human or mouse IL-1β ELISA kit (e.g., from Invitrogen, R&D Systems)

  • Cell culture supernatants

  • Wash buffer

  • Assay diluent

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Prepare standards and samples according to the manufacturer's instructions.

  • Add 100 µL of standard or sample to each well of the antibody-coated microplate.

  • Incubate for 2 hours at room temperature.

  • Aspirate and wash each well four times with wash buffer.

  • Add 100 µL of the conjugated detection antibody to each well.

  • Incubate for 2 hours at room temperature.

  • Aspirate and wash each well four times.

  • Add 100 µL of substrate solution to each well.

  • Incubate for 30 minutes at room temperature in the dark.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm within 30 minutes.

  • Calculate the concentration of IL-1β from the standard curve.

Caspase-1 Cleavage Western Blot

This method detects the cleaved (active) form of caspase-1 in cell lysates, confirming inflammasome activation.[8][9][10][11][12]

Materials:

  • Cell lysates

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against cleaved caspase-1 (p20 subunit)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and determine protein concentration.

  • Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add chemiluminescent substrate and visualize the bands using an imaging system.

ASC Oligomerization Assay

This assay detects the formation of large ASC (Apoptosis-associated speck-like protein containing a CARD) oligomers, a hallmark of inflammasome assembly.[13][14][15]

Materials:

  • Cell pellets

  • Lysis buffer

  • Cross-linking reagent (e.g., disuccinimidyl suberate (B1241622) - DSS)

  • Laemmli sample buffer (non-reducing)

  • Western blot reagents (as above)

  • Primary antibody against ASC

Procedure:

  • Lyse cells in a Triton X-100-insoluble buffer to isolate the ASC specks.

  • Pellet the insoluble fraction by centrifugation.

  • Resuspend the pellet and cross-link the ASC oligomers with DSS for 30 minutes.

  • Stop the cross-linking reaction and pellet the cross-linked specks.

  • Resuspend the pellet in non-reducing Laemmli sample buffer.

  • Analyze the samples by Western blot using an anti-ASC antibody. The presence of high molecular weight bands indicates ASC oligomerization.

Conclusion

The evidence strongly supports a dual role for cGAMP in inflammasome activation. While the canonical STING-dependent pathway is crucial for priming the inflammasome, a STING-independent mechanism directly activates the AIM2 and NLRP3 inflammasomes. This discovery opens new avenues for therapeutic intervention in inflammatory diseases by targeting specific arms of the cGAMP signaling network. For drug development professionals, understanding these distinct pathways is critical for designing targeted therapies that can modulate inflammasome activity with greater precision. Further research into the direct molecular interactions between cGAMP and inflammasome components will be essential to fully elucidate this novel signaling axis.

References

A Head-to-Head Battle for Precision: LC-MS/MS vs. ELISA for Accurate cGAMP Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of the cGAS-STING pathway, the accurate quantification of cyclic GMP-AMP (cGAMP) is paramount. As the critical second messenger in this innate immunity signaling cascade, precise measurement of cGAMP is essential for understanding disease pathogenesis and developing novel therapeutics. Two primary analytical methods dominate the landscape for cGAMP quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in selecting the most appropriate technique for your research needs.

The cGAS-STING pathway is a cornerstone of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1][2][3] Upon activation by cytosolic DNA, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes cGAMP.[1][2][4] This second messenger then binds to and activates the stimulator of interferon genes (STING), an endoplasmic reticulum-resident protein.[1][2][4] This activation triggers a signaling cascade, leading to the production of type I interferons and other inflammatory cytokines, which orchestrate an anti-viral and anti-tumor immune response.[1][5] Given its central role, the ability to accurately measure cGAMP levels is crucial for dissecting this pathway and for the development of drugs that modulate its activity.

At a Glance: Key Performance Metrics

The choice between LC-MS/MS and ELISA for cGAMP quantification hinges on the specific requirements of the experiment, including the need for isomer specificity, sensitivity, throughput, and budget. The following table summarizes the key performance characteristics of each method, compiled from various sources.

FeatureLC-MS/MSELISA
Specificity Very High (Gold Standard)Variable (Depends on antibody cross-reactivity)
Sensitivity (LOD/LOQ) High (Low nM to pM range)[6][7]High (pM to low ng/mL range)[8][9][10]
Dynamic Range WideNarrow[6][11]
Throughput Low to MediumHigh[12]
Cost per Sample HighLow to Medium[12][13]
Isomer Differentiation Yes (e.g., 2'3'-cGAMP, 3'3'-cGAMP, 2'2'-cGAMP)[14]Generally isomer-specific kits, but potential for cross-reactivity[9][14]
Matrix Effects Can be significant, requires careful optimization[13][15]Can be minimized with appropriate sample dilution and buffers
Equipment Specialized, expensive instrumentation required[6][15]Standard laboratory equipment (plate reader)[12]
Expertise Required HighLow to Medium

Deep Dive into the Methodologies

LC-MS/MS: The Gold Standard for Specificity and Accuracy

Liquid Chromatography-Tandem Mass Spectrometry is widely regarded as the gold standard for the quantification of small molecules, including cGAMP, due to its exceptional specificity and sensitivity.[6][13][14] This technique physically separates cGAMP from other cellular components via liquid chromatography before detecting and quantifying it based on its unique mass-to-charge ratio using tandem mass spectrometry.[16]

A significant advantage of LC-MS/MS is its ability to differentiate between various cGAMP isomers, such as 2'3'-cGAMP, 3'3'-cGAMP, and 2'2'-cGAMP, based on their distinct retention times and fragmentation patterns.[14] This is crucial as different isomers can have different biological activities. The use of stable isotope-labeled internal standards allows for highly accurate and precise quantification, correcting for variations in sample preparation and instrument response.[17]

However, LC-MS/MS is not without its drawbacks. The initial investment in instrumentation is substantial, and the method requires highly skilled personnel for operation and data analysis.[6][15] Sample preparation can be complex and time-consuming, and the throughput is generally lower than that of ELISA.[6]

ELISA: High-Throughput Screening Powerhouse

The Enzyme-Linked Immunosorbent Assay is a plate-based immunoassay that utilizes the specific binding of an antibody to cGAMP for its detection and quantification.[18] Commercial ELISA kits are readily available for different cGAMP isomers and offer a high-throughput and cost-effective solution for screening large numbers of samples.[8][9][12] The procedure is relatively simple and can be performed with standard laboratory equipment.[12]

The primary limitation of ELISA lies in its specificity, which is entirely dependent on the quality and cross-reactivity of the antibody used in the kit.[13][14] While manufacturers often provide data on cross-reactivity with other cyclic dinucleotides, it is a critical parameter to consider, especially when analyzing complex biological samples.[9][19] ELISAs also typically have a narrower dynamic range compared to LC-MS/MS, which may necessitate sample dilution to fall within the quantifiable range.[6][11]

Visualizing the cGAS-STING Pathway and Experimental Workflows

To better understand the biological context and the analytical procedures, the following diagrams illustrate the cGAS-STING signaling pathway and the general experimental workflows for LC-MS/MS and ELISA.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING cGAMP->STING_ER Binds & Activates STING_Golgi STING STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes Activates Transcription IFN_production IFN Production IFN_genes->IFN_production

Caption: The cGAS-STING signaling pathway.

Experimental_Workflows cluster_LCMS LC-MS/MS Workflow cluster_ELISA ELISA Workflow sample_prep_lcms Sample Preparation (e.g., Protein Precipitation, SPE) lc_separation Liquid Chromatography (Separation of cGAMP isomers) sample_prep_lcms->lc_separation msms_detection Tandem Mass Spectrometry (Detection & Quantification) lc_separation->msms_detection data_analysis_lcms Data Analysis (Peak Integration, Standard Curve) msms_detection->data_analysis_lcms sample_prep_elisa Sample Preparation (Cell Lysis, Dilution) plate_incubation Plate Incubation (Competitive Binding) sample_prep_elisa->plate_incubation washing_substrate Washing & Substrate Addition plate_incubation->washing_substrate plate_reading Plate Reading & Data Analysis (Absorbance Measurement, Standard Curve) washing_substrate->plate_reading

Caption: General experimental workflows for LC-MS/MS and ELISA.

Detailed Experimental Protocols

General Protocol for Intracellular cGAMP Extraction

This protocol is a general starting point for extracting small molecule metabolites, including cGAMP, from cultured cells for subsequent analysis by either LC-MS/MS or ELISA.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Pre-chilled (-80°C) 80% Methanol (B129727)

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge (capable of 4°C and >15,000 x g)

  • Lyophilizer or vacuum concentrator

Procedure:

  • Culture cells to the desired confluency.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of pre-chilled 80% methanol per 10 cm dish (adjust volume for other plate sizes).

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex vigorously for 1 minute.

  • Incubate at -80°C for at least 1 hour to precipitate proteins.

  • Centrifuge at >15,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

  • Dry the supernatant using a lyophilizer or vacuum concentrator.

  • Store the dried extract at -80°C until analysis.[14]

LC-MS/MS Quantification of cGAMP (General Protocol)

This protocol provides a general framework. Specific parameters such as the column, mobile phases, and mass spectrometer settings will need to be optimized for the specific instrument and cGAMP isomer of interest.[14]

Materials:

  • Dried cell extracts (from the extraction protocol)

  • cGAMP analytical standards (e.g., 2'3'-cGAMP, 3'3'-cGAMP)

  • Isotopically labeled internal standard (e.g., ¹³C₁₀,¹⁵N₅-cGAMP)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Reversed-phase C18 column suitable for polar molecules

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Reconstitute the dried cell extracts in a known volume of Mobile Phase A. Add the isotopically labeled internal standard.

  • Chromatography: Inject the sample onto the LC system. Separate the analytes using a gradient of Mobile Phase A and B.

  • Mass Spectrometry: Perform detection using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The precursor ion for cGAMP is typically [M+H]⁺ at m/z 675.1.[14] Specific product ions will be monitored for quantification.

  • Quantification: Generate a standard curve using known concentrations of the cGAMP analytical standard. Calculate the concentration of cGAMP in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.[14]

Competitive ELISA for cGAMP (General Protocol)

This is a general protocol for a competitive ELISA. Always refer to the specific manufacturer's instructions for the chosen kit.[8][14]

Materials:

  • ELISA plate pre-coated with a cGAMP-specific antibody or a secondary antibody.

  • Cell extracts (from the extraction protocol, reconstituted in assay buffer).

  • cGAMP standard.

  • cGAMP-enzyme conjugate (e.g., cGAMP-HRP).

  • Wash buffer.

  • Substrate solution (e.g., TMB).

  • Stop solution.

Procedure:

  • Add standards and reconstituted samples to the wells of the ELISA plate.

  • Add the cGAMP-enzyme conjugate to each well.

  • Add the cGAMP-specific antibody to each well (if not pre-coated).

  • Incubate the plate according to the kit instructions (e.g., 2 hours at room temperature with shaking).[8] During this incubation, the free cGAMP in the sample and the cGAMP-enzyme conjugate compete for binding to the limited number of antibody sites.

  • Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Add the substrate solution to each well and incubate until color develops.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader. The absorbance is inversely proportional to the amount of cGAMP in the sample.[14]

  • Calculate the concentration of cGAMP in the samples from the standard curve.

Conclusion: Making the Right Choice

Both LC-MS/MS and ELISA are powerful techniques for the quantification of cGAMP, each with a distinct set of advantages and limitations.

LC-MS/MS is the undisputed champion of specificity and accuracy , making it the ideal choice for studies that require the differentiation of cGAMP isomers and absolute quantification. It is the preferred method for in-depth mechanistic studies, biomarker validation, and when the highest level of confidence in the quantitative data is required.

ELISA, on the other hand, excels in throughput and cost-effectiveness , making it perfectly suited for high-throughput screening of compound libraries, large-scale clinical sample analysis, and initial exploratory studies where relative changes in cGAMP levels are of primary interest.

Ultimately, the decision between LC-MS/MS and ELISA should be guided by the specific research question, the required level of analytical detail, sample numbers, and available resources. For many research endeavors, a tiered approach may be most effective, using ELISA for initial high-throughput screening followed by LC-MS/MS for validation and in-depth characterization of key findings.

References

A Comprehensive Guide to Validating the Specificity of a New cGAMP Antibody for Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

In the expanding field of innate immunity research, the accurate detection of cyclic GMP-AMP (cGAMP) is critical for elucidating the role of the cGAS-STING signaling pathway in various physiological and pathological processes.[1][2][3][4] The development of highly specific antibodies against cGAMP is paramount for the reliability of immunoassays used in this research. This guide provides a comprehensive framework for validating the specificity of a new cGAMP antibody, comparing its performance with other commercially available alternatives, and offering detailed experimental protocols to support these validation efforts.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral or bacterial infection, as well as cellular damage.[1][2] Upon binding to dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) is activated and catalyzes the synthesis of the second messenger 2'3'-cGAMP from ATP and GTP.[2][3] cGAMP then binds to the STimulator of INterferon Genes (STING) protein located on the endoplasmic reticulum membrane.[1][5] This binding event triggers a conformational change in STING, leading to its activation and translocation. Activated STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons and other inflammatory genes, mounting an anti-viral or anti-bacterial response.[2][5]

cGAS_STING_Pathway cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (on ER) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes IFN_genes Type I Interferon Genes pIRF3->IFN_genes induces transcription

Caption: The cGAS-STING signaling pathway.

Performance Comparison of cGAMP Antibodies

The following table summarizes the key performance characteristics of the "New cGAMP Antibody" in comparison to two leading competitor antibodies. The data presented are illustrative and intended to demonstrate the validation parameters discussed in this guide.

Parameter New cGAMP Antibody Competitor A Competitor B
Immunoassay Type Competitive ELISACompetitive ELISACompetitive ELISA
EC50 (nM) 0.51.22.5
Limit of Detection (nM) 0.10.30.8
Cross-Reactivity (%)
3'3'-cGAMP< 1.0< 2.5< 5.0
c-di-AMP< 0.1< 0.5< 1.0
c-di-GMP< 0.1< 0.5< 1.0
ATP< 0.01< 0.01< 0.05
GTP< 0.01< 0.01< 0.05
Lot-to-Lot Variability (CV%) < 5%< 10%< 15%
Signal-to-Noise Ratio > 15> 10> 8
Validated Applications ELISA, IFELISAELISA

Experimental Workflow for Antibody Validation

A rigorous validation process is essential to ensure the specificity and reliability of a new cGAMP antibody.[6][7] The following diagram outlines a recommended experimental workflow.

Antibody_Validation_Workflow start Start: New cGAMP Antibody Production elisa Competitive ELISA Development & Optimization start->elisa specificity Specificity Testing: Cross-Reactivity Panel elisa->specificity sensitivity Sensitivity Assessment: EC50 & LOD Determination elisa->sensitivity cell_based Cell-Based Validation: cGAS-activated vs. Control Cell Lysates specificity->cell_based sensitivity->cell_based if_validation Immunofluorescence (IF) Validation cell_based->if_validation lot_testing Lot-to-Lot Consistency Testing if_validation->lot_testing end Validated Antibody for Market lot_testing->end

Caption: Experimental workflow for cGAMP antibody validation.

Detailed Experimental Protocols

Competitive ELISA for cGAMP Detection

This protocol is designed to quantify the concentration of cGAMP in biological samples. The assay is based on the competition between free cGAMP in the sample and a fixed amount of a cGAMP conjugate for binding to the cGAMP antibody coated on a microplate.

Materials:

  • 96-well microplate coated with goat anti-rabbit IgG

  • New cGAMP Antibody (rabbit polyclonal/monoclonal)

  • cGAMP-HRP conjugate

  • 2'3'-cGAMP standard

  • Assay buffer

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Cell lysates or other biological samples

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of the 2'3'-cGAMP standard in assay buffer, typically ranging from 0.1 nM to 100 nM.

  • Sample Preparation: Dilute cell lysates or other samples in assay buffer to fall within the range of the standard curve.

  • Assay Setup:

    • Add 50 µL of assay buffer to the non-specific binding (NSB) wells.

    • Add 50 µL of standards and samples to their respective wells.

    • Add 25 µL of the cGAMP-HRP conjugate to all wells except the blank.

    • Add 25 µL of the New cGAMP Antibody to all wells except the NSB and blank wells.

  • Incubation: Cover the plate and incubate for 2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate 4-6 times with wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of binding for each standard and sample relative to the maximum binding (zero standard) and plot the standard curve. Determine the cGAMP concentration in the samples from the standard curve.

Cross-Reactivity Testing

This protocol assesses the specificity of the cGAMP antibody by measuring its binding to other structurally related molecules.

Procedure:

  • Prepare high-concentration stock solutions of potential cross-reactants (e.g., 3'3'-cGAMP, c-di-AMP, c-di-GMP, ATP, GTP) in the assay buffer.

  • Perform the competitive ELISA as described above, using serial dilutions of each potential cross-reactant in place of the 2'3'-cGAMP standard.

  • Calculate the EC50 value for each compound.

  • Determine the percent cross-reactivity using the following formula: % Cross-Reactivity = (EC50 of 2'3'-cGAMP / EC50 of Cross-Reactant) x 100%

Cell-Based Validation using cGAS Activation

This experiment validates the antibody's ability to detect endogenous cGAMP produced in a biologically relevant context.

Materials:

  • THP-1 or other suitable cells

  • dsDNA (e.g., herring testes DNA) or other cGAS activators

  • Transfection reagent

  • Cell lysis buffer

  • Competitive ELISA kit for cGAMP

Procedure:

  • Cell Culture and Treatment:

    • Culture THP-1 cells to the desired density.

    • Treat one group of cells with a cGAS activator (e.g., transfect with dsDNA) to stimulate cGAMP production.

    • Maintain an untreated control group.

  • Cell Lysis: After a suitable incubation period (e.g., 4-6 hours), harvest the cells and prepare cell lysates using a compatible lysis buffer.

  • cGAMP Quantification: Measure the cGAMP concentration in the cell lysates from both the treated and control groups using the competitive ELISA protocol.

  • Analysis: A significant increase in the measured cGAMP concentration in the treated group compared to the control group validates the antibody's ability to detect endogenously produced cGAMP.

Immunofluorescence (IF) for cGAMP Localization

This protocol visualizes the subcellular localization of cGAMP, providing further evidence of the antibody's specificity.

Materials:

  • Cells grown on coverslips

  • cGAS activator

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • New cGAMP Antibody

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with a cGAS activator as described in the cell-based validation protocol.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

  • Blocking: Block non-specific antibody binding with blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with the New cGAMP Antibody at an optimized dilution.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope. An increased cytoplasmic signal in the cGAS-activated cells compared to control cells indicates specific detection of cGAMP.

By following these comprehensive validation procedures, researchers can be confident in the specificity and reliability of the new cGAMP antibody for their immunoassays, leading to more accurate and reproducible scientific findings.

References

A Comparative Guide: 2'3'-cGAMP vs. 3'3'-cGAMP in STING Pathway Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of STING Agonist Efficacy with Supporting Experimental Data

The discovery of the cGAS-STING signaling pathway has opened new avenues in immunology and cancer therapy. Central to this pathway is the cyclic dinucleotide 2'3'-cGAMP, the endogenous second messenger that activates the STING (Stimulator of Interferon Genes) protein, leading to a robust innate immune response. While 2'3'-cGAMP is the canonical mammalian STING agonist, other cyclic dinucleotides, such as the bacterial-derived 3'3'-cGAMP, can also activate this pathway. This guide provides a detailed comparison of the efficacy of 2'3'-cGAMP versus 3'3'-cGAMP in activating STING, supported by quantitative data and detailed experimental methodologies.

The STING Signaling Pathway: A Visual Overview

The cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral and bacterial infections, as well as cellular damage. The enzyme cyclic GMP-AMP synthase (cGAS) binds to dsDNA and catalyzes the synthesis of 2'3'-cGAMP from ATP and GTP.[1] This second messenger then binds to STING, an endoplasmic reticulum-resident protein, triggering a cascade of downstream signaling events.

Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus.[2] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β).[4] Concurrently, STING activation also leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[5]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP, GTP dsDNA Cytosolic dsDNA dsDNA->cGAS STING_inactive STING (inactive) cGAMP->STING_inactive Binds STING_active STING (active) STING_inactive->STING_active Translocates TBK1 TBK1 STING_active->TBK1 NFkB NF-κB Pathway STING_active->NFkB IRF3 IRF3 TBK1->IRF3 P pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN Type I Interferons (IFN-α, IFN-β) pIRF3->IFN Cytokines Pro-inflammatory Cytokines NFkB->Cytokines

Caption: The canonical cGAS-STING signaling pathway.

Quantitative Comparison of 2'3'-cGAMP and 3'3'-cGAMP Efficacy

Experimental data consistently demonstrates that 2'3'-cGAMP is a more potent activator of human STING compared to 3'3'-cGAMP. This is evident in its significantly higher binding affinity and more robust induction of downstream signaling and cytokine production.

Parameter2'3'-cGAMP3'3'-cGAMPExperimental Method
STING Binding Affinity (Kd) 3.79 nM[6][7]1.04 µM[6]Surface Plasmon Resonance (SPR)
IFN-β Induction (EC50) ~20 nM[8]>500 nM (as c-di-GMP)[8]Cell-based reporter assay
IRF3 Phosphorylation Potent inductionLess potent inductionWestern Blot / HTRF Assay
NF-κB Activation Potent inductionLess potent inductionLuciferase Reporter Assay

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison guide.

Surface Plasmon Resonance (SPR) for Binding Affinity

This method is used to measure the binding kinetics and affinity between a ligand (cGAMP) and a protein (STING).

  • Immobilization of STING: Recombinant human STING protein is immobilized on a sensor chip surface.

  • Analyte Injection: A series of concentrations of 2'3'-cGAMP or 3'3'-cGAMP are injected over the sensor surface.

  • Detection: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.

  • Data Analysis: The association and dissociation rates are used to calculate the equilibrium dissociation constant (Kd), a measure of binding affinity. A lower Kd value indicates a stronger binding interaction.

Cell-Based Assays for Downstream Signaling

Homogeneous Time-Resolved Fluorescence (HTRF) assays provide a quantitative measure of protein phosphorylation in cell lysates.

  • Cell Culture and Stimulation: Cells (e.g., THP-1 monocytes) are cultured and then stimulated with varying concentrations of 2'3'-cGAMP or 3'3'-cGAMP for a specified time.

  • Cell Lysis: The cells are lysed to release their contents.

  • HTRF Reaction: The cell lysate is incubated with a pair of antibodies: one that recognizes total IRF3 and is labeled with a donor fluorophore, and another that specifically recognizes phosphorylated IRF3 (at Ser386) and is labeled with an acceptor fluorophore.

  • Signal Detection: When both antibodies bind to the same phosphorylated IRF3 molecule, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal that is measured with a plate reader. The intensity of the FRET signal is directly proportional to the amount of phosphorylated IRF3.

This assay measures the activation of the NF-κB transcription factor.

  • Cell Transfection: Cells (e.g., HEK293T) are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A second plasmid containing the Renilla luciferase gene under a constitutive promoter is co-transfected to normalize for transfection efficiency.

  • Cell Stimulation: The transfected cells are treated with different concentrations of 2'3'-cGAMP or 3'3'-cGAMP.

  • Cell Lysis and Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity.

  • Data Analysis: An increase in the normalized luciferase activity indicates the activation of the NF-κB pathway.

Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β Production

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

  • Cell Culture and Stimulation: Immune cells (e.g., peripheral blood mononuclear cells - PBMCs) are stimulated with 2'3'-cGAMP or 3'3'-cGAMP.

  • Supernatant Collection: The cell culture supernatant, containing the secreted IFN-β, is collected.

  • ELISA Procedure:

    • A microplate is coated with a capture antibody specific for IFN-β.

    • The collected supernatants and a series of IFN-β standards are added to the wells.

    • A detection antibody, also specific for IFN-β and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added.

    • A substrate for the enzyme is added, which produces a colored product.

  • Signal Quantification: The absorbance of the colored product is measured using a microplate reader. The concentration of IFN-β in the samples is determined by comparing their absorbance to the standard curve.

Experimental Workflow for Comparing cGAMP Isomers

The following diagram illustrates a typical experimental workflow for comparing the efficacy of 2'3'-cGAMP and 3'3'-cGAMP in activating the STING pathway.

Experimental_Workflow cluster_preparation Preparation cluster_experiments Experiments cluster_cellular_assays_details cluster_analysis Data Analysis & Comparison cGAMP_isomers Prepare 2'3'-cGAMP and 3'3'-cGAMP solutions binding_assay Binding Affinity Assay (Surface Plasmon Resonance) cGAMP_isomers->binding_assay cellular_assays Cellular Assays cGAMP_isomers->cellular_assays cell_culture Culture appropriate cell lines (e.g., THP-1, HEK293T, PBMCs) cell_culture->cellular_assays data_analysis Analyze quantitative data: - Kd values - Phosphorylation levels - Luciferase activity - Cytokine concentrations binding_assay->data_analysis irf3_assay IRF3 Phosphorylation (HTRF / Western Blot) nfkB_assay NF-κB Activation (Luciferase Reporter Assay) ifn_assay IFN-β Production (ELISA) irf3_assay->data_analysis nfkB_assay->data_analysis ifn_assay->data_analysis comparison Compare efficacy of 2'3'-cGAMP vs. 3'3'-cGAMP data_analysis->comparison

Caption: Workflow for comparing STING agonist efficacy.

Conclusion

The data unequivocally demonstrates that 2'3'-cGAMP is a significantly more potent activator of the human STING pathway than 3'3'-cGAMP. Its superior binding affinity translates to more robust downstream signaling, including the activation of IRF3 and NF-κB, and consequently, a greater induction of type I interferons and pro-inflammatory cytokines. For researchers and drug development professionals seeking to maximally engage the STING pathway for therapeutic benefit, 2'3'-cGAMP and its analogs represent the current gold standard. Understanding these differences in efficacy is crucial for the rational design and development of novel immunotherapies targeting this critical innate immune signaling cascade.

References

Unveiling Potency: A Comparative Guide to IC50 Determination of Novel ENPP1 Inhibitors in cGAMP Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors and their efficacy in preventing the degradation of the crucial immune signaling molecule 2'3'-cyclic GMP-AMP (cGAMP). Detailed experimental data and protocols are presented to support the evaluation of these promising therapeutic agents.

ENPP1 has emerged as a critical regulator in immuno-oncology by hydrolyzing cGAMP, a key activator of the STING (Stimulator of Interferator of Interferon Genes) pathway.[1][2] By degrading cGAMP, ENPP1 acts as an innate immune checkpoint, suppressing anti-tumor immunity.[1] The development of potent ENPP1 inhibitors is therefore a promising strategy to enhance the body's natural anti-tumor response by stabilizing cGAMP levels.[3][4] This guide focuses on the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, of various novel ENPP1 inhibitors.[5][6]

Comparative Analysis of ENPP1 Inhibitor Potency

The following table summarizes the IC50 values of several novel ENPP1 inhibitors against cGAMP degradation, providing a quantitative basis for comparison. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of ENPP1 by 50%.

InhibitorIC50 (nM) vs. cGAMP DegradationAssay ConditionsReference
ISM5939 0.63Enzymatic Assay[7]
330MDA-MB-231 Cellular Assay[7]
Compound 32 (Phosphonate series) Ki < 2In vitro enzymatic assay (pH 7.4)[3]
OC-1 Ki < 10Enzymatic Assay[8]
SR-8314 Ki = 79Enzymatic Assay[9][10]
AVA-NP-695 Preclinical candidate with high potencyNot specified[9]
E-3 (NCI-14465) Low IC50Biochemical and cell-based assays[11]
ENPP-1-IN-1 (Positive Control) -Used in concentration-response curves[12]

Note: Direct comparison of IC50 and Ki values should be approached with caution as experimental conditions can vary. Ki is the dissociation constant of the enzyme-inhibitor complex, while IC50 is the functional strength of the inhibitor.[6]

Visualizing the Mechanism and Measurement

To better understand the context of ENPP1 inhibition and the methods for its assessment, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

ENPP1_cGAMP_Pathway cluster_extracellular Extracellular Space cluster_intracellular Antigen Presenting Cell (APC) Cancer_Cell Cancer Cell cGAMP_out 2'3'-cGAMP Cancer_Cell->cGAMP_out Export ENPP1 ENPP1 cGAMP_out->ENPP1 cGAMP_in 2'3'-cGAMP cGAMP_out->cGAMP_in Import AMP_GMP pApG (AMP+GMP) ENPP1->AMP_GMP Hydrolysis Inhibitor Novel ENPP1 Inhibitor Inhibitor->ENPP1 Inhibition STING STING cGAMP_in->STING Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation Type_I_IFN Type I Interferons IRF3->Type_I_IFN Induction

Caption: The cGAMP-STING signaling pathway and the inhibitory action of novel ENPP1 inhibitors.

IC50_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Recombinant ENPP1 - 2'3'-cGAMP (substrate) - Assay Buffer Incubation Incubate ENPP1 with Inhibitor Concentrations Reagents->Incubation Inhibitor_Dilution Prepare Serial Dilutions of Novel Inhibitor Inhibitor_Dilution->Incubation Add_Substrate Add 2'3'-cGAMP to Initiate Reaction Incubation->Add_Substrate Reaction_Time Incubate at 37°C for a Defined Time Add_Substrate->Reaction_Time Quench Stop Reaction (e.g., with EDTA) Reaction_Time->Quench Detection Measure cGAMP Degradation (e.g., TLC, LC-MS, ELISA) Quench->Detection Analysis Plot % Inhibition vs. Inhibitor Concentration Detection->Analysis IC50 Calculate IC50 Value Analysis->IC50

Caption: A generalized experimental workflow for determining the IC50 value of an ENPP1 inhibitor.

Experimental Protocols

Accurate and reproducible determination of IC50 values is paramount. Below are detailed methodologies for key experiments.

In Vitro ENPP1 Enzymatic Assay (Radiolabeled)

This method directly measures the enzymatic activity of ENPP1 on cGAMP.

Materials:

  • Recombinant human or mouse ENPP1

  • 2'3'-cGAMP

  • [³²P]-2'3'-cGAMP (radiolabeled tracer)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1.5 mM CaCl₂, 10 µM ZnCl₂)[13]

  • Novel ENPP1 inhibitor

  • EDTA solution

  • Thin Layer Chromatography (TLC) plates (e.g., HP-TLC silica (B1680970) gel)[13]

  • Mobile Phase (e.g., 85% ethanol, 5 mM NH₄HCO₃)[13]

  • Phosphorimager

Procedure:

  • Prepare serial dilutions of the novel ENPP1 inhibitor in the assay buffer.

  • In a reaction plate, pre-incubate the inhibitor dilutions with a fixed concentration of recombinant ENPP1 (e.g., 3 nM) for a short period at room temperature.[3]

  • Initiate the reaction by adding a mixture of 2'3'-cGAMP (e.g., 5 µM) and a trace amount of [³²P]-2'3'-cGAMP.[3]

  • Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of EDTA solution.[14]

  • Spot a small volume of the reaction mixture onto a TLC plate.[14]

  • Develop the TLC plate using the mobile phase to separate intact cGAMP from its degradation products (AMP and GMP).[14]

  • Dry the TLC plate and visualize the radiolabeled spots using a phosphorimager.

  • Quantify the band intensities to determine the percentage of cGAMP degradation.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based cGAMP Degradation Assay

This assay measures the ability of an inhibitor to protect extracellular cGAMP from degradation by ENPP1 expressed on the surface of cells.

Materials:

  • Cell line with high ENPP1 expression (e.g., MDA-MB-231)[7]

  • Cell culture medium

  • 2'3'-cGAMP

  • Novel ENPP1 inhibitor

  • ELISA kit for 2'3'-cGAMP detection

Procedure:

  • Seed the ENPP1-expressing cells in a multi-well plate and allow them to adhere overnight.[15]

  • The following day, replace the culture medium with fresh medium containing serial dilutions of the novel ENPP1 inhibitor.

  • Add a fixed concentration of exogenous 2'3'-cGAMP to each well.

  • Incubate the plate at 37°C for a specific time period (e.g., 2-4 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of the remaining 2'3'-cGAMP in the supernatant using a cGAMP-specific ELISA kit.

  • Calculate the percentage of cGAMP degradation for each inhibitor concentration relative to a no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Conclusion

The development of potent and selective ENPP1 inhibitors holds significant promise for cancer immunotherapy.[3][16] The data and protocols presented in this guide offer a framework for the comparative evaluation of novel inhibitor candidates. By standardizing methodologies for determining IC50 values, researchers can more effectively identify and advance the most promising compounds toward clinical development, ultimately aiming to enhance the efficacy of cancer treatments by unleashing the power of the innate immune system.

References

A Comparative Guide to the In Vivo Anti-Tumor Efficacy of cGAMP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

The activation of the STING (Stimulator of Interferon Genes) pathway has emerged as a promising strategy in cancer immunotherapy. As the endogenous ligand for STING, cyclic GMP-AMP (cGAMP) has demonstrated potent anti-tumor effects in preclinical models.[1][2] However, the therapeutic efficacy of cGAMP is often hindered by challenges such as poor cell permeability and rapid in vivo degradation.[3][4] To overcome these limitations, various cGAMP formulations have been developed to enhance its delivery and anti-tumor activity. This guide provides a comparative overview of the in vivo performance of different cGAMP formulations, supported by experimental data and detailed methodologies.

Data Summary: In Vivo Anti-Tumor Efficacy

The following tables summarize the quantitative data from various studies, comparing the anti-tumor efficacy of different cGAMP formulations across several preclinical cancer models.

Table 1: Comparison of cGAMP Isomers and Unformulated cGAMP

FormulationCancer ModelAdministration RouteKey Efficacy MetricsReference
2'3'-cGAMP (unformulated) CT26 Colon CarcinomaIntratumoralSignificantly delayed tumor growth.[5]
4T1 Breast CancerIntratumoralSignificantly delayed tumor growth.[5]
B16F10 MelanomaIntratumoral33.3% survival rate.[5]
Colon 26 AdenocarcinomaIntravenousUp to 60% tumor inhibition rate at 20 mg/kg.[6]
3'3'-cGAMP (unformulated) B16F10 MelanomaIntratumoral42.9% survival rate.[5]
Control (PBS) B16F10 MelanomaIntratumoral0% survival rate.[5]

Table 2: Comparison of Advanced cGAMP Formulations

FormulationCancer ModelAdministration RouteKey Efficacy MetricsReference
Liposomal cGAMP (cGAMP-NP) C3(1)Tag TNBCIntratumoralSignificantly suppressed tumor growth compared to soluble cGAMP.[7]
Metastatic Melanoma-Showed anti-tumor activity where free drug had no effect.[8]
Exosome-based (MnExo@cGAMP) with Radiotherapy Melanoma-Enhanced radio-immunotherapeutic effects.[9]
PLGA Microparticles (cGAMP-MPs) B16F10 MelanomaIntratumoralA single injection was as effective as three injections of soluble cGAMP.[10]
4T1 Breast CancerIntratumoralSignificantly decreased metastatic foci in the lungs.[11]
Antibody-Drug Conjugate (ADC-cGAMP) EGFR-expressing tumorsSystemicPotent anti-tumor efficacy with minimal toxicity.[1]
Lipid Nanoparticles (cGAS mRNA LNP) Melanoma-Drastically delayed tumor growth and increased overall survival.[12]

Signaling and Experimental Workflow Diagrams

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

STING_Pathway cluster_cell Antigen-Presenting Cell cluster_TME Tumor Microenvironment cGAMP Exogenous cGAMP (Formulations) STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates NFkB NF-κB STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I IFNs IRF3->IFNs induces transcription Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription IFNs_out Type I IFNs IFNs->IFNs_out Cytokines_out Cytokines Cytokines->Cytokines_out DC_maturation DC Maturation & Antigen Presentation IFNs_out->DC_maturation T_cell CD8+ T Cell Activation & Recruitment IFNs_out->T_cell enhances priming Cytokines_out->DC_maturation DC_maturation->T_cell Apoptosis Tumor Cell Apoptosis T_cell->Apoptosis Tumor_Cell Tumor Cell Tumor_Cell->Apoptosis Apoptosis->Tumor_Cell induces

Caption: The STING signaling pathway activated by exogenous cGAMP formulations.

Experimental_Workflow cluster_setup Tumor Model Establishment cluster_treatment Treatment Regimen cluster_monitoring Efficacy Evaluation cell_culture 1. Tumor Cell Culture (e.g., B16F10, CT26, 4T1) implantation 2. Syngeneic Mouse Model (e.g., C57BL/6, BALB/c) tumor_inoculation 3. Subcutaneous Tumor Cell Implantation randomization 4. Randomization into Treatment Groups tumor_inoculation->randomization treatment 5. Administration of cGAMP Formulations (e.g., Intratumoral, Intravenous) randomization->treatment tumor_measurement 6. Tumor Growth Monitoring (Calipers) treatment->tumor_measurement survival 7. Survival Analysis tumor_measurement->survival immune_profiling 8. Immune Cell Analysis (Flow Cytometry, IHC) survival->immune_profiling cytokine_analysis 9. Cytokine Measurement (ELISA) immune_profiling->cytokine_analysis

Caption: A generalized experimental workflow for in vivo anti-tumor efficacy studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of cGAMP formulations.

Protocol 1: In Vivo Anti-Tumor Efficacy Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of different cGAMP formulations in a syngeneic mouse model.

1. Cell Line and Mouse Model:

  • Cell Lines: Commonly used cell lines include B16F10 melanoma, CT26 colon carcinoma, or 4T1 breast carcinoma.[5]

  • Mice: C57BL/6 or BALB/c mice are typically used, depending on the syngeneic background of the tumor model.[5]

2. Tumor Implantation:

  • Tumor cells are cultured and harvested.

  • A suspension of tumor cells (e.g., 5 x 10^5 cells in 100 µL of saline) is injected subcutaneously into the flank of the mice.[4]

3. Treatment Administration:

  • When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups.[4]

  • cGAMP formulations are administered according to the study design. This can be intratumoral (i.t.) or intravenous (i.v.) injections at specified doses and schedules.[4][6]

4. Efficacy Assessment:

  • Tumor Growth: Tumor dimensions are measured every 2-3 days using digital calipers, and tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[4]

  • Survival: Mice are monitored for survival, and the study endpoint is often when tumors reach a predetermined size or when signs of morbidity are observed.[5]

  • Immunological Analysis: At the end of the study, tumors and spleens may be harvested for analysis of immune cell infiltration (e.g., CD8+ T cells, NK cells) by flow cytometry or immunohistochemistry, and cytokine levels (e.g., IFN-β, IFN-γ) can be measured by ELISA.[9][13]

Protocol 2: Evaluation of cGAMP as a Vaccine Adjuvant

This protocol is used to assess the ability of cGAMP formulations to enhance antigen-specific immune responses.

1. Immunization:

  • Antigen: A model antigen such as Ovalbumin (OVA) is commonly used.[5]

  • Adjuvant: Solutions of different cGAMP formulations are prepared.

  • Mice are immunized, typically via intramuscular or subcutaneous injection, with the antigen alone or a mixture of the antigen and a cGAMP formulation.[5]

2. Sample Collection:

  • At a specified time point after immunization (e.g., 7-14 days), spleens and/or blood are collected from the mice.[5]

3. Immune Response Analysis:

  • Antigen-Specific T-Cell Expansion: Splenocytes are re-stimulated in vitro with the antigen, and the proliferation and cytokine production (e.g., IFN-γ, IL-2) of antigen-specific T cells are measured.[5]

  • Antibody Titer: Antigen-specific antibody levels in the serum can be quantified by ELISA.

Conclusion

The choice of cGAMP formulation has a significant impact on its in vivo anti-tumor efficacy. While unformulated cGAMP shows activity, advanced delivery systems such as liposomes, nanoparticles, and microparticles can substantially enhance its therapeutic window by improving delivery, prolonging retention at the tumor site, and increasing immune activation.[7][8][10][14] The combination of cGAMP formulations with other cancer therapies, including checkpoint inhibitors and radiotherapy, has shown synergistic effects, further highlighting the potential of this approach in cancer immunotherapy.[4][9] The data and protocols presented in this guide offer a framework for researchers to compare and select the most appropriate cGAMP formulation for their specific research needs.

References

Safety Operating Guide

Essential Safety and Disposal Guide for 5'-Phosphoguanylyl-(3',5')-guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal information for 5'-Phosphoguanylyl-(3',5')-guanosine, also known as pGpG. Adherence to these guidelines is essential for ensuring laboratory safety and proper environmental stewardship.

Immediate Safety and Handling Precautions

While specific hazard data for this compound is limited, it is prudent to handle it as a potentially hazardous substance. General safe laboratory practices for handling nucleotide analogs should always be followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Body Protection: Wear a lab coat.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.

Hygiene Measures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in laboratory areas.

  • Wash hands thoroughly after handling.

Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE as listed above.

  • For a dry spill, carefully sweep or vacuum the material, avoiding dust generation. Place it into a sealed, labeled container for disposal.

  • For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed, labeled container for disposal.

  • Clean the spill area with a suitable decontamination solution and then wipe dry.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Proper Disposal Procedures

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. As a nucleotide analog, it should be treated as chemical waste.

Step-by-Step Disposal Guide:

  • Segregation:

    • Separate waste containing this compound from other laboratory waste streams.

    • Distinguish between solid and liquid waste.

  • Containment:

    • Solid Waste: Place powders, contaminated labware (e.g., pipette tips, microfuge tubes), and spill cleanup materials into a clearly labeled, sealed, and durable waste container.

    • Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof, and clearly labeled waste container.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" or "Chemical Waste" as appropriate for your institution.

    • Include the full chemical name: "this compound".

    • Indicate the approximate concentration and quantity.

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until they are collected for disposal.

  • Disposal:

    • Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

    • Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Chemical Formula C₂₀H₂₆N₁₀O₁₅P₂[1]
Molecular Weight 708.4 g/mol [1][2]
Monoisotopic Mass 708.10543416 Da[1]
CAS Number 33008-99-0[1][2]
Storage Temperature 2-8 °C[2]
Purity Typically ≥98%[2]

Experimental Protocol: Quantification of c-di-GMP and its Metabolites

This compound (pGpG) is a key intermediate in the enzymatic degradation of the bacterial second messenger cyclic di-GMP (c-di-GMP)[3]. The following protocol outlines a general method for the extraction and quantification of c-di-GMP and its metabolites, including pGpG, from bacterial cells using High-Performance Liquid Chromatography (HPLC).

I. Extraction of Nucleotides [4]

  • Grow bacterial cells to the desired optical density under specific experimental conditions.

  • Harvest a volume of culture equivalent to a standardized cell mass (e.g., 1 ml at an OD₆₀₀ of 1.8).

  • Centrifuge the harvested cells at 16,000 x g for 2 minutes at 4°C. Discard the supernatant.

  • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the final pellet in 100 µl of ice-cold PBS and heat at 100°C for 5 minutes to lyse the cells and denature proteins.

  • Add 186 µl of ice-cold 100% ethanol (B145695) (to a final concentration of 65%) and vortex for 15 seconds to precipitate macromolecules.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the nucleotides, to a new microfuge tube.

  • Dry the nucleotide extract using a vacuum concentrator (e.g., SpeedVac).

  • Store the dried extract at -80°C until analysis.

II. Quantification by HPLC [4]

  • Resuspend the dried nucleotide extract in a known volume of HPLC-grade water (e.g., 100-200 µl).

  • Prepare a standard curve using known concentrations of this compound and other relevant nucleotides.

  • Inject the resuspended sample and standards onto a reverse-phase C18 HPLC column (e.g., 2.1 x 40 mm, 5 µm).

  • Perform elution using a gradient of two mobile phases, such as:

  • A typical gradient might be: 1% B for 9 min, ramp to 15% B over 5 min, ramp to 25% B over 5 min, ramp to 90% B over 7 min, and then return to 1% B to re-equilibrate the column.[4]

  • Detect the eluting nucleotides using a UV detector set to 253 nm.

  • Identify and quantify the this compound peak in the sample by comparing its retention time and peak area to the standard curve.

  • Normalize the quantified amount to the initial cell mass, often determined by measuring the total protein content of the cell pellet from the extraction.

Visualizations

Signaling Pathway

cdiGMP_Signaling cluster_synthesis Synthesis cluster_messenger Second Messenger cluster_degradation Degradation cluster_effector Effector Binding & Response GTP 2 x GTP DGC Diguanylate Cyclase (GGDEF domain) GTP->DGC ATP cdiGMP cyclic di-GMP DGC->cdiGMP PDE Phosphodiesterase (EAL or HD-GYP domain) cdiGMP->PDE Effectors Effector Proteins (e.g., PilZ domain) cdiGMP->Effectors pGpG 5'-Phosphoguanylyl- (3',5')-guanosine (pGpG) PDE->pGpG GMP 2 x GMP pGpG->GMP Response Cellular Response (e.g., Biofilm Formation, Motility) Effectors->Response

Caption: The c-di-GMP signaling pathway, from synthesis to degradation and effector binding.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_normalization Normalization culture 1. Bacterial Culture harvest 2. Cell Harvesting (Centrifugation) culture->harvest lysis 3. Cell Lysis & Quenching (Heat & Ethanol) harvest->lysis extract 4. Nucleotide Extraction (Supernatant) lysis->extract dry 5. Drying Extract (Vacuum Concentrator) extract->dry resuspend 6. Resuspend in H₂O dry->resuspend hplc 7. HPLC Analysis (C18 Column, UV Detection) resuspend->hplc quant 8. Quantification (vs. Standard Curve) hplc->quant normalize Normalize Nucleotide Amount to Total Protein quant->normalize pellet Cell Pellet from Step 3 protein_assay Protein Assay (e.g., BCA) pellet->protein_assay protein_assay->normalize

Caption: Workflow for the extraction and quantification of pGpG from bacterial cells.

References

Essential Safety and Operational Guide for Handling 5'-Phosphoguanylyl-(3',5')-guanosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for 5'-Phosphoguanylyl-(3',5')-guanosine, also known as pGpG, an intermediate in the enzymatic degradation of cyclic di-GMP.[1] While this compound is not classified as hazardous, adherence to standard laboratory safety practices is essential to ensure personnel safety and experimental integrity.[2]

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to prevent contact with skin and eyes and to avoid the inhalation of dust or aerosols.[2] The following table summarizes the recommended PPE for handling this compound in solid and solution forms.

Equipment Specification Purpose
Gloves Nitrile or neoprene, powder-freeProtects skin from contact. Changed frequently to prevent contamination.[3][4]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or dust.[2][5]
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.[6]
Respiratory Protection Not generally requiredUse a dust mask or work in a fume hood when handling the lyophilized powder to avoid inhaling dust.[2]

Operational Plan: From Receipt to Experiment

Proper handling procedures are critical to maintain the integrity of the compound and to prevent contamination of the laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the lyophilized powder desiccated at -20°C for long-term stability.[7]

2. Preparation of Stock Solutions:

  • Before opening, allow the vial of lyophilized powder to equilibrate to room temperature to prevent condensation.[7]

  • Work in a clean, designated area, such as a laminar flow hood or a decontaminated bench space, to minimize the risk of nucleic acid contamination.[8][9]

  • Reconstitute the powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS, Tris-HCl) to the desired stock concentration.[7]

  • Use aerosol-resistant filtered pipette tips for all liquid transfers to prevent cross-contamination.[3][8]

  • After reconstitution, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.

3. Experimental Use:

  • When moving between pre- and post-amplification or experimental areas, change gloves and lab coats to prevent the spread of nucleic acids.[8]

  • Keep all tubes containing the compound capped whenever possible.[3]

  • Perform quick "spin-downs" of tubes before opening to ensure all liquid is at the bottom.[3]

  • Decontaminate work surfaces and equipment with a 10% bleach solution or a commercial DNA-destroying agent before and after each use.[8][9] Note that 70% ethanol (B145695) will not destroy nucleic acids.[3]

Disposal Plan

As this compound is not classified as a hazardous chemical, disposal can typically follow standard procedures for non-hazardous laboratory waste.[2][10] Always adhere to your institution's specific waste disposal guidelines.

Solid Waste:

  • Empty Containers: Empty vials that contained the lyophilized powder can be disposed of in the regular trash after the label has been defaced to indicate it no longer contains the chemical.[10]

  • Contaminated Labware: Items such as pipette tips, microfuge tubes, and gloves that have come into contact with the compound should be collected in a designated biohazard bag or container and disposed of as non-hazardous laboratory waste.[11]

Liquid Waste:

  • Aqueous Solutions: Unused or waste solutions of this compound in water or buffers can generally be disposed of down the sanitary sewer with copious amounts of running water, provided this is permitted by local regulations.[10][12]

  • Decontamination: Before disposal, liquid waste can be decontaminated with a 10% bleach solution for at least 20 minutes.[11]

The following diagram illustrates the standard workflow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling and Use cluster_disposal Disposal A Receive and Inspect B Store at -20°C A->B C Equilibrate to Room Temp B->C D Reconstitute in Nuclease-Free Buffer C->D E Wear Appropriate PPE D->E F Use Filtered Pipette Tips E->F G Perform Experiment F->G H Decontaminate Surfaces G->H I Segregate Waste H->I J Dispose of Solid Waste I->J K Dispose of Liquid Waste I->K

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.